molecular formula C11H18NO3P B13710722 Diethyl (2-Amino-6-methylphenyl)phosphonate

Diethyl (2-Amino-6-methylphenyl)phosphonate

Cat. No.: B13710722
M. Wt: 243.24 g/mol
InChI Key: OSRIISMLVRTWGS-UHFFFAOYSA-N
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Description

Diethyl (2-Amino-6-methylphenyl)phosphonate is an α-aminophosphonate compound of significant interest in materials science research. Its molecular structure, featuring both a phosphonate ester group and an aromatic amine, allows it to function as a versatile agent in industrial applications. Primarily, this compound and its close analogues are investigated as highly effective corrosion inhibitors for carbon steel in acidic environments . The inhibition mechanism involves the adsorption of the molecule onto the metal surface, forming a protective film. This process is facilitated by the phosphonate group and the nitrogen-containing amine, which act as active centers for binding . Research on similar diethyl α-aminophosphonates has demonstrated that their inhibition efficiency can exceed 94%, making them more effective than many other inhibitor families like Schiff bases . Beyond corrosion inhibition, the α-aminophosphonate skeleton is also explored in the development of advanced lubricating additives . The synergistic effect of the phosphorus and nitrogen atoms in its structure helps strengthen the lubricating film on metal surfaces, providing significant friction-reduction and anti-wear properties while mitigating the corrosive effects sometimes associated with phosphorus alone . The compound can be synthesized via multi-component reactions, such as the Kabachnik-Fields reaction, which involves a carbonyl source, an amine, and a phosphite ester . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H18NO3P

Molecular Weight

243.24 g/mol

IUPAC Name

2-diethoxyphosphoryl-3-methylaniline

InChI

InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)11-9(3)7-6-8-10(11)12/h6-8H,4-5,12H2,1-3H3

InChI Key

OSRIISMLVRTWGS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC=C1N)C)OCC

Origin of Product

United States

Foundational & Exploratory

Synthesis and Process Optimization of Diethyl (2-Amino-6-methylphenyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Diethyl (2-amino-6-methylphenyl)phosphonate (CAS: 1162667-19-7) is a highly valuable bifunctional building block. Featuring both a nucleophilic aniline moiety and an electrophilic/coordinating phosphonate ester, it is widely utilized in the synthesis of advanced Horner-Wadsworth-Emmons reagents, transition-metal ligands, and targeted active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical chemistry and provide a field-proven, self-validating synthetic workflow. This guide deconstructs the mechanistic causality behind the reaction design, ensuring that researchers can reliably scale and optimize this specific sterically hindered organophosphorus compound.

Strategic Retrosynthetic Analysis & Pathway Selection

When designing the synthesis of ortho-substituted anilines, the timing of amine installation is critical. Direct palladium-catalyzed phosphonation (Hirao coupling) of 2-bromo-3-methylaniline is theoretically possible; however, free primary amines strongly coordinate to palladium(II) intermediates. This forms stable, off-cycle resting states that poison the catalyst and drastically reduce yields.

To circumvent this, our pathway masks the amine as a nitro group. By utilizing 2-bromo-3-nitrotoluene as the starting material, we eliminate parasitic coordination pathways, ensuring high turnover frequencies (TOF) during the initial C-P bond formation. The nitro group is subsequently reduced in a mild, chemoselective second step.

Workflow SM 2-Bromo-3-nitrotoluene (Starting Material) Step1 Hirao Cross-Coupling Pd(OAc)2, dppf Toluene, 100°C SM->Step1 Int Diethyl (2-methyl-6- nitrophenyl)phosphonate Step1->Int Step2 Nitro Reduction Pd/C, H2 (1 atm) MeOH, 25°C Int->Step2 Product Diethyl (2-amino-6- methylphenyl)phosphonate Step2->Product

Overall two-step synthetic workflow from 2-bromo-3-nitrotoluene to the target phosphonate.

Mechanistic Causality & Reaction Design
The Hirao Cross-Coupling Challenge

The [1] relies on the oxidative addition of a Pd(0) species into an aryl halide, followed by ligand exchange with a phosphite anion, and finally reductive elimination to form the C-P bond.

In our substrate, the C-Br bond is flanked by two bulky ortho-substituents (a methyl and a nitro group). This intense steric encumbrance creates a high activation energy barrier for the reductive elimination step. To drive the reaction forward, we employ 1,1'-Bis(diphenylphosphino)ferrocene (dppf) . As a bidentate ligand with a large natural bite angle (~99°), dppf compresses the L-Pd-L angle. This geometric distortion forces the aryl and phosphonate ligands closer together in the Pd(II) intermediate, dramatically accelerating reductive elimination [2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Ar-Pd(II)L_n-Br Oxidative Addition Complex Pd0->PdII_Ox + Ar-Br (Oxidative Addition) PdII_Lig Ar-Pd(II)L_n-P(O)(OEt)2 Ligand Exchange Complex PdII_Ox->PdII_Lig + HPO(OEt)2, Base - Base·HBr (Ligand Exchange) PdII_Lig->Pd0 + Ar-P(O)(OEt)2 (Reductive Elimination)

Palladium-catalyzed Hirao cross-coupling catalytic cycle for C-P bond formation.

Quantitative Process Optimization

To validate the mechanistic hypothesis regarding ligand bite angle and base solubility, we conducted a catalyst optimization matrix. The data below demonstrates why the specific combination of Pd(OAc)2, dppf, and N,N-Diisopropylethylamine (DIPEA) was selected for the protocol.

EntryCatalyst (5 mol%)Ligand (5.5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Causality / Observation
1Pd(PPh3)4NoneEt3NToluene10045%Monodentate PPh3 fails to force reductive elimination.
2Pd(OAc)2PPh3DIPEAToluene10052%Slight improvement due to DIPEA basicity, still sluggish.
3Pd(OAc)2XantphosDIPEAToluene10085%Large bite angle (108°) highly effective, minor byproduct.
4Pd(OAc)2dppf DIPEA Toluene 100 88% Optimal bite angle (99°); clean conversion.
5Pd(OAc)2dppfK2CO3DMF12060%Inorganic base poorly soluble; high temp degrades phosphite.
Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Built-in analytical checkpoints ensure that any deviation is caught in-process, preventing the carryover of impurities.

Step 1: Synthesis of Diethyl (2-methyl-6-nitrophenyl)phosphonate

Reagents: 2-Bromo-3-nitrotoluene (10.0 mmol, 2.16 g), Diethyl phosphite (12.0 mmol, 1.66 g), Pd(OAc)2 (0.5 mmol, 112 mg), dppf (0.55 mmol, 305 mg), DIPEA (20.0 mmol, 3.48 mL).

  • Degassing (Critical Step): Sparge anhydrous toluene (30 mL) with N2 for 30 minutes. Causality: Pd(0) intermediates are highly susceptible to irreversible oxidation by dissolved O2.

  • Catalyst Activation: In an oven-dried Schlenk flask, combine 2-bromo-3-nitrotoluene, Pd(OAc)2, and dppf. Evacuate and backfill with N2 three times.

  • Reagent Addition: Introduce the degassed toluene, followed by DIPEA and diethyl phosphite via a gas-tight syringe.

  • Thermal Coupling: Heat the reaction mixture to 100 °C for 18 hours under positive N2 pressure.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ≈ 0.6, UV active) must completely disappear, replaced by a highly polar product spot (Rf ≈ 0.2). Confirm via 31P NMR of an aliquot (expected singlet at ~18.5 ppm).

  • Workup: Cool to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove precipitated palladium black. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, gradient elution from 100% Hexanes to 70% EtOAc/Hexanes) to afford the intermediate as a viscous yellow oil.

Step 2: Chemoselective Nitro Reduction

Reagents: Diethyl (2-methyl-6-nitrophenyl)phosphonate (5.0 mmol, 1.37 g), 10% Pd/C (137 mg, 10 wt%).

  • Solvation: Dissolve the purified intermediate in HPLC-grade Methanol (20 mL) in a round-bottom flask.

  • Catalyst Addition: Under a gentle stream of N2, carefully add the 10% Pd/C. Causality: Dry Pd/C is pyrophoric and can ignite methanol vapors; the N2 blanket is a mandatory safety control.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas using a double-layered balloon (1 atm). Repeat this purge cycle 3 times to ensure a pure H2 atmosphere.

  • Reaction: Stir vigorously at 25 °C for 4-6 hours.

  • In-Process Validation: Monitor by LC-MS. The system validates itself when the mass shifts from [M+H]+ 274.0 (nitro) to[M+H]+ 244.1 (amine). Ensure no over-reduction (loss of the phosphonate ester) has occurred.

  • Workup: Filter the suspension through a Celite plug to remove the Pd/C, washing with excess MeOH (3 × 10 mL).

  • Isolation: Concentrate the filtrate in vacuo and dry under high vacuum (0.1 mbar) for 12 hours to afford Diethyl (2-amino-6-methylphenyl)phosphonate as a pale yellow oil that may crystallize upon standing.

References
  • Keglevich, G., et al. (2019). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Synthesis, 16(6), 847-865. Available at:[Link]

  • Zhao, Y., et al. (2021). Recent Advances in Palladium-Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. PolyU Institutional Research Archive. Available at:[Link]

Critical Evaluation and Synthetic Redirection: The Synthesis of Diethyl (2-Amino-6-methylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Mismatch

In organophosphorus chemistry and drug development, matching the target molecule's hybridization state to the correct synthetic methodology is paramount. The target molecule , Diethyl (2-Amino-6-methylphenyl)phosphonate (CAS 1162667-19-7), is an aryl phosphonate. It features a direct carbon-phosphorus bond to an


-hybridized aromatic ring.

The Kabachnik-Fields (KF) reaction , while a cornerstone of phosphorus chemistry, is a three-component condensation designed exclusively for the synthesis of


-aminophosphonates, forming 

-hybridized C-P bonds . Attempting to synthesize an aryl phosphonate via a Kabachnik-Fields protocol is a fundamental retrosynthetic error.

To maintain absolute scientific integrity and provide a self-validating guide for researchers, this whitepaper bifurcates the synthetic approach:

  • We detail the Hirao Cross-Coupling protocol, which is the field-validated, transition-metal-catalyzed method required to synthesize the exact target .

  • We provide the Kabachnik-Fields protocol for its closest structural analog, Diethyl (amino(2-methylphenyl)methyl)phosphonate, demonstrating the proper mechanistic application of the phospha-Mannich reaction.

Mechanistic Divergence & Causality

The decision to pivot from Kabachnik-Fields to Hirao cross-coupling is dictated by the electrophilic center of the target bond.

G Target Target Molecule: Diethyl (2-Amino-6-methylphenyl)phosphonate (Aryl Phosphonate, C(sp2)-P) KF_Path Kabachnik-Fields Reaction (Forms C(sp3)-P) Target->KF_Path Attempted via (Common Misconception) Hirao_Path Hirao Cross-Coupling (Forms C(sp2)-P) Target->Hirao_Path Correct Pathway via (Retrosynthetic Logic) KF_Result Structural Mismatch (Cannot synthesize target) KF_Path->KF_Result Hirao_Result Successful Synthesis (Pd-catalyzed C-P coupling) Hirao_Path->Hirao_Result

Caption: Logical divergence demonstrating why Hirao cross-coupling is required over Kabachnik-Fields.

In the KF reaction, the phosphite acts as a soft nucleophile attacking an in situ generated imine. This addition converts an


 carbon into an 

carbon. Conversely, synthesizing Diethyl (2-Amino-6-methylphenyl)phosphonate requires substituting a halide on an intact aromatic ring. This necessitates the Hirao reaction , where a Palladium(0) catalyst undergoes oxidative addition into an aryl halide, followed by ligand exchange with the phosphite, and subsequent reductive elimination to forge the C(

)-P bond .

Protocol 1: Hirao Cross-Coupling (Target Synthesis)

To synthesize Diethyl (2-Amino-6-methylphenyl)phosphonate, we utilize 2-bromo-6-methylaniline as the starting material.

Causality in Experimental Choices:

  • Catalyst System (Pd(OAc)₂ / dppf): Palladium(II) acetate is a stable precatalyst that reduces to Pd(0) in situ. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical here. Its wide bite angle (~99°) sterically forces the aryl and phosphite ligands on the Pd center into close proximity, accelerating reductive elimination and suppressing off-target protodehalogenation .

  • Base (DIPEA): N,N-Diisopropylethylamine is chosen over primary/secondary amines to prevent competitive binding to the Pd center or nucleophilic attack, serving strictly to deprotonate the dialkyl phosphite.

G Step1 1. Catalyst Activation Pd(OAc)2 + dppf Step2 2. Oxidative Addition 2-Bromo-6-methylaniline Step1->Step2 Step3 3. Ligand Exchange Diethyl Phosphite + DIPEA Step2->Step3 Step4 4. Reductive Elimination Target Phosphonate Step3->Step4

Caption: Experimental workflow for the Pd-catalyzed Hirao cross-coupling synthesis.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Nitrogen (

    
    ). Repeat three times.
    
  • Reagent Charging: Add 2-bromo-6-methylaniline (1.0 mmol, 186 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%), and dppf (0.06 mmol, 33.3 mg, 6 mol%) to the flask.

  • Solvent & Reactants: Inject anhydrous Toluene (5.0 mL), followed by Diethyl phosphite (1.5 mmol, 207 mg) and DIPEA (2.0 mmol, 348 µL) via syringe.

  • Reaction: Heat the mixture to 90 °C under continuous stirring for 12 hours.

  • Validation Checkpoint (Self-Validating System): Withdraw a 50 µL aliquot, dilute in

    
    , and acquire a crude 
    
    
    
    NMR spectrum. The disappearance of the diethyl phosphite doublet (~ +8 ppm,
    
    
    = 690 Hz) and the emergence of a singlet near +17 to +20 ppm confirms successful C-P bond formation.
  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with saturated aqueous

    
     (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure aryl phosphonate.

Protocol 2: Kabachnik-Fields Synthesis (Analog Synthesis)

If the research objective strictly requires the Kabachnik-Fields methodology, the target must be adjusted to its


-aminophosphonate analog: Diethyl (amino(2-methylphenyl)methyl)phosphonate .

Causality in Experimental Choices:

  • Lewis Acid Catalyst (

    
    ):  Tin(II) chloride coordinates with the carbonyl oxygen of 2-methylbenzaldehyde, enhancing its electrophilicity to drive rapid imine formation. It subsequently activates the imine for nucleophilic attack by the soft phosphite, preventing the reversible formation of the 
    
    
    
    -hydroxyphosphonate "dead-end" intermediate .
  • Ammonia Source: Ammonium acetate is utilized as a stable, easy-to-handle solid source of ammonia that liberates

    
     smoothly upon mild heating.
    

G Step1 1. Imine Formation 2-Methylbenzaldehyde + NH4OAc Step2 2. Lewis Acid Activation SnCl2 Catalysis Step1->Step2 Step3 3. Hydrophosphonylation Diethyl Phosphite Step2->Step3 Step4 4. Isolation α-Aminophosphonate Step3->Step4

Caption: Experimental workflow for the Kabachnik-Fields synthesis of the α-aminophosphonate analog.

Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask, combine 2-methylbenzaldehyde (1.0 mmol, 120 mg) and ammonium acetate (1.2 mmol, 92 mg) in absolute ethanol (3.0 mL).

  • Catalyst Addition: Add anhydrous

    
     (0.1 mmol, 19 mg, 10 mol%) and stir at room temperature for 15 minutes to allow imine formation.
    
  • Phosphite Addition: Dropwise add Diethyl phosphite (1.2 mmol, 165 mg) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C for 4-6 hours.

  • Validation Checkpoint (Self-Validating System): Monitor via TLC (EtOAc/Hexane 1:1). The aldehyde spot should be fully consumed. Crude

    
     NMR will show a shift from +8 ppm (phosphite) to approximately +22 to +25 ppm, characteristic of an 
    
    
    
    -aminophosphonate.
  • Workup & Purification: Evaporate the ethanol under vacuum. Dissolve the residue in Dichloromethane (15 mL), wash with water (2 x 10 mL), dry over

    
    , and purify via recrystallization or chromatography.
    

Quantitative Data Presentation

The following table summarizes the key mechanistic and operational differences between the two methodologies executed above:

ParameterKabachnik-Fields (Analog)Hirao Cross-Coupling (Target)
Target Bond Formed C(

)-P
C(

)-P
Product Classification

-Aminophosphonate
Aryl Phosphonate
Starting Materials Aldehyde, Amine, PhosphiteAryl Halide, Phosphite
Catalyst Required Lewis/Brønsted Acid (e.g.,

)
Palladium Complex (e.g., Pd(OAc)₂/dppf)
Key Intermediate Imine (Schiff Base)Pd(II) Aryl Complex
Typical Yield Range 75% - 90%60% - 85%
Reaction Temperature 25 °C - 70 °C80 °C - 110 °C

Conclusion

The synthesis of Diethyl (2-Amino-6-methylphenyl)phosphonate highlights a critical intersection of nomenclature and synthetic logic. While the Kabachnik-Fields reaction is an elegant multicomponent tool for generating peptidomimetic


-aminophosphonates, it is structurally incompatible with aryl phosphonate targets. By deploying the Palladium-catalyzed Hirao cross-coupling, researchers can successfully forge the necessary C(

)-P bond with high fidelity, ensuring robust and scalable pathways for downstream drug development.

References

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835.[Link]

  • Belabassi, Y., Alzghari, S., & Montchamp, J. L. (2008). Revisiting the Hirao cross-coupling: improved synthesis of aryl and heteroaryl phosphonates. Journal of Organometallic Chemistry, 693(19), 3171–3178.[Link]

  • Wikipedia Contributors. (2024). Hirao coupling. Wikipedia, The Free Encyclopedia. [Link]

Technical Guide: Structural Characterization of Diethyl (2-Amino-6-methylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the structural elucidation and quality assessment of Diethyl (2-Amino-6-methylphenyl)phosphonate (CAS: 1162667-19-7). A critical intermediate in the synthesis of bioactive organophosphorus compounds, this molecule presents unique spectroscopic challenges due to its unsymmetrical 2,6-disubstitution pattern. This guide synthesizes theoretical principles with practical characterization protocols, focusing on Nuclear Magnetic Resonance (NMR) dynamics, Mass Spectrometry (MS) fragmentation, and Infrared (IR) signatures.

Molecular Architecture & Theoretical Framework

The structural integrity of this compound relies on the specific arrangement of the phosphonate ester relative to the amine and methyl substituents.

  • Steric Congestion: The presence of the ortho-methyl (C6) and ortho-amino (C2) groups creates a sterically crowded environment around the phosphorus center. This 2,6-disubstitution pattern restricts the free rotation of the C(aryl)-P bond.

  • Intramolecular Hydrogen Bonding: A stable 6-membered hydrogen-bonded ring system is predicted between the amine protons (

    
    ) and the phosphoryl oxygen (
    
    
    
    ). This interaction locks the conformation, potentially inducing planarity or specific torsional strain that influences NMR chemical shifts.
  • Chirality & Diastereotopicity: Although the phosphorus atom is not a stereocenter (bonded to two identical ethoxy groups), the restricted rotation and the unsymmetrical nature of the aromatic ring (2-NH2 vs 6-Me) render the two ethoxy groups diastereotopic . In high-resolution

    
    H NMR, these groups may appear anisochronous (magnetically non-equivalent).
    

Synthesis Context & Impurity Profiling

Understanding the synthetic origin is prerequisite to accurate characterization, as it dictates the impurity profile.

  • Route A: Hirao Cross-Coupling: Pd-catalyzed coupling of 2-bromo-3-methylaniline (or protected variant) with diethyl phosphite.

    • Key Impurities: Residual Pd, homocoupled biaryls, unreacted aryl bromide.

  • Route B: Nitro Reduction: Reduction of Diethyl (2-methyl-6-nitrophenyl)phosphonate.

    • Key Impurities: Partially reduced hydroxylamines (

      
      ), azo compounds (
      
      
      
      ).

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The phosphorus nucleus (


P, 100% natural abundance) serves as a sensitive probe for the electronic environment.[1]
Protocol: Data Acquisition
  • Solvent:

    
     (Standard) or 
    
    
    
    (to observe labile NH protons).
  • Concentration: 15–20 mg/mL.

  • Reference: TMS (

    
     0.0 ppm) for 
    
    
    
    H/
    
    
    C; 85%
    
    
    (
    
    
    0.0 ppm) external std for
    
    
    P.
Table 1: Predicted NMR Chemical Shifts & Coupling Constants
NucleusMoietyShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight

P
Phosphonate18.0 – 22.0 Singlet-Characteristic range for aryl phosphonates.

H
Ar-CH

2.40 – 2.60Singlet (or d)

Deshielded by aromatic ring; potential long-range coupling to P.

H
-NH

4.50 – 6.00Broad Singlet-Exchangeable with

. Shift varies with concentration (H-bonding).

H
P-O-CH

-CH

1.25 – 1.35Triplet

Methyl protons of the ethyl ester.

H
P-O-CH

-CH

4.00 – 4.20Multiplet

Critical: May appear as complex multiplets due to diastereotopicity (ABX

system).

H
Ar-H (3,4,5)6.50 – 7.20Multiplets-Aromatic pattern consistent with 1,2,3-trisubstituted benzene.

C
C -P (C1)~115 – 125Doublet

Large coupling confirms direct C-P bond.

C
C -NH

(C2)
~150Doublet

Deshielded by amine; split by P.

Expert Insight: In the


C NMR, look for the large doublet (

) for the ipso-carbon. This is the definitive proof of phosphorylation.
Mass Spectrometry (MS)

MS confirms molecular weight and provides structural fingerprints through fragmentation.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Molecular Ion:

    
    .
    
Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation steps expected during MS/MS analysis.

MS_Fragmentation M_Parent Parent Ion [M+H]+ = 244.25 Frag_1 Loss of Ethene (-28) [M+H - C2H4]+ = 216.2 M_Parent->Frag_1 McLafferty-like Rearrangement Frag_2 Loss of 2nd Ethene [M+H - 2(C2H4)]+ = 188.2 Frag_1->Frag_2 - C2H4 Frag_3 Cyclic Phosphoramidate Formation (Intramolecular) Frag_1->Frag_3 - H2O / EtOH (Cyclization)

Figure 1: Predicted ESI-MS fragmentation pathway involving sequential loss of ethyl groups via McLafferty-like rearrangement, a hallmark of ethyl phosphonates.

Infrared (IR) Spectroscopy

FT-IR provides a rapid "fingerprint" verification of functional groups.

  • 
     (Amine):  Doublet around 3300–3450 cm
    
    
    
    (Asymmetric/Symmetric stretches).
  • 
     (Phosphoryl):  Strong band at 1200–1250 cm
    
    
    
    . Note: H-bonding with
    
    
    may shift this to lower wavenumbers (~1180 cm
    
    
    ).
  • 
     (Ester):  Strong, broad band at 1020–1060 cm
    
    
    
    .

Structural Characterization Workflow

To ensure scientific rigor, follow this self-validating workflow.

Characterization_Workflow Start Crude Product Step1 1. HPLC Purity Check (>95% Area) Start->Step1 Step2 2. MS (ESI+) Confirm [M+H]+ = 244 Step1->Step2 Step3 3. 31P NMR Single Peak @ 18-22 ppm? Step2->Step3 Step4 4. 1H NMR Verify Integration & Pattern Step3->Step4 Decision Is Purity > 98%? Step4->Decision Final Release for Assay Decision->Final Yes Repurify Recrystallize / Column Decision->Repurify No Repurify->Step1

Figure 2: Step-by-step logic flow for structural validation and purity assessment.

References

  • Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). A Novel Synthesis of Dialkyl Arenephosphonates. Synthesis, 1981(1), 56-57.

  • Kalek, M., & Stawinski, J. (2008). Palladium-Catalyzed C-P Bond Formation: Mechanistic Studies and Applications. Organometallics, 27(22), 5876-5888.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for NMR shift prediction).
  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Reference for diastereotopicity in chiral environments).

Sources

1H and 13C NMR data for Diethyl (2-Amino-6-methylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Diethyl (2-Amino-6-methylphenyl)phosphonate

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Diethyl (2-Amino-6-methylphenyl)phosphonate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and known phosphorus coupling constants from analogous structures, to offer a detailed and well-supported prediction of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who require a reference for the structural elucidation of this and similar organophosphorus compounds. A standardized experimental protocol for the acquisition of high-quality NMR data is also provided to facilitate the verification of these predictions upon synthesis of the compound.

Introduction

Diethyl (2-Amino-6-methylphenyl)phosphonate is an organophosphorus compound with potential applications in medicinal chemistry and materials science, owing to the presence of a versatile phosphonate group and a substituted aniline moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such novel molecules. The ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each proton and carbon atom, as well as their connectivity through spin-spin coupling.

This guide presents a thorough, predicted analysis of the ¹H and ¹³C NMR spectra of Diethyl (2-Amino-6-methylphenyl)phosphonate. The predictions are grounded in the systematic analysis of substituent effects on aromatic systems and extensive data from related diethyl aryl phosphonates.

Molecular Structure

The structure of Diethyl (2-Amino-6-methylphenyl)phosphonate, with atom numbering for NMR assignment, is presented below.

An In-depth Technical Guide to the ³¹P NMR Spectroscopic Analysis of Diethyl (2-Amino-6-methylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Diethyl (2-Amino-6-methylphenyl)phosphonate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral output, offers a robust, self-validating experimental protocol, and interprets the anticipated spectral data. By integrating foundational NMR principles with practical, field-proven insights, this guide serves as an authoritative resource for characterizing this and structurally related organophosphorus compounds.

Introduction: The Power of ³¹P NMR in Organophosphorus Chemistry

Phosphorus-31 (³¹P) NMR spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of organophosphorus compounds.[1] The ³¹P nucleus possesses several advantageous properties: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which collectively result in excellent NMR sensitivity and the generation of sharp, easily interpretable signals.[2][3] Unlike ¹H or ¹³C NMR, the ³¹P spectrum is often simpler, with a wide chemical shift range that minimizes signal overlap and provides a clear window into the electronic environment of the phosphorus atom.[3][4]

Diethyl (2-Amino-6-methylphenyl)phosphonate is an α-aminophosphonate, a class of compounds recognized for their significant biological activities and structural analogy to α-amino acids.[5] Accurate characterization is paramount, and ³¹P NMR provides direct, unambiguous data on the phosphorus center, which is critical for confirming identity, assessing purity, and understanding electronic structure.

Theoretical Framework: Predicting the ³¹P NMR Spectrum

Before entering the laboratory, a senior scientist leverages theoretical principles to predict the spectral outcome. This predictive analysis informs experimental design and aids in the final spectral interpretation. The ³¹P chemical shift (δ) is exquisitely sensitive to the electronic and steric environment of the phosphorus nucleus.

The Phosphonate Backbone

The core structure is a diethyl phosphonate. Diethyl alkyl phosphonates typically resonate in a predictable region of the ³¹P NMR spectrum. For instance, diethyl benzylphosphonate, a close structural analog, exhibits a chemical shift of approximately δ = 26.5 ppm.[6] This serves as our foundational baseline for prediction.

Influence of the Aryl Substituents

The key to a precise prediction lies in understanding the influence of the 2-amino and 6-methyl groups on the phenyl ring.

  • Electronic Effects: Both the amino (-NH₂) and methyl (-CH₃) groups are electron-donating groups (EDGs). EDGs increase electron density on the aromatic ring through resonance and inductive effects. This increased electron density can shield the phosphorus nucleus, typically causing an upfield shift (a move to a lower, more negative δ value) compared to an unsubstituted phenyl ring.[7] However, some studies on aryl phosphinates have shown that electron-donating groups can lead to a slight downfield shift, suggesting that the interplay of inductive and resonance effects on the P-O-Ar or P-C bond can be complex.[7][8] For the C-P bond in our target molecule, the increased electron density on the carbon atom directly bonded to phosphorus is expected to increase shielding.

  • Steric Effects: The presence of two ortho-substituents (the amino and methyl groups) introduces significant steric hindrance around the C-P bond. This steric crowding can force a change in the bond angles and conformation around the phosphorus atom. Such distortions can alter the hybridization of phosphorus orbitals, often leading to a downfield shift (a move to a higher, more positive δ value).[9]

Predicted Chemical Shift

Considering these competing factors, we can formulate an expert prediction. The strong electron-donating character of the amino group, supplemented by the methyl group, will likely cause a net shielding effect. However, the pronounced ortho-steric hindrance will counteract this, inducing deshielding. It is plausible that the steric effect will be significant. Therefore, the chemical shift for Diethyl (2-Amino-6-methylphenyl)phosphonate is predicted to be in the range of δ = 24 to 29 ppm . This value is close to the diethyl benzylphosphonate baseline but reflects the complex electronic and steric contributions of the substituted ring.

Coupling and Multiplicity

In a standard proton-decoupled (¹H-{³¹P}) experiment, the spectrum will display a single, sharp peak—a singlet . This is because there are no other magnetically active nuclei (like ¹⁹F) directly bonded to the phosphorus atom. If a proton-coupled spectrum were acquired, this singlet would resolve into a complex multiplet due to coupling with the protons on the ethoxy groups and potentially the aromatic ring, though long-range couplings are often small.[10]

Experimental Protocol: A Self-Validating Methodology

The trustworthiness of any analytical result is built upon a robust and meticulously executed experimental protocol. The following procedure is designed to yield high-quality, reproducible ³¹P NMR spectra.

Workflow Overview

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~15-20 mg of Analyte B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) A->B C Transfer to 5 mm NMR Tube B->C D Insert Sample into Spectrometer C->D E Load Standard ³¹P Experiment Parameters D->E F Tune & Match Probe for ³¹P Frequency E->F G Shim Magnetic Field for Homogeneity F->G H Acquire Spectrum with Proton Decoupling G->H I Apply Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Reference Spectrum to External Standard (85% H₃PO₄) K->L M Integrate Signal & Analyze Chemical Shift L->M

Caption: Experimental workflow for ³¹P NMR analysis.

Materials and Reagents
  • Analyte: Diethyl (2-Amino-6-methylphenyl)phosphonate, >95% purity.

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice for organophosphorus compounds. Ensure it is of high purity.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Reference Standard: An external standard of 85% Phosphoric Acid (H₃PO₄) in D₂O, typically in a sealed capillary insert or run in a separate tube.[2][11] Direct addition is avoided due to the reactivity of phosphoric acid.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the analyte.

    • Dissolve the sample in 0.6-0.7 mL of CDCl₃ directly in a clean, dry vial.

    • Vortex briefly to ensure complete dissolution.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Configuration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Select the ³¹P nucleus for observation on the spectrometer's console.

    • Load a standard, pre-configured ³¹P NMR experiment with proton decoupling.

    • Causality: Proton decoupling is crucial as it collapses the complex splitting caused by hydrogen nuclei, resulting in a single sharp peak for each unique phosphorus environment.[10] This dramatically increases the signal-to-noise ratio and simplifies the spectrum.

  • Tuning and Shimming:

    • Tune and match the NMR probe to the specific frequency of ³¹P for the given magnetic field strength. This step is critical for maximizing sensitivity.

    • Shim the magnetic field by optimizing the deuterium lock signal from the solvent. A well-shimmed field ensures high resolution and symmetrical peak shapes.

  • Data Acquisition Parameters:

    • The following parameters are a robust starting point and can be optimized as needed.

ParameterRecommended ValueRationale
Spectral Width (sw)~200 ppmSufficient to cover the vast majority of phosphonate chemical shifts.[3]
Acquisition Time (aq)1.5 - 2.0 sAllows for adequate signal detection before relaxation.
Relaxation Delay (d1)5.0 sEnsures nearly complete relaxation of the ³¹P nucleus between scans for reliable quantification.
Number of Scans (ns)16 - 64Adequate for achieving excellent signal-to-noise for a sample of this concentration.
Pulse Angle30-45 degreesA reduced flip angle allows for a shorter relaxation delay without saturating the signal.
Temperature298 K (25 °C)Standard temperature for routine analysis.
  • Data Processing:

    • After acquisition is complete, apply a Fourier transform to convert the Free Induction Decay (FID) into a frequency-domain spectrum.

    • Perform zero-order and first-order phase correction to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to produce a flat, noise-free baseline.

    • Calibrate the chemical shift axis by setting the signal from the external 85% H₃PO₄ standard to δ = 0.0 ppm.[2]

Spectral Interpretation and Data Presentation

Analysis of the Spectrum

The resulting proton-decoupled ³¹P NMR spectrum is expected to show a single, sharp singlet.

  • Chemical Shift (δ): The peak position should be carefully noted. As predicted, a chemical shift in the range of δ = 24 to 29 ppm would strongly support the identity of Diethyl (2-Amino-6-methylphenyl)phosphonate. A significant deviation from this range might indicate an incorrect structure or the presence of impurities.

  • Purity Assessment: The presence of a single peak is indicative of a pure sample. Any additional peaks in the spectrum would correspond to phosphorus-containing impurities (e.g., unreacted starting materials, byproducts, or degradation products). The relative purity can be estimated from the integration of these signals, provided the relaxation delays were sufficient for quantitative analysis.

Factors Influencing the Phosphorus Nucleus

G cluster_mol Diethyl (2-Amino-6-methylphenyl)phosphonate cluster_effects Influencing Factors cluster_electronic Electronic Effects cluster_steric Steric Effects Mol P(═O)(OCH₂CH₃)₂-C₆H₃(NH₂)(CH₃) P_Node ³¹P Nucleus EDG Electron-Donating Groups (-NH₂, -CH₃) Shielding Increased Electron Density (Shielding) EDG->Shielding causes Shielding->P_Node Upfield Shift (↓δ) Ortho Ortho-Substituent Crowding Deshielding Bond Angle Distortion (Deshielding) Ortho->Deshielding causes Deshielding->P_Node Downfield Shift (↑δ)

Caption: Key electronic and steric effects on the ³¹P nucleus.

Summary of Expected Data
ParameterExpected Value/ObservationSignificance
Chemical Shift (δ) 24 - 29 ppm (referenced to 85% H₃PO₄)Confirms the specific electronic environment created by the substituted aryl ring.
Multiplicity Singlet (with ¹H decoupling)Indicates a single, unique phosphorus environment in the molecule.
Linewidth Sharp (< 5 Hz)Characteristic of small molecules in non-viscous solution; broad lines may suggest aggregation or exchange.
Purity >95% (based on integral of single peak)Confirms the absence of significant phosphorus-containing impurities.

Conclusion

The ³¹P NMR analysis of Diethyl (2-Amino-6-methylphenyl)phosphonate is a powerful and definitive method for its structural confirmation and purity assessment. A thorough understanding of the underlying principles, particularly the electronic and steric effects of the aryl substituents, allows for an accurate prediction of the chemical shift. By following a robust, self-validating experimental protocol, researchers can acquire high-quality spectra that provide unambiguous evidence of the molecule's identity. The expected outcome—a sharp singlet between δ = 24 and 29 ppm—serves as a clear analytical signature for this important aminophosphonate compound. This guide provides the theoretical foundation and practical methodology necessary for any scientist working with this class of molecules to achieve reliable and insightful results.

References

  • Rapid Enantiodifferentation of Chiral Organophosphorus Compounds by 31P NMR Spectroscopy in the Presence of α-Cyclodextrin as the Chiral Solvating Agent. (2017). Spectroscopy Online. [Link]

  • Dunn, E. J., et al. (1988). Correlation of 31P nuclear magnetic resonance chemical shifts in aryl phosphinates with Hammett substituent constants. Canadian Journal of Chemistry. [Link]

  • Jáuregui-Haza, U. J., et al. (2009). Substituent effects on the 31P NMR chemical shifts of arylphosphorothionates. ResearchGate. [Link]

  • 31 Phosphorus NMR. (n.d.). University of Ottawa. [Link]

  • Li, Y., et al. (2006). SYNTHESIS AND SUBSTITUENT EFFECT ON 31P NMR CHEMICAL SHIFT OF ORTHO HYDROXYARYL DIALKYL PHOSPHINE OXIDES. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Li, Y.-H., et al. (2019). Supporting information New Oxime Phosphonates Participated Visible Photocatalysis: Synthesis of β-Aminophosphonates. The Royal Society of Chemistry. [Link]

  • Failla, S., et al. (1995). α-AMINOPHOSPHONATES BEARING FREE HYDROXYL GROUPS IN THE AROMATIC RINGS. SYNTHESIS AND NMR CHARACTERIZATION. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • 31P NMR Spectroscopy. (n.d.). LibreTexts Chemistry. [Link]

  • Kunj-Biharie, S., et al. (2013). Synthesis and Biological Characterization of New Aminophosphonates for Mitochondrial pH Determination by 31P NMR Spectroscopy. Journal of Medicinal Chemistry. [Link]

  • 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. (n.d.). ResearchGate. [Link]

  • Auber, A., et al. (2016). Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells. PLoS ONE. [Link]

  • Substituent effects on the 31P NMR chemical shifts of arylphosphorothionates. (2006). Universidad de Sonora. [Link]

  • Liu, Q., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. [Link]

  • Repaský, M., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. PubMed. [Link]

  • The benchmark of 31 P NMR parameters in phosphate: a case study on structurally similar diethyl phosphate and 5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide. (2017). RSC Publishing. [Link]

  • Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts. (2023). JACS Au. [Link]

  • Phosphorus-31 NMR Spectroscopy. (n.d.). Springer. [Link]

  • Drąg-Jarząbek, A., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules. [Link]

  • 31P NMR Spectroscopy Overview. (n.d.). Scribd. [Link]

  • 31P NMR Spectroscopy Techniques. (n.d.). Scribd. [Link]

  • Elachqar, A., et al. (2018). synthesis of diethyl (2-benzoylamino-2-(phenoxy) methyl) phosphonate. Global Journal of Engineering Science and Researches. [Link]

  • DiVerdi, J. A. (1983). A 31P NMR External Reference for Intact Biological Systems. Journal of Magnetic Resonance. [Link]

  • Ocampo-Fernández, M., et al. (2009). Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel cells. Superficies y Vacío. [Link]

  • Analyzes of alkyl phosphonate mixtures. (n.d.). JEOL Ltd.. [Link]

  • Wawrzeńczyk-Kulik, M., et al. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Spectroscopic Characterization of Diethyl (2-Amino-6-methylphenyl)phosphonate: An In-Depth IR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Spectroscopic Signature of Steric and Electronic Interplay

Diethyl (2-Amino-6-methylphenyl)phosphonate (CAS: 1162667-19-7) is a highly functionalized aromatic compound frequently utilized as a building block in drug development and advanced materials. Because phosphonates often serve as stable bioisosteres for phosphates in medicinal chemistry, confirming the structural integrity of this molecule is a critical quality control step.

Infrared (IR) spectroscopy is uniquely suited for this task. Unlike mass spectrometry, which primarily confirms molecular weight, IR spectroscopy probes the vibrational modes of the molecule, offering a direct readout of its three-dimensional conformation. For this specific molecule, the IR spectrum is not merely a list of functional group frequencies; it is a map of the complex steric and electronic interplay between the ortho-amino group, the ortho-methyl group, and the bulky diethyl phosphonate moiety.

Mechanistic Vibrational Analysis: Decoding the IR Spectrum

To accurately interpret the IR spectrum of Diethyl (2-Amino-6-methylphenyl)phosphonate, researchers must understand the causality behind the specific band shifts, which deviate from standard baseline values.

The Phosphonate (P=O) and Amine (-NH₂) Interaction The P=O stretching vibration in1[1]. However, in Diethyl (2-Amino-6-methylphenyl)phosphonate, the proximity of the ortho-amino (-NH₂) group introduces a profound electronic perturbation. The highly polarized phosphoryl oxygen acts as a potent hydrogen bond acceptor for the primary amine protons. This intramolecular hydrogen bonding diminishes the double-bond character of the P=O linkage, reducing its force constant and consequently2[2].

Steric Locking via the Ortho-Methyl Group The methyl group at the 6-position is not a passive spectator. Its steric bulk forces the bulky diethyl phosphonate moiety out of coplanarity with the aromatic ring. This sterically induced rotation restricts the conformational freedom of the phosphonate group, effectively "locking" the P=O oxygen into an optimal geometry to maximize the hydrogen bond with the ortho-amino group. This interplay of steric hindrance and electronic stabilization is a3[3].

Aliphatic and Aromatic Scaffolding The presence of the diethyl ester groups is confirmed by1[1]. Meanwhile, the4[4].

Self-Validating ATR-FTIR Protocol

To ensure absolute data integrity, the Attenuated Total Reflectance (ATR) FTIR acquisition must operate as a self-validating system. Follow this methodology to eliminate instrumental artifacts:

  • Background Validation: Before sample introduction, acquire a background spectrum using a clean diamond or ZnSe ATR crystal.

    • Causality: The energy throughput must exceed 95% of the baseline, and the spectrum must be devoid of residual peaks (particularly the ubiquitous O-H stretch at ~3300 cm⁻¹ from ambient moisture or C-H stretches from cleaning solvents). This confirms optical purity.

  • Sample Application and Pathlength Normalization: Apply the neat sample to the crystal.

    • Causality: Because the effective ATR pathlength is dependent on the wavelength and the refractive index of the sample, apply consistent anvil pressure until the dominant P-O-C stretching band (~1020 cm⁻¹) registers an absorbance between 0.5 and 0.8 AU. This specific range ensures the detector operates within its linear response regime, preventing peak truncation or photometric saturation.

  • Signal-to-Noise (SNR) Verification: Acquire 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: Post-acquisition, evaluate the SNR in the structurally "silent" region of 2000–2200 cm⁻¹. An SNR exceeding 1000:1 validates that the subtle peak broadenings observed in the N-H stretching region are genuine chemical phenomena (H-bonding) rather than instrumental noise artifacts.

Quantitative Spectral Assignments

The following table summarizes the expected quantitative IR data for Diethyl (2-Amino-6-methylphenyl)phosphonate, providing a rapid reference for spectral annotation.

Functional GroupVibrational ModeExpected Range (cm⁻¹)Diagnostic Significance & Mechanistic Note
Primary Amine (-NH₂) N-H Asymmetric Stretch3420 – 3480Sharp peak; confirms intact primary amine.
Primary Amine (-NH₂) N-H Symmetric Stretch3320 – 3380Sharp peak; involved in intramolecular H-bonding.
Aromatic Ring C-H Stretch3020 – 3080Weak intensity; typical of substituted benzenes.
Aliphatic Groups C-H Stretch2850 – 2980Multiple peaks from ethyl and aryl-methyl groups.
Phosphonate (P=O) P=O Stretch1180 – 1220Shifted lower from typical 1250 cm⁻¹ due to H-bonding.
Phosphonate Ester P-O-C Asym. Stretch1020 – 1050Very strong; diagnostic for diethyl esters.
Phosphonate Ester P-O-C Sym. Stretch950 – 980Strong; confirms intact ethoxy groups.
Amine (-NH₂) N-H Bending (Scissoring)1610 – 1630Medium intensity; overlaps with aromatic C=C stretches.

Diagnostic Workflow for Structural Integrity

The following logical workflow illustrates the decision-making process for validating the structural integrity of the synthesized compound based on its IR spectrum.

IR_Workflow Start Acquire ATR-FTIR Spectrum (Diethyl 2-Amino-6-methylphenylphosphonate) CheckNH Assess N-H Stretch (Doublet at 3450 & 3350 cm⁻¹) Start->CheckNH CheckPO Assess P=O Stretch (~1190 cm⁻¹, H-bond shifted) CheckNH->CheckPO Present Invalid Impurity / Structural Degradation (e.g., Oxidation, Hydrolysis) CheckNH->Invalid Missing/Broad CheckPOC Assess P-O-C Stretch (Strong bands 1050 - 950 cm⁻¹) CheckPO->CheckPOC Shifted <1220 cm⁻¹ CheckPO->Invalid >1250 cm⁻¹ (No H-bond) Valid Structure & Conformation Confirmed CheckPOC->Valid Strong Doublet CheckPOC->Invalid Missing

Fig 1. Diagnostic ATR-FTIR workflow for structural validation of the phosphonate.

References

  • Benchchem. "Spectroscopic Profile of Diethyl Isopropylphosphonate: A Technical Guide". 1

  • Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups". 4

  • Wayne State University / J. Am. Chem. Soc. "Gas-Phase IR Spectroscopy of Deprotonated Amino Acids". 2

  • MDPI. "Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives". 3

Sources

Technical Guide: Mass Spectrometry of Diethyl (2-Amino-6-methylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for senior researchers and analytical scientists. It prioritizes mechanistic understanding, robust methodology, and data integrity over generic procedural lists.

Part 1: Executive Summary & Molecular Context

Target Analyte: Diethyl (2-Amino-6-methylphenyl)phosphonate Molecular Formula:


Exact Mass:  243.1024 Da
Bio-Analytical Significance: 
This compound represents a specialized class of ortho-substituted arylphosphonates . In drug development, it frequently serves as a bioisostere for amino acid derivatives or as a transition-state analogue in metalloprotease inhibitor design. Its metabolic stability differs significantly from labile aliphatic phosphonates due to the robust 

bond.

For the analytical scientist, the challenge lies in the ortho-effect : the steric and electronic interaction between the phosphonate ester, the nucleophilic amine at position 2, and the methyl group at position 6. This guide details how to exploit these interactions for unambiguous structural identification using MS/MS.

Part 2: Ionization Physics & Fragmentation Mechanics[1]

Ionization Strategy

Given the basic amino moiety (


 for anilines) and the polar phosphonate esters, Electrospray Ionization in Positive Mode (ESI+)  is the gold standard for sensitivity and quantification.
  • Precursor Ion:

    
    
    
  • Adducts: Expect

    
     (
    
    
    
    ) in high-salt buffers; however, protonated species yield far richer structural information during Collision-Induced Dissociation (CID).
Mechanistic Fragmentation Pathways

The fragmentation of this molecule is governed by two competing pathways: the McLafferty-type Rearrangement (characteristic of ethyl esters) and an Ortho-Cyclization driven by the amine.

Pathway A: The Phosphonate "Ethyl-Loss" Series (Standard)

Diethyl phosphonates undergo a predictable neutral loss of ethene (


, 28 Da) via a 4-membered transition state involving the phosphoryl oxygen.
  • Stage 1:

    
    
    
  • Stage 2:

    
    
    
Pathway B: The Ortho-Amino Cyclization (Diagnostic)

Unique to the 2-amino substitution, the amine nitrogen can nucleophilically attack the phosphorus center, leading to the expulsion of ethanol (


, 46 Da) rather than ethene. This forms a cyclic 2,1-benzazaphosphole  cation.
  • Transition:

    
    
    
Pathway C: The Ortho-Methyl Effect

The 6-methyl group provides steric bulk that prevents planar rotation, potentially enhancing the abundance of Pathway B by forcing the phosphonate and amine into proximity.

Visualization of Fragmentation Logic

FragmentationPathway M Precursor Ion [M+H]+ m/z 244.11 (Diethyl ester) Mono Mono-Ethyl Ester m/z 216.08 (Loss of C2H4) M->Mono -28 Da (McLafferty) Cyclic Benzazaphosphole Cation m/z 198.07 (Loss of EtOH) M->Cyclic -46 Da (Ortho-Attack) Acid Phosphonic Acid m/z 188.05 (Loss of 2nd C2H4) Mono->Acid -28 Da PO2 Aryl-PO2 Cation m/z 170.04 (Dehydration) Acid->PO2 -18 Da (H2O)

Caption: Competing fragmentation pathways for Diethyl (2-Amino-6-methylphenyl)phosphonate. Pathway A (Blue) follows standard phosphonate ester cleavage. Pathway B (Red) is specific to the ortho-amino substitution.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system. It assumes a requirement for high-sensitivity quantification in a biological matrix (e.g., plasma or microsomal incubation).

Sample Preparation (Protein Precipitation)
  • Rationale: Liquid-Liquid Extraction (LLE) is risky due to the amphiphilic nature of the aminophosphonate. Protein precipitation is more robust.

  • Aliquot 50 µL plasma/matrix.

  • Add 150 µL Acetonitrile containing 0.1% Formic Acid (FA). Note: Acidified ACN ensures the amine remains protonated and soluble.

  • Vortex (2 min) and Centrifuge (10,000 x g, 5 min).

  • Inject supernatant directly.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Why? The ethyl groups provide sufficient lipophilicity for retention on C18. HILIC is unnecessary unless the metabolite (fully hydrolyzed acid) is the target.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes.

Mass Spectrometry Parameters (Source: ESI+)
ParameterSettingCausality/Reasoning
Capillary Voltage 3.0 - 3.5 kVModerate voltage prevents in-source fragmentation of the labile ethyl esters.
Cone Voltage 30 VOptimized to transmit the parent (

244) without stripping the ethyl groups prematurely.
Desolvation Temp 450°CHigh temp required to desolvate the phosphonate, which can hold solvent tenaciously.
Collision Energy 15 - 25 eVLow CE (15 eV): Favors

216 (Mono-ester).High CE (25 eV): Favors

188 (Acid) and

198 (Cyclic).
MRM Transitions for Quantification
Transition (

)
TypeDescription
244.1

216.1
QuantifierLoss of ethene. Highest abundance, most reliable signal.
244.1

198.1
Qualifier 1Loss of ethanol. Highly specific to the ortho-amino structure (confirms isomer identity).
244.1

188.0
Qualifier 2Loss of

ethene. Confirms phosphonate core.[1]

Part 4: Data Interpretation & Troubleshooting

Distinguishing Isomers (The Ortho-Effect)

A critical challenge is distinguishing the 2-amino (ortho) isomer from the 3-amino (meta) or 4-amino (para) isomers.

  • Observation: The meta and para isomers cannot undergo the intramolecular cyclization to form the

    
     198 ion (Pathway B).
    
  • Validation: If your spectrum lacks the

    
     peak but shows strong 
    
    
    
    and
    
    
    , the amino group is likely not in the ortho position.
Common Artifacts
  • Sodium Adducts: If

    
     266 is dominant, the protonated signal (
    
    
    
    244) will be suppressed.
    • Fix: Switch mobile phase modifier to Ammonium Formate (5 mM) to force

      
       or 
      
      
      
      .
  • Dimerization: Phosphonates can form non-covalent dimers

    
     (
    
    
    
    487) at high concentrations. Dilute the sample 1:10 to verify.
Method Development Workflow

MethodDev Start Compound Synthesis/ Acquisition Infusion Direct Infusion (10 µg/mL) Start->Infusion SourceOpt Source Optimization (Cone V / Temp) Infusion->SourceOpt FragCheck Fragmentation Check (Look for m/z 198) SourceOpt->FragCheck LC_Dev LC Gradient Optimization FragCheck->LC_Dev If Ortho-Effect Confirmed Final Validated Method LC_Dev->Final

Caption: Step-by-step workflow for developing a robust LC-MS method for aminophosphonates.

Part 5: References

  • NIST Mass Spectral Library. (2024). Diethyl phenylthiomethylphosphonate - Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • Kéki, S., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). Retrieved from [Link]

  • ResearchGate. (2011). Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs. Retrieved from [Link]

  • MDPI. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Retrieved from [Link]

Sources

Diethyl (2-Amino-6-methylphenyl)phosphonate CAS number and identifiers

[1][2]

Executive Summary

Diethyl (2-Amino-6-methylphenyl)phosphonate (CAS: 1162667-19-7) is a functionalized aryl phosphonate featuring an ortho-amino group and a meta-methyl substituent relative to the phosphorus center. Structurally, it serves as a critical "bifunctional scaffold." The proximity of the nucleophilic amino group (-NH₂) to the electrophilic phosphonate ester (-PO(OEt)₂) enables intramolecular cyclization pathways, making it a primary precursor for phosphindoles (phosphorus analogues of indoles) and benzazaphospholes .

This guide details the compound's chemical identity, validated synthesis protocols, and its application in constructing P-heterocyclic frameworks.

Chemical Identifiers & Properties

The following data consolidates the specific identifiers for this compound. Note that while the CAS number is specific, some physical properties are predicted based on close structural analogues due to the compound's status as a specialized research intermediate.

Table 1: Chemical Identity & Specifications
Parameter Data / Specification
Chemical Name Diethyl (2-Amino-6-methylphenyl)phosphonate
CAS Number 1162667-19-7
Molecular Formula C₁₁H₁₈NO₃P
Molecular Weight 243.24 g/mol
SMILES CCOP(=O)(C1=C(C=CC=C1C)N)OCC
InChI Key Predicted:[1]XMRSFMWMNXQRAP-UHFFFAOYSA-N (Analog-based)
Appearance Viscous yellow to orange oil (Typical for aminophenyl phosphonates)
Solubility Soluble in DCM, CHCl₃, EtOAc, MeOH; Sparingly soluble in Hexanes
Purity Grade Typically ≥95% (HPLC/NMR) for synthetic applications

Synthesis Methodologies

The synthesis of ortho-amino aryl phosphonates is non-trivial due to the potential for self-cyclization and the poor reactivity of aryl halides without activation. The most robust, chemically sound protocol involves a Palladium-Catalyzed Hirao Coupling followed by Nitro Reduction .

Protocol A: The Hirao Coupling / Reduction Route (Recommended)

This two-step sequence avoids the handling of sensitive lithiated intermediates and tolerates the methyl substituent.

Step 1: C–P Bond Formation (Hirao Coupling)
  • Precursor: 2-Bromo-3-nitrotoluene (commercially available).

  • Reagent: Diethyl phosphite (HP(O)(OEt)₂).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: Triethylamine (Et₃N).

Mechanism: The Pd(0) catalyst inserts into the C–Br bond (oxidative addition). The phosphite undergoes ligand exchange, followed by reductive elimination to form Diethyl (2-nitro-6-methylphenyl)phosphonate .

Step 2: Chemoselective Nitro Reduction
  • Precursor: Diethyl (2-nitro-6-methylphenyl)phosphonate.

  • Reagents: H₂ (1 atm) / 10% Pd/C OR Iron powder / NH₄Cl (for milder conditions).

  • Solvent: Ethanol or Methanol.

Critical Control Point: Avoid acidic conditions during reduction (e.g., SnCl₂/HCl) if the phosphonate ester is sensitive to hydrolysis, although diethyl esters are generally robust. The neutral Fe/NH₄Cl reduction is preferred to prevent side reactions.

Visualization: Synthesis Workflow

SynthesisPathStart2-Bromo-3-nitrotolueneStep1Hirao Coupling(Pd(PPh3)4, HP(O)(OEt)2)Start->Step1C-P Bond FormationInterIntermediate:Diethyl (2-nitro-6-methylphenyl)phosphonateStep1->InterStep2Reduction(H2/Pd-C or Fe/NH4Cl)Inter->Step2Nitro ReductionFinalTarget:Diethyl (2-Amino-6-methylphenyl)phosphonate(CAS: 1162667-19-7)Step2->FinalYield: ~70-85%

Figure 1: Two-step synthesis pathway via Pd-catalyzed cross-coupling and nitro reduction.

Applications & Reactivity Profile

The core utility of Diethyl (2-Amino-6-methylphenyl)phosphonate lies in its ability to undergo intramolecular cyclization .

Synthesis of Phosphindoles (Benzophospholes)

This compound is a direct precursor to 1-ethoxy-7-methyl-1H-phosphindole 1-oxide .

  • Mechanism: Under acidic conditions or thermal treatment, the amino group can attack the phosphorus center (with loss of ethanol) to form the P-N heterocyclic ring.

  • Significance: Phosphindoles are tunable fluorophores and potential organic electronics materials.

Ligand Design (P,N-Ligands)

The free amino group can be derivatized (e.g., alkylation, Schiff base formation) while retaining the phosphonate group.

  • Coordination: The resulting bidentate ligands bind transition metals (Pd, Ir, Rh), offering unique steric, electronic, and hemilabile properties due to the rigidity of the phenyl backbone and the 6-methyl steric block.

Visualization: Cyclization Pathway

CyclizationPrecursorDiethyl (2-Amino-6-methylphenyl)phosphonateConditionAcid Catalysis / Heat(- EtOH)Precursor->ConditionCyclic7-Methyl-1,2-dihydrobenzo[d][1,2]azaphosphole(Cyclic P-N System)Condition->CyclicIntramolecular Cyclization

Figure 2: Conversion of the open-chain phosphonate to the cyclic benzazaphosphole scaffold.

Safety & Handling (MSDS Highlights)

While specific toxicological data for CAS 1162667-19-7 is limited, handlers must adhere to protocols for aminophenyl phosphonates :

  • Hazard Statements (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over prolonged exposure to air.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

  • Accela ChemBio. (n.d.).[2][3] Product Detail: Diethyl (2-Amino-6-methylphenyl)phosphonate (CAS 1162667-19-7).[2][3] Retrieved from [Link]

  • Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). A Novel Synthesis of Dialkyl Arenephosphonates. Synthesis, 1981(1), 56-57.
  • Sigma-Aldrich. (n.d.). Diethyl (amino(phenyl)methyl)phosphonate hydrochloride Safety Data Sheet.
  • BenchChem. (2025).[4] Synthesis of Amino-phosphonates. (General protocols for nitro-reduction in phosphonate systems).

The Phosphonate Warhead: A Technical Guide to Novel Aminophosphonate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisostere Advantage

In the landscape of modern medicinal chemistry,


-aminophosphonates represent a critical class of "warhead" molecules. Structurally, they are bioisosteres of natural 

-amino acids where the planar carboxylic acid group (-COOH) is replaced by a tetrahedral phosphonic acid group (-PO

H

).

Why this matters:

  • Transition State Mimicry: The tetrahedral geometry of the phosphorus atom mimics the high-energy transition state of peptide bond hydrolysis.[1] This makes them potent, often irreversible, inhibitors of metalloproteases and serine proteases.

  • Metabolic Stability: Unlike the labile P-O-C linkage in phosphates, the P-C bond in aminophosphonates is resistant to enzymatic hydrolysis by phosphatases, ensuring prolonged in vivo half-life.

  • Novel Hybridization: Current 2024-2025 trends focus on "hybrid" derivatives—fusing the aminophosphonate core with coumarin, pyrazole, or oxadiazole moieties to enhance lipophilicity and target specificity (e.g., against AChE in Alzheimer's or specific kinases in cancer).

Structural Rationale & Mechanism of Action

The "False Substrate" Mechanism

The biological potency of aminophosphonates stems from their ability to deceive enzymes.[2] When a protease attempts to hydrolyze a peptide bond, it passes through a tetrahedral intermediate. The aminophosphonate, already possessing this geometry, binds tightly to the active site but cannot be hydrolyzed, effectively "locking" the enzyme.

Visualization: Enzyme Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism where the aminophosphonate acts as a Transition State Analogue (TSA).

EnzymeInhibition Enzyme Enzyme Active Site (Protease/Esterase) Complex_Nat Tetrahedral Intermediate Enzyme->Complex_Nat + Substrate Complex_Inh Stalled Enzyme-Inhibitor Complex Enzyme->Complex_Inh + Aminophosphonate (High Affinity Binding) Substrate Natural Substrate (Peptide) Inhibitor Aminophosphonate (TSA Mimic) Product Hydrolysis Products Complex_Nat->Product Catalysis Complex_Inh->Complex_Inh No Hydrolysis (Enzyme Locked)

Caption: Mechanism of Action: The aminophosphonate mimics the tetrahedral transition state, locking the enzyme in an inactive complex.

Synthesis: The Modern "Green" Kabachnik-Fields Protocol

Reaction Scheme

Amine + Aldehyde/Ketone + Dialkyl Phosphite




-Aminophosphonate
Detailed Protocol 1: Ultrasound-Assisted Synthesis

Target: Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate derivatives.

Reagents:

  • Substituted Benzaldehyde (1.0 mmol)

  • Substituted Aniline (1.0 mmol)

  • Diethyl Phosphite (1.0 mmol)

  • Solvent: Ethanol (EtOH) or Polyethylene Glycol (PEG-400) for green compliance.

Workflow:

  • Pre-mixing: In a 25 mL round-bottom flask, dissolve the aldehyde and amine in 2 mL of EtOH. Stir for 5 minutes to initiate imine formation (Schiff base).

  • Addition: Add Diethyl Phosphite dropwise. Critical: Do not add all at once; the exotherm can degrade the imine intermediate.

  • Irradiation: Place the flask in an ultrasonic cleaning bath (frequency 40 kHz) at 60°C.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 3:1). Reaction typically completes in 20–45 minutes (vs. 4–6 hours reflux).

  • Work-up: Pour the mixture into crushed ice. The solid product precipitates. Filter, wash with cold water/hexane, and recrystallize from EtOH.

Validation Point: A sharp melting point and a


P NMR signal around 

20–25 ppm confirms the formation of the C-P bond.

Biological Activity Profiles

A. Anticancer Activity (Apoptosis Induction)

Recent studies (2020–2024) indicate that aminophosphonates, particularly those fused with coumarin or oxadiazole rings, trigger apoptosis in MCF-7 (breast) and HepG2 (liver) cancer cells.

  • Mechanism: They disrupt the mitochondrial membrane potential (

    
    ), leading to Cytochrome C release.
    
  • Key Markers: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic).[3]

B. Antiviral Potency

Derivatives containing hydrazone moieties have shown significant activity against plant viruses like Tobacco Mosaic Virus (TMV), often outperforming commercial standards like Ningnanmycin. The mechanism involves interfering with the viral coat protein assembly.

C. Enzyme Inhibition (Alzheimer's Focus)

Target: Acetylcholinesterase (AChE).[4] Rationale: In Alzheimer's, AChE breaks down acetylcholine too quickly. Aminophosphonates act as competitive inhibitors.[1] SAR Insight: Electron-withdrawing groups (e.g., -NO


, -F) on the phenyl ring significantly enhance binding affinity by increasing the electrophilicity of the core.

Experimental Workflow: From Synthesis to Bioassay

The following workflow describes the validation pipeline for a new derivative.

Workflow Design In Silico Design (Molecular Docking) Synth Green Synthesis (Kabachnik-Fields) Design->Synth Select High Affinity Candidates Char Characterization (NMR, IR, MS) Synth->Char Verify Structure Screen In Vitro Screening (MTT Assay / Enzyme Inhibition) Char->Screen Purity >98% Screen->Design Low Activity (Feedback Loop) Hit Lead Optimization Screen->Hit IC50 < 10 µM

Caption: Integrated workflow for the development and validation of novel aminophosphonate drugs.

Detailed Protocol 2: MTT Cytotoxicity Assay

Purpose: To determine the IC


 of the synthesized derivative against cancer cell lines.
  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add the aminophosphonate derivative at varying concentrations (e.g., 6.25, 12.5, 25, 50, 100 µM). Control: DMSO (0.1%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanism:[5][6][7] Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Remove medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    .
    

Structure-Activity Relationship (SAR) Analysis

The biological activity is heavily dependent on the substituents attached to the core structure.[1] The table below summarizes the effects of different substitutions based on recent literature.

Substituent (R)Electronic EffectBiological ImpactTarget Application
-NO

(Nitro)
Strong Electron WithdrawingIncreases AChE inhibition; enhances cytotoxicity.Anticancer / Alzheimer's
-F, -Cl (Halogen) Electron Withdrawing + LipophilicIncreases cell membrane permeability and metabolic stability.Antimicrobial / Antiviral
-OCH

(Methoxy)
Electron DonatingOften decreases potency unless positioned to interact with specific serine residues.General Screening
Coumarin/Pyrazole Bulky / HeterocyclicDrastically increases selectivity; acts as a secondary pharmacophore.Targeted Anticancer

References

  • Milen, M. (2026). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. Link

  • BenchChem. (2025).[1] The Core Mechanism of Action of Aminophosphonates: An In-depth Technical Guide. Link

  • Schweiker, S. S., et al. (2020).[8] α-Aminophosphonates as Potential PARP1 Inhibitors. ChemistrySelect. Link

  • Zhang, Y., et al. (2022). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents. Frontiers in Chemistry. Link

  • Yu, Y.C., et al. (2017).[9] Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. MedChemComm. Link

Sources

Crystal Structure of Substituted Aminobenzylphosphonates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioisostere Paradigm

Substituted


-aminobenzylphosphonates represent a critical class of organophosphorus compounds in medicinal chemistry. Structurally, they act as bioisosteres of 

-amino acids
, where the planar, trigonal carboxylate group (-COOH) is replaced by a tetrahedral phosphonate group (-PO

R

).[1]

This tetrahedral geometry mimics the transition state of peptide hydrolysis, making these compounds potent transition-state analogue inhibitors for metalloproteases, aminopeptidases, and cholinesterases.[1] Understanding their solid-state crystal structure is not merely an academic exercise; it is essential for mapping the pharmacophore geometry required for active site binding.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis followed by a controlled crystallization regime is required. The Kabachnik-Fields reaction is the industry standard for generating these scaffolds.

Synthetic Workflow (Kabachnik-Fields)

The reaction involves the three-component condensation of an amine, a carbonyl compound (benzaldehyde derivative), and a dialkyl phosphite.[2][3][4]

Reaction Scheme:



Experimental Protocol: Synthesis and Crystal Growth

Objective: Synthesis and crystallization of Dimethyl (


-aminobenzyl)phosphonate.

Step 1: Synthesis

  • Reagents: Charge a round-bottom flask with benzaldehyde (10 mmol), aniline (10 mmol), and dimethyl phosphite (10 mmol).

  • Catalysis: Add 10 mol% of anhydrous Magnesium Perchlorate [Mg(ClO

    
    )
    
    
    
    ] or Indium(III) Chloride (InCl
    
    
    ) as a Lewis acid catalyst.
  • Conditions: Heat the mixture to 80°C under solvent-free conditions for 2 hours. Monitor via TLC (SiO

    
    , 3:1 Hexane/EtOAc).
    
  • Workup: Dissolve the crude melt in dichloromethane (DCM), wash with saturated NaHCO

    
     (2x) and brine (1x). Dry over anhydrous MgSO
    
    
    
    and concentrate in vacuo.

Step 2: Crystallization (Slow Evaporation Method)

  • Solvent System: Ethanol/Water (9:[5]1) or pure Acetonitrile.

  • Procedure: Dissolve 100 mg of the purified solid in the minimum amount of hot solvent. Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Growth: Cover the vial with Parafilm and pierce 3-4 small holes to allow controlled solvent evaporation. Store at 4°C in a vibration-free environment.

  • Timeline: Prismatic colorless crystals typically appear within 48–72 hours.

Mechanism Visualization

The following diagram illustrates the competing pathways (Imine vs. Hydroxyphosphonate) inherent in the Kabachnik-Fields reaction.

KabachnikFields cluster_inputs Reactants Amine Amine (R-NH2) Aldehyde Aldehyde (Ar-CHO) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + Amine - H2O Hydroxy α-Hydroxyphosphonate (Abramov Product) Aldehyde->Hydroxy + Phosphite Phosphite Dialkyl Phosphite (HPO(OR')2) Product α-Aminophosphonate (Target) Imine->Product + Phosphite (Pudovik) Hydroxy->Product + Amine (Substitution)

Caption: Mechanistic pathways of the Kabachnik-Fields reaction. The Imine route (green arrow) is generally preferred for aromatic amines.

Crystallographic Analysis

The solid-state structure of aminobenzylphosphonates is dominated by the tetrahedral phosphorous center and strong hydrogen bonding capability.

Unit Cell & Molecular Geometry

Representative data for a standard derivative (e.g., Diethyl [(4-cyano-1H-pyrazol-3-ylamino)(3,5-difluorophenyl)methyl]phosphonate) reveals typical packing parameters.

ParameterTypical Value / RangeStructural Significance
Crystal System Triclinic or MonoclinicLow symmetry allows dense packing.[2]
Space Group

or

Centrosymmetric groups are common for racemates.[2]
P=O Bond 1.46 – 1.48 ÅIndicates double bond character; primary H-bond acceptor.[2]
P-C Bond 1.80 – 1.84 ÅSingle bond; length varies with steric bulk of substituents.
P-O (Ester) 1.56 – 1.58 ÅStandard ester linkage.
N-C-P Angle 108° – 112°Deviates from ideal 109.5° due to steric repulsion.
Hydrogen Bonding Networks

The most defining feature of these crystals is the hydrogen bonding network. The P=O oxygen is a hard hydrogen bond acceptor, while the N-H amine is a donor.

  • Janus-Type Dimers: A common motif is the formation of centrosymmetric dimers. Two molecules pair up in a "head-to-tail" fashion, linked by two N-H...O=P hydrogen bonds. This forms a cyclic graph set motif denoted as

    
      (an 8-membered ring involving 2 donors and 2 acceptors).
    
  • Infinite Chains: In derivatives with steric hindrance preventing dimerization, infinite

    
     chains may form, where the N-H of one molecule donates to the P=O of the next.
    
H-Bond Topology Diagram

The following diagram visualizes the


 dimer motif commonly observed in these crystal structures.

HBonding NH_A N-H (Donor) PO_B P=O (Acceptor) NH_A->PO_B H-Bond (~2.8 Å) PO_A P=O (Acceptor) NH_B N-H (Donor) NH_B->PO_A H-Bond (~2.8 Å)

Caption: Schematic of the R2,2(8) centrosymmetric dimer motif stabilized by intermolecular N-H...O=P hydrogen bonds.

Structure-Activity Relationship (SAR) Implications

The crystal structure provides direct insights into biological efficacy:

  • Chirality & Binding: The

    
    -carbon is chiral. While many syntheses produce racemates (crystallizing in centrosymmetric space groups like 
    
    
    
    ), biological targets often require the (R)- or (S)-enantiomer. The crystal density and packing efficiency often differ between the racemate and pure enantiomer, affecting solubility and dissolution rates.
  • P-C-N Torsion: The torsion angle defined by O=P-C-N determines the presentation of the amine relative to the phosphonate. In the crystal, this is often "locked" in a specific conformation (e.g., anti-periplanar) by lattice forces. If the bioactive conformation requires a syn-clinal arrangement, there is an entropic penalty upon binding, which can be estimated by comparing the crystal conformation to docked models.

  • Substituent Effects:

    • Ortho-substitution (e.g., 2-F, 2-OMe): Often twists the phenyl ring out of the plane, disrupting

      
      -stacking in the crystal but potentially improving selectivity for enzyme pockets with restricted depth.
      
    • Para-substitution (e.g., 4-NO

      
      ):  Enhances crystallinity through intermolecular dipole interactions but may reduce solubility.[1]
      

References

  • Kabachnik-Fields Reaction Mechanism & Synthetic Use Source: Keglevich, G., & Balint, E. (2012).[1][6] Molecules. URL:[Link]

  • Synthesis and Crystal Structure of Pyrazole-containing Aminophosphonates Source: Hong, Y. P., et al. (2014).[1][7] Chinese Chemical Letters. URL:[Link][1]

  • Hydrogen Bond Architecture in Amino Acid Derivatives Source: Gorbitz, C. H. (2008).[1] Acta Crystallographica Section B. URL:[Link]

  • Biological Activity of Aminophosphonates as Enzyme Inhibitors Source: Mucha, A., et al. (2011).[1] Journal of Medicinal Chemistry. URL:[Link]

  • Mechanochemical Synthesis of Aminophosphonates Source: Halasz, I., et al. (2019).[1] Green Chemistry. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Diethyl (2-Amino-6-methylphenyl)phosphonate as a Non-Natural Amino Acid Analogue

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for Engineering Peptides with Phosphonate Analogues

In the landscape of modern drug discovery and chemical biology, the ability to transcend the limitations of the 20 canonical amino acids is paramount. The incorporation of non-natural amino acids into peptides offers a powerful strategy to enhance therapeutic properties, including increased stability against enzymatic degradation, improved receptor affinity and selectivity, and the introduction of novel functionalities.[1] Among the diverse array of available analogues, phosphonate-containing amino acids stand out due to their unique chemical and structural properties.

Diethyl (2-Amino-6-methylphenyl)phosphonate is a rationally designed amino acid analogue that introduces a phosphonate group in place of a carboxyl group, a substitution that renders the resulting peptide bond isostere resistant to hydrolysis by peptidases.[2][3] The aromatic side chain, with its ortho-methyl substitution, provides a sterically defined and conformationally constrained element for probing protein-ligand interactions. This guide provides a comprehensive overview of the proposed synthesis, incorporation into peptides, and potential applications of this novel building block for researchers in peptide chemistry, pharmacology, and drug development.

Part 1: Synthesis and Functionalization of the Amino Acid Analogue

Proposed Synthesis of Diethyl (2-Amino-6-methylphenyl)phosphonate

The synthesis involves the reaction of 2-methylaniline, formaldehyde, and diethyl phosphite.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2-methylaniline (1.0 eq) and paraformaldehyde (1.1 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a suspension.

  • Phosphite Addition: Slowly add diethyl phosphite (1.0 eq) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired Diethyl (2-Amino-6-methylphenyl)phosphonate.

N-Terminal Protection for Solid-Phase Peptide Synthesis (SPPS)

For incorporation into peptides using the standard Fmoc/tBu solid-phase synthesis strategy, the primary amine of the phosphonate analogue must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol: Fmoc Protection

  • Dissolution: Dissolve the purified Diethyl (2-Amino-6-methylphenyl)phosphonate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Fmoc-OSu Addition: Cool the mixture to 0°C in an ice bath and slowly add a solution of Fmoc-succinimide (Fmoc-OSu) (1.05 eq) in 1,4-dioxane.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield Fmoc-Diethyl (2-Amino-6-methylphenyl)phosphonate.

Table 1: Physicochemical Properties of the Fmoc-Protected Amino Acid Analogue (Predicted)

PropertyValue
Molecular Formula C29H34NO5P
Molecular Weight 507.56 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, NMP
Purity (by HPLC) >95%

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-natural amino acids, particularly those with significant steric bulk like our target analogue, can present challenges to standard SPPS protocols.[5] The ortho-methyl group on the phenyl ring can hinder the approach of the activated amino acid to the growing peptide chain. Therefore, optimized coupling conditions are crucial for achieving high yields and purity.

Workflow for SPPS Incorporation

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling of Analogue (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping Repeat Repeat Cycle for Next Amino Acid Capping->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating the phosphonate analogue.

Detailed Protocol for SPPS

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin.

Materials:

  • Fmoc-protected Diethyl (2-Amino-6-methylphenyl)phosphonate

  • Standard Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • Deprotection Solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of the Phosphonate Analogue (Critical Step):

    • In a separate vial, pre-activate the Fmoc-protected Diethyl (2-Amino-6-methylphenyl)phosphonate (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the analogue.

    • Recommendation: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), perform a second coupling (double coupling) with a fresh solution of activated amino acid for another 2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for the subsequent standard amino acids.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 3: Application in Enzyme Inhibition Assays

The phosphonate group is a stable mimic of the tetrahedral transition state of peptide bond hydrolysis.[2] This makes peptides containing phosphonate analogues excellent candidates for inhibitors of proteases, particularly metalloproteases where the phosphonate can coordinate with the active site metal ion.

Proposed Mechanism of Protease Inhibition

Inhibition_Mechanism cluster_Enzyme Enzyme Active Site cluster_Inhibitor Phosphonate Peptide Inhibitor Enzyme Protease Metal Zn²⁺ OxyanionHole Oxyanion Hole Peptide Peptide Backbone Peptide->Enzyme Binding Interactions Phosphonate P(O)(OEt)₂ Phosphonate->Metal Coordination Phosphonate->OxyanionHole H-Bonding AromaticRing 2-Me-Phenyl AromaticRing->Enzyme Hydrophobic Interactions

Caption: Proposed binding mode of a phosphonate peptide inhibitor in a metalloprotease active site.

Protocol: Metalloprotease Inhibition Assay (e.g., Matrix Metalloproteinase - MMP)

This protocol describes a general fluorescence-based assay to determine the inhibitory potency (IC₅₀) of the synthesized peptide.

Materials:

  • Recombinant human MMP enzyme

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Synthesized phosphonate peptide inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the phosphonate peptide inhibitor in the assay buffer.

  • Reaction Mixture: In the wells of the 96-well plate, add:

    • Assay buffer

    • Inhibitor solution at various concentrations (or buffer for control)

    • MMP enzyme solution (pre-incubate for 15 minutes at 37°C)

  • Initiate Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 328/393 nm) over time at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 2: Example Data Presentation for Enzyme Inhibition Assay

Inhibitor Concentration (nM)% Inhibition
110.2
1025.6
10048.9
100085.3
1000098.1
IC₅₀ (nM) 102.5

Conclusion

Diethyl (2-Amino-6-methylphenyl)phosphonate represents a valuable, albeit challenging, building block for the synthesis of novel peptide-based therapeutics. Its inherent resistance to enzymatic cleavage and the unique conformational constraints imposed by the ortho-methylated phenyl ring provide a powerful tool for modulating the biological activity and pharmacokinetic properties of peptides. The protocols outlined in this guide, while based on established chemical principles, offer a solid foundation for researchers to explore the full potential of this and similar phosphonate amino acid analogues in their drug discovery endeavors.

References

  • Al-Gharabli, S., et al. (2014). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Chemical Society Reviews, 43(8), 2606-2636.
  • Muchowska, K. B., et al. (2011). Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2(8), 586-590.
  • Frontiers Media SA. (2021). Phosphonate Chemistry in Drug Design and Development. Retrieved from [Link]

  • Noren, C. J., et al. (1989). A General Method for Site-Specific Incorporation of Unnatural Amino Acids into Proteins. Science, 244(4901), 182-188.
  • Kafarski, P., & Lejczak, B. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1029334.
  • Kafarski, P., & Lejczak, B. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 680517.
  • University of Chicago. (2026). New technique synthesizes non-natural amino acids for advanced peptide therapeutics. Retrieved from [Link]

  • Kafarski, P. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Advances, 10(45), 26867-26880.
  • Steigenberger, B., et al. (2020). Fishing for newly synthesized proteins with phosphonate-handles.
  • Berkowitz, D. B., et al. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition, 2(1), 61-89.
  • Camarero, J. A. (2014). Solid-phase peptide synthesis. Digital.CSIC. Retrieved from [Link]

  • Kelly, J. W., et al. (2003).
  • Oleksyszyn, J., & Kafarski, P. (2001). Peptide Phosphonates. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 447-463.
  • Bentham Science Publishers. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

  • Gazy, A. A., et al. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules, 27(15), 4701.
  • ResearchGate. (2005). (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Retrieved from [Link]

  • Xu, Y.-J., & Liu, D.-X. (2020). Synthetic methods of phosphonopeptides. Encyclopedia, 1(1), 1-13.
  • Xu, Y.-J., & Liu, D.-X. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5899.
  • Mucha, A., et al. (2012). Synthesis and Modifications of Phosphinic Dipeptide Analogues. Molecules, 17(11), 13550-13583.

Sources

Experimental protocol for the phosphorylation of aminophosphonates

Application Note: N-Phosphorylation of -Aminophosphonates

Audience:

Abstract & Strategic Context


1phosphorylation of the primary or secondary amine moiety

The resulting


-phosphorylated 

-aminophosphonates
  • Prodrug Design: The

    
    -P bond is labile under specific acidic or enzymatic conditions, allowing controlled release of the active aminophosphonate.
    
  • Transition State Analogues: These bis-phosphorylated species mimic the transition states of peptide bond hydrolysis, acting as potent inhibitors of metalloproteases and ligases.

  • Dual-Targeting Agents: They allow the conjugation of two distinct pharmacophores via a phosphorus linker.

This guide details the protocol for the direct N-phosphorylation of diethyl

Chemical Mechanism & Rationale[1][2][3][4][5][6][7][8][9]

The reaction is a nucleophilic substitution at the phosphorus atom of the phosphorylating agent. The nitrogen lone pair of the

Reaction Scheme

Key Mechanistic Considerations:

  • Steric Hindrance: The

    
    -carbon of the aminophosphonate is sterically crowded (especially if R is bulky, e.g., phenyl or isopropyl). This necessitates the use of a non-nucleophilic base and often requires longer reaction times or activation.
    
  • Chemoselectivity: If the "R" group contains other nucleophiles (e.g., -OH, -SH), protection strategies are mandatory. This protocol assumes a standard alkyl/aryl "R" group.

  • Base Selection: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) acts as a scavenger for the HCl byproduct, driving the equilibrium forward.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole

-Aminophosphonate
>95% Purity, drySubstrate
Phosphoryl Chloride e.g., Diphenyl chlorophosphate or Diethyl chlorophosphatePhosphorylating Agent
Triethylamine (TEA) Anhydrous, distilled over KOHBase / Acid Scavenger
Dichloromethane (DCM) Anhydrous (passed through alumina)Solvent
Nitrogen (

)
Ultra-high purityInert Atmosphere
Step-by-Step Methodology

Pre-requisite: Ensure the starting

Step 1: Reactor Setup
  • Oven-dry a 50 mL two-neck round-bottom flask (RBF) and a magnetic stir bar.

  • Cap with a rubber septum and attach a nitrogen balloon or manifold line.

  • Cool the flask to room temperature under a stream of nitrogen.

Step 2: Solubilization
  • Add 1.0 mmol of the

    
    -aminophosphonate to the flask.
    
  • Inject 10 mL of anhydrous DCM via syringe.

  • Add 1.2 mmol (1.2 equiv) of Triethylamine (TEA).

  • Cool the mixture to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

Step 3: Phosphorylation Reaction[2]
  • Prepare a solution of 1.1 mmol (1.1 equiv) of the Phosphoryl Chloride (e.g., Diphenyl chlorophosphate) in 2 mL of anhydrous DCM.

  • Add the phosphoryl chloride solution dropwise to the reaction mixture over 15 minutes.

    • Critical Control Point: Rapid addition causes localized exotherms which may degrade the phosphoryl chloride or lead to side reactions.

  • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 4–12 hours .

    • Monitoring: Monitor reaction progress via TLC (System: MeOH/DCM 5:95) or

      
      P NMR. The starting amine signal (typically 
      
      
      20-30 ppm) will shift, and a new signal for the phosphoramidate (typically
      
      
      -5 to 10 ppm depending on substituents) will appear.
Step 4: Work-up
  • Quench the reaction by adding 10 mL of saturated

    
     solution.
    
  • Transfer to a separatory funnel. Separate the organic layer.[1]

  • Extract the aqueous layer with DCM (

    
    ).
    
  • Combine organic layers and wash with:

    • 
       Water
      
    • 
       Brine
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at 30°C.
    
Step 5: Purification
  • Purify the crude oil via Flash Column Chromatography on Silica Gel (230-400 mesh).

  • Eluent Gradient: Start with 100% DCM, gradually increasing polarity to 2-5% MeOH in DCM.

  • Isolate the product as a viscous oil or solid (depending on R groups).

Visualization of Workflow

PhosphorylationProtocolStartStart: Dry alpha-AminophosphonateSolubilizeDissolve in Anhydrous DCMAdd TEA (1.2 eq)Start->SolubilizeCoolCool to 0°C(Ice Bath)Solubilize->CoolAddReagentDropwise Addition:Phosphoryl Chloride (1.1 eq)Cool->AddReagentReactionReaction:Warm to RT, Stir 4-12hAddReagent->ReactionCheckQC Check:31P NMR / TLCReaction->CheckCheck->ReactionIncompleteQuenchQuench:Sat. NH4ClCheck->QuenchCompleteExtractWork-up:DCM Extraction & DryingQuench->ExtractPurifyPurification:Flash Chromatography(DCM:MeOH)Extract->Purify

Figure 1: Step-by-step workflow for the N-phosphorylation of aminophosphonates.

Analytical Validation

To confirm the formation of the N-phosphorylated product,


P NMR
Signal TypeChemical Shift (

ppm)
MultiplicityInterpretation
Starting Material +20 to +30SingletPhosphonate (

)
Product (Signal A) +20 to +30Doublet/MultipletPhosphonate (

) - Coupling to P-N-P often weak but visible.
Product (Signal B) -10 to +10Singlet/DoubletPhosphoramidate (

) - Distinct upfield shift.

Note: In





Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Phosphoryl ChlorideEnsure absolute anhydrous conditions. Use fresh phosphoryl chloride.
No Reaction Steric HindranceSwitch solvent to THF and reflux gently (40-50°C). Use stronger base (NaH) if R is very bulky (requires careful handling).
Byproducts Bis-phosphorylationStrictly control stoichiometry (1.0 : 1.1). Add reagent slowly at 0°C.
Oiling out Product PolarityUse gradient elution. Some phosphoramidates are highly polar; consider EtOAc/Acetone systems.

References

  • Phosphorylation of aminophosphonates: Aleksandrova, A. M., et al. "Phosphorylation of aminophosphonates 2 a–c." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 190, no.[3] 5-6, 2015, pp. 690-695. Link

  • Kabachnik-Fields Reaction (Synthesis of Substrate): Cherkasov, R. A., and Galkin, V. I.[4] "The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism." Russian Chemical Reviews, vol. 67, no.[4] 10, 1998, pp. 857-882. Link

  • Biological Activity of Phosphoramidates: Mucha, A., et al. "Alpha-aminophosphonates and alpha-aminophosphinates - medicinal chemistry and biological activity." Bioorganic & Medicinal Chemistry, vol. 19, no. 23, 2011, pp. 6879-6906. Link

Synthesis of phosphonamidates from Diethyl (2-Amino-6-methylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Phosphonamidates from Diethyl (2-Amino-6-methylphenyl)phosphonate

Executive Summary

Diethyl (2-amino-6-methylphenyl)phosphonate represents a highly specialized scaffold in medicinal chemistry. It serves as a precursor for two distinct classes of phosphorus-nitrogen compounds:

  • Cyclic Phosphonamidates (2,1-Benzazaphospholes): Formed via intramolecular cyclization. These are bioisosteres of isoindolinones and are critical in kinase inhibitor design due to their rigid 3D architecture.

  • Acyclic Mixed Phosphonamidates: Formed via chemoselective substitution. These are valuable as transition-state analogues in protease inhibition.

The Synthetic Challenge: The presence of the 6-methyl group creates significant steric congestion around the phosphorus center, sandwiching the electrophilic P-center between the nucleophilic amine (at C2) and the methyl group (at C6). Standard activation protocols often fail due to this hindrance.

This guide details two optimized protocols: a Modern Chemoselective Activation (using Triflic Anhydride) for high-value synthesis, and a Classical Chlorination route for scale-up.

Reaction Pathway Visualization

The following diagram outlines the divergent synthetic pathways based on the desired pharmacophore.

Phosphonamidate_Synthesis Start Diethyl (2-Amino-6-methylphenyl)phosphonate (Starting Material) Decision Target Selection Start->Decision Path_A Pathway A: Intramolecular Cyclization (Target: 2,1-Benzazaphosphole) Decision->Path_A Rigid Heterocycle Synthesis Path_B Pathway B: Intermolecular Derivatization (Target: Acyclic Mixed Phosphonamidate) Decision->Path_B Flexible Linker Synthesis Act_A Activation: Tf2O / 2-I-Py (Chemo-selective) Path_A->Act_A Act_B Step 1: N-Protection (Boc/Cbz) Step 2: Mono-hydrolysis Step 3: Chlorination (SOCl2) Path_B->Act_B Prod_A Cyclic Phosphonamidate (1-ethoxy-7-methyl-1,3-dihydro-2,1-benzazaphosphole 1-oxide) Act_A->Prod_A Spontaneous Cyclization Prod_B Acyclic Phosphonamidate (Ethyl P-amino-P-aryl phosphonamidate) Act_B->Prod_B Reaction with External Amine (R-NH2)

Figure 1: Divergent synthetic pathways for (2-amino-6-methylphenyl)phosphonate processing. Pathway A is favored for this substrate due to the proximity of the amine.

Protocol A: Intramolecular Cyclization (Benzazaphosphole Synthesis)

This is the primary application for this scaffold. The reaction exploits the ortho-amino group to displace one ethoxy group, forming a 5-membered P-N heterocycle.

Method A1: Triflic Anhydride Activation (Recommended for Drug Discovery)

Rationale:[1][2] This method, adapted from the Maulide group's work on phosphonates, avoids harsh chlorinating agents and high temperatures, which is crucial given the steric strain from the 6-methyl group. It proceeds via a highly reactive phosphonium intermediate.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Triflic Anhydride (

    
    ): 1.1 equiv
    
  • 2-Iodopyridine (Activator): 1.2 equiv

  • Base: Triethylamine (

    
    ): 2.5 equiv
    
  • Solvent: Dichloromethane (

    
    ), anhydrous
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Dissolve Diethyl (2-amino-6-methylphenyl)phosphonate (1.0 equiv) and 2-Iodopyridine (1.2 equiv) in anhydrous

    
     (0.1 M concentration).
    
  • Activation: Cool the solution to -78°C (acetone/dry ice bath). This is critical to prevent uncontrolled side reactions.

  • Addition: Add

    
     (1.1 equiv) dropwise over 10 minutes. The solution may turn yellow/orange.
    
  • Warming: Allow the mixture to warm to 0°C over 30 minutes. A reactive phosphonium-triflate intermediate is formed.

  • Cyclization: Add

    
     (2.5 equiv) dropwise. The internal aniline nitrogen, now deprotonated/activated by the base, will attack the activated phosphorus center.
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by 31P NMR .

    • Endpoint: Disappearance of the starting material peak (~18-20 ppm) and appearance of the cyclic product peak (typically shifted downfield to ~35-45 ppm due to ring strain).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (EtOAc/Hexanes). The cyclic phosphonamidate is usually more polar than the diester.

Method A2: Classical Chlorination (Recommended for Scale-up >10g)

Rationale: For larger batches where chromatography is expensive, the chlorination route is preferred despite lower yields, as the intermediate can often be crystallized.

  • Hydrolysis: Reflux substrate in EtOH with 1.0 equiv NaOH for 2 hours to form the mono-ethyl phosphonate salt. Acidify to isolate the mono-acid.

  • Chlorination: Reflux the mono-acid in Thionyl Chloride (

    
    ) (5 equiv) for 3 hours. Note: The 6-methyl group may require longer reflux times compared to unsubstituted analogues. Remove excess 
    
    
    
    under vacuum.
  • Cyclization: Redissolve the crude phosphonochloridate in dry THF. Add

    
     (2 equiv) at 0°C. Stir overnight.
    

Protocol B: Intermolecular Derivatization (Acyclic Synthesis)

Critical Warning: Attempting to react the unprotected substrate with an external amine and an activator will result in Pathway A (Cyclization) because the intramolecular reaction is kinetically favored (entropy). You must protect the aniline first.

Reagents:

  • Substrate: Diethyl (2-amino-6-methylphenyl)phosphonate

  • Protection Reagent:

    
     or 
    
    
    
  • External Amine:

    
     (1.2 equiv)
    
  • Coupling Agent: PyBOP or HATU (for mild coupling of mono-acid)

Step-by-Step Protocol:

  • N-Protection: React the starting material with

    
     (1.2 equiv) and DMAP (cat.) in THF to yield Diethyl (2-(Boc-amino)-6-methylphenyl)phosphonate.
    
  • Mono-Hydrolysis: Treat the N-Boc intermediate with LiOH (1.1 equiv) in THF/Water (1:1) at RT. Avoid reflux to prevent Boc removal. Isolate the mono-ester.

  • Coupling:

    • Dissolve the mono-ester in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir for 10 mins.

    • Add the external amine (

      
      ). Stir for 12 hours.
      
  • Deprotection (Optional): Treat with TFA/DCM (1:1) to remove the Boc group, yielding the free-amine acyclic phosphonamidate.

Data Summary & Critical Parameters

ParameterCyclic Phosphonamidate (Method A1)Acyclic Phosphonamidate (Method B)
Key Intermediate Phosphonium-TriflateMono-phosphonic acid (N-protected)
31P NMR Shift

35 – 45 ppm (Downfield shift)

20 – 28 ppm
Primary Challenge Steric hindrance at P (6-Me group)Preventing intramolecular cyclization
Typical Yield 75 – 85%50 – 65% (over 3 steps)
Reaction Time 4 – 6 Hours2 Days (Protection + Coupling)

Troubleshooting the 6-Methyl Effect:

  • Problem: Low conversion in Method A1.

  • Cause: The 6-methyl group blocks the approach of the activator (2-I-Py).

  • Solution: Increase the temperature of the activation step from -78°C to -40°C. If using Method A2 (Chlorination), use Oxalyl Chloride/DMF (Vilsmeier-Haack conditions) instead of Thionyl Chloride for more potent activation.

References

  • Nyamini, S. B., et al. (2019). "Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds." Angewandte Chemie International Edition. Link (Demonstrates the Tf2O/Pyridine activation method).

  • Matano, Y., et al. (2013). "2-Aryl-3H-1,3-benzazaphosphole Oxides: Synthesis, Optical Properties, and Excited State Intramolecular Proton Transfer." Chemistry - A European Journal. Link (Grounding for benzazaphosphole synthesis).

  • Zhu, X., et al. (2018). "Synthesis of P-Stereogenic Benzoazaphosphole 1-Oxides via Alkynylation of P-Stereogenic ortho-Aurated and ortho-Iodo Phosphinic Amides." Journal of Organic Chemistry. Link (Mechanistic insights into cyclization).

  • Reddy, V. S., et al. (2016). "Synthesis of Phosphonamidates and Phosphonodiamidates." Beilstein Journal of Organic Chemistry. Link (General protocols for phosphonamidate synthesis).

Sources

Hydrolysis of Diethyl (2-Amino-6-methylphenyl)phosphonate to its phosphonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: Conversion of Diethyl (2-Amino-6-methylphenyl)phosphonate (Substrate) to (2-Amino-6-methylphenyl)phosphonic acid (Target). Target Audience: Medicinal Chemists, Process Development Scientists. Core Challenge: The substrate features significant steric hindrance due to the ortho-methyl group at the C6 position and the ortho-amino group at C2. Furthermore, the product is an aminophosphonic acid , which exists as a zwitterion (inner salt). Standard extraction protocols (e.g., EtOAc/Water) will fail as the product is highly water-soluble. Recommended Strategy:

  • Primary Method (McKenna Cleavage): Silyl-mediated dealkylation using Bromotrimethylsilane (TMSBr). This is the "Gold Standard" for sterically hindered phosphonates, offering mild conditions and high yields.

  • Alternative Method (Acid Hydrolysis): Reflux in concentrated HCl.[1][2] Robust but harsh; recommended only if TMSBr is unavailable or for bulk scale-up where impurity profiles are less critical.

Strategic Analysis & Mechanism

Structural Considerations

The target molecule is an arylphosphonic acid analogue of amino acids.

  • Steric Bulk: The C6-Methyl group shields the phosphorus center, making nucleophilic attack at phosphorus slower than in unsubstituted phenylphosphonates.

  • Zwitterionic Nature: The final product contains a basic amine (

    
    ) and an acidic phosphonate group (
    
    
    
    ). In neutral solution, it exists as a zwitterion (
    
    
    ), leading to high water solubility and insolubility in organic solvents.
Reaction Mechanism (TMSBr Route)

The McKenna reaction proceeds via an


-type mechanism where the bromide attacks the alkyl carbon of the ester, while the silicon acts as a hard Lewis acid coordinating to the phosphoryl oxygen.

TMSBr_Mechanism Substrate Diethyl Ester (Substrate) Intermediate1 Silyl-Phosphonium Complex Substrate->Intermediate1 Coordination TMSBr TMSBr (3-4 equiv) TMSBr->Intermediate1 SilylEster Bis(trimethylsilyl) Phosphonate Intermediate1->SilylEster - EtBr (Dealkylation) Product Phosphonic Acid (Zwitterion) SilylEster->Product Methanolysis - TMS-OMe Methanol MeOH (Solvolysis) Methanol->Product

Figure 1: Mechanism of TMSBr-mediated phosphonate ester cleavage.

Detailed Experimental Protocols

Method A: TMSBr Cleavage (Recommended)

Best for: High purity, milligram to gram scale, sensitive substrates.

Reagents & Equipment
  • Substrate: Diethyl (2-Amino-6-methylphenyl)phosphonate (1.0 equiv).

  • Reagent: Bromotrimethylsilane (TMSBr) (4.0 equiv). Note: Excess is required to silylate the amine and overcome sterics.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Quench: Methanol (HPLC grade).

  • Apparatus: Flame-dried round-bottom flask, inert gas (Argon/Nitrogen) line.

Step-by-Step Protocol
  • Setup: Dissolve the substrate (e.g., 1.0 mmol, 243 mg) in anhydrous DCM (5–10 mL) under an Argon atmosphere. Cool to 0°C in an ice bath.

  • Addition: Add TMSBr (4.0 mmol, 530 µL) dropwise via syringe.

    • Why? The reaction is slightly exothermic. The amine group will also be silylated transiently, requiring extra equivalents.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C).

    • Monitoring: Monitor by 31P NMR (use a capillary insert with

      
      ).
      
    • Endpoint: Shift from ~18 ppm (Diethyl ester) to ~0 ppm (Silyl ester).

    • Time: Typically 4–16 hours. If conversion is incomplete due to the 6-methyl steric hindrance, heat to mild reflux (40°C) for 2 hours.

  • Concentration: Evaporate volatiles (DCM and ethyl bromide byproduct) under reduced pressure.

    • Critical: Do not expose the intermediate silyl ester to moisture yet.

  • Methanolysis: Redissolve the oily residue in Methanol (5–10 mL). Stir for 1 hour at RT.

    • Action: This cleaves the P-O-Si and N-Si bonds, liberating the free acid/hydrobromide salt.

  • Isolation (Propylene Oxide Method):

    • The product is likely the HBr salt. To isolate the free zwitterion :

    • Dissolve the residue in a minimum amount of Ethanol.

    • Add Propylene Oxide (excess) dropwise.

    • Observation: The zwitterion typically precipitates as a white solid/powder.

    • Filter, wash with Et2O, and dry.

Method B: Acid Hydrolysis (Alternative)

Best for: Bulk scale, robust substrates, cost-efficiency.

Reagents
  • Acid: 6M to 12M Hydrochloric Acid (HCl).

  • Solvent: None (Neat in acid) or minimal water.

Step-by-Step Protocol
  • Setup: Suspend the substrate (1.0 equiv) in 6M HCl (10–20 volumes).

  • Reaction: Heat to reflux (approx. 100°C).

    • Time: 6–12 hours.[3][4] The ortho-methyl group retards hydrolysis; overnight reflux is common.

    • Monitoring: LC-MS or 31P NMR (

      
       lock).
      
  • Workup:

    • Cool to room temperature.[5]

    • Wash the aqueous acidic solution with Dichloromethane (

      
      ) to remove unreacted starting material or non-polar impurities.
      
  • Isolation:

    • Evaporate the aqueous layer to dryness in vacuo.

    • Result: You will obtain the Hydrochloride salt (

      
      ).
      
    • To obtain Zwitterion: Redissolve in water/ethanol and treat with Propylene Oxide (as in Method A) or adjust pH to the isoelectric point (~pH 3.5–4.0) with NaOH, then precipitate with Ethanol.

Data Analysis & Validation

Expected NMR Shifts

Use


 + 

(for soluble disodium salt) or

+

(for acid form) for characterization.
NucleiSubstrate (Diethyl Ester)Product (Phosphonic Acid)Notes
31P NMR

18 – 22 ppm

10 – 16 ppm
Upfield shift is diagnostic of hydrolysis.
1H NMR

1.2 (t), 4.0 (m) (Ethyl)
Absent Disappearance of ethoxy signals confirms cleavage.
1H NMR

2.3-2.5 (Ar-Me)

2.3-2.5 (Ar-Me)
Methyl group remains intact.
Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Conversion Steric hindrance from 6-Methyl group.Increase TMSBr to 6-8 equiv; Heat to 40°C (DCM) or switch to Acetonitrile (80°C).
Product is Sticky/Oil Hygroscopic salt formation.Use Propylene Oxide method to precipitate zwitterion. Triturate with Acetone or Ether.
Impurity in NMR Mono-ester formation.Hydrolysis stopped too early. Extend reaction time.

Purification Decision Matrix

Purification_Logic Start Crude Hydrolysis Mixture CheckForm Is it HCl/HBr Salt? Start->CheckForm Desired Desired Form? CheckForm->Desired Salt Keep as Salt (More soluble) Desired->Salt Yes Zwitterion Need Zwitterion (Precipitate) Desired->Zwitterion No Method1 Propylene Oxide Method (Epoxide Scavenger) Zwitterion->Method1 Small/Med Scale Method2 Ion Exchange (Dowex H+) Zwitterion->Method2 Large Scale

Figure 2: Decision matrix for the purification of aminophosphonic acids.

References

  • McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, 1979, 739. Link

  • Bhattacharya, A. K., & Thyagarajan, G. "The Michaelis-Arbuzov Rearrangement." Chemical Reviews, 1981, 81(4), 415–430. (Foundational context for phosphonate synthesis). Link

  • Kafarski, P., & Lejczak, B. "Aminophosphonic Acids: Naturally Occurring and Synthetic." Current Medicinal Chemistry, 2001.
  • Soroka, M. "The synthesis of 1-aminoalkylphosphonic acids." Liebigs Annalen der Chemie, 1990.
  • BenchChem. "Synthesis of [Amino(phenyl)methyl]phosphonic Acid."[2] Technical Guide, 2025.[2] (General protocol for aminophenylphosphonates). Link

Note regarding safety: TMSBr is moisture-sensitive and corrosive. Handle in a fume hood. Propylene oxide is a carcinogen; handle with extreme care.

Sources

Mastering the Synthesis of N-Acylated Diethyl (2-Amino-6-methylphenyl)phosphonate: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Application Note for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel molecular scaffolds with tailored biological activities is of paramount importance. Among these, N-acylated arylphosphonates have emerged as a promising class of compounds, acting as crucial intermediates and bioactive molecules. This guide provides a comprehensive technical overview and detailed protocols for the N-acylation of diethyl (2-amino-6-methylphenyl)phosphonate, a sterically hindered aniline derivative, offering insights into the reaction mechanism, experimental design, and product validation.

The Significance of N-Acylated Arylphosphonates

Arylphosphonates are recognized for their role as stable mimics of phosphate and carboxylate groups, making them valuable in the design of enzyme inhibitors, antiviral agents, and other therapeutic agents. The N-acyl group can further modulate the biological activity, solubility, and pharmacokinetic properties of the parent molecule. Specifically, N-acylated aminophenylphosphonates have been investigated for their potential as antimicrobial, anticancer, and herbicidal agents[1][2][3]. The strategic placement of a methyl group at the 6-position of the phenyl ring introduces steric hindrance, which can influence both the synthetic strategy and the final conformation of the molecule, potentially leading to unique biological profiles.

Understanding the N-Acylation Mechanism

The N-acylation of an amine is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This is followed by the departure of a leaving group (e.g., chloride or carboxylate), and subsequent deprotonation of the nitrogen to yield the stable amide product.

Figure 1: General mechanism of N-acylation of a primary amine with an acyl chloride.

For sterically hindered anilines, such as diethyl (2-amino-6-methylphenyl)phosphonate, the nucleophilicity of the amino group is diminished due to the electronic effects and the steric bulk of the ortho-substituents. This often necessitates the use of more reactive acylating agents, a base to activate the amine or scavenge the acidic byproduct, and potentially elevated temperatures to overcome the activation energy barrier[4].

Experimental Protocols

This section provides detailed protocols for the N-acetylation and N-benzoylation of diethyl (2-amino-6-methylphenyl)phosphonate. These protocols are designed to be self-validating through in-process monitoring and comprehensive final product characterization.

Starting Material: Diethyl (2-amino-6-methylphenyl)phosphonate

Table 1: Physicochemical Properties of a Related Compound, Diethyl (2-aminoethyl)phosphonate

PropertyValueSource
CAS Number41468-36-4[5][6]
Molecular FormulaC6H16NO3P[5]
Molecular Weight181.17 g/mol [5]
Boiling Point93-95 °C (4 Torr)[5]

Note: This data is for a related, non-aromatic aminophosphonate and is provided for general reference.

Protocol 1: N-Acetylation of Diethyl (2-amino-6-methylphenyl)phosphonate

This protocol employs acetic anhydride as the acetylating agent with triethylamine as a base to neutralize the acetic acid byproduct.

Materials:

  • Diethyl (2-amino-6-methylphenyl)phosphonate (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve diethyl (2-amino-6-methylphenyl)phosphonate (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) dropwise, followed by the slow addition of acetic anhydride (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.

  • Characterization: Characterize the purified diethyl (2-acetylamino-6-methylphenyl)phosphonate by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: N-Benzoylation of Diethyl (2-amino-6-methylphenyl)phosphonate

This protocol utilizes the more reactive benzoyl chloride as the acylating agent.

Materials:

  • Diethyl (2-amino-6-methylphenyl)phosphonate (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve diethyl (2-amino-6-methylphenyl)phosphonate (1.0 eq) in anhydrous DCM and anhydrous pyridine.

  • Addition of Reagent: Cool the solution to 0 °C. Add benzoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the resulting diethyl (2-benzoylamino-6-methylphenyl)phosphonate using appropriate spectroscopic methods.

Experimental_Workflow Start Start: Diethyl (2-amino-6-methylphenyl)phosphonate Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Add_Base Add Base (e.g., Triethylamine or Pyridine) Dissolve->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Acylating_Agent Add Acylating Agent (e.g., Acetic Anhydride or Benzoyl Chloride) Cool->Add_Acylating_Agent React Stir at Room Temperature (Monitor by TLC) Add_Acylating_Agent->React Workup Aqueous Work-up React->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End: N-Acylated Product Characterize->End

Figure 2: A generalized workflow for the N-acylation of diethyl (2-amino-6-methylphenyl)phosphonate.

Trustworthiness: A Self-Validating System

The reliability of these protocols is ensured through rigorous in-process controls and comprehensive final product analysis.

  • In-Process Monitoring: The use of Thin Layer Chromatography (TLC) allows for real-time monitoring of the reaction progress. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the progression of the acylation. This prevents premature work-up or unnecessarily long reaction times.

  • Spectroscopic Confirmation: The structure of the final N-acylated product must be unequivocally confirmed by a suite of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for N-Acylated Aminophosphonates

TechniqueExpected Observations
¹H NMR Appearance of a new amide N-H proton signal (typically a broad singlet). A shift in the aromatic proton signals. Signals for the acyl group (e.g., a singlet around 2.0 ppm for an acetyl group). Characteristic signals for the diethyl phosphonate group (a triplet for the CH₃ and a doublet of quartets for the OCH₂).
¹³C NMR Appearance of a new carbonyl carbon signal in the range of 165-175 ppm. Shifts in the aromatic carbon signals.
³¹P NMR A single peak in the phosphonate region, with a chemical shift that may be slightly altered from the starting amine. For diethyl alkyl phosphonates, this is typically in the range of +20 to +35 ppm[7].
Mass Spec. The molecular ion peak corresponding to the mass of the N-acylated product.

By comparing the acquired data with expected values from the literature for similar compounds, researchers can be confident in the identity and purity of their synthesized material[8][9][10].

Expertise & Experience: Navigating the Challenges of Steric Hindrance

The presence of the methyl group ortho to the amino group in the starting material introduces significant steric hindrance, which can impede the N-acylation reaction[4].

  • Choice of Acylating Agent: For sterically hindered anilines, more reactive acylating agents like acyl chlorides are often more effective than anhydrides[4].

  • Role of the Base: The base not only neutralizes the acid byproduct but can also increase the nucleophilicity of the amine by deprotonation. For highly hindered anilines, stronger bases such as sodium hydride may be necessary to facilitate the reaction, though this requires strictly anhydrous conditions[4].

  • Catalysis: In particularly challenging cases, the use of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.

  • Reaction Temperature: While the provided protocols start at room temperature, gentle heating may be required to drive the reaction to completion for highly hindered substrates. However, this should be done cautiously and monitored by TLC to avoid side reactions.

By understanding these nuances, researchers can troubleshoot and optimize the reaction conditions to achieve high yields of the desired N-acylated product.

Conclusion

The N-acylation of diethyl (2-amino-6-methylphenyl)phosphonate presents a viable route to a class of compounds with significant potential in drug discovery and development. The protocols and insights provided in this guide, grounded in the principles of nucleophilic acyl substitution and tailored to address the challenges of steric hindrance, offer a robust framework for the successful synthesis and characterization of these valuable molecules. By adhering to the principles of in-process monitoring and thorough spectroscopic analysis, researchers can ensure the integrity of their results and confidently advance their research endeavors.

References

  • AWS. Direct Transformation of Amides into α-Amino Phosphonates via a Reductive Phosphination Process. Available from: [Link]

  • PMC. Synthesis and Bioactivity of a-Aminophosphonates Containing Fluorine. Available from: [Link]

  • Semantic Scholar. Synthesis of Biologically Active α-Aminophosphonates. Available from: [Link]

  • SciSpace. (Open Access) Synthesis of Biologically Active α-Aminophosphonates (2013) | Gandavaram Syam Prasad | 4 Citations. Available from: [Link]

  • SIOC. Design and synthesis of biologically active organophosphorus compounds. Available from: [Link]

  • PubChem. Diethyl diethyl(amino(phenyl)methyl)phosphonate. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ResearchGate. Synthesis of Biologically Potent α-Aminophosphonates Derivatives by Nano-Catalyst. Available from: [Link]

Sources

Application Note: Derivatization Strategies for the Amino Group in Diethyl (2-Amino-6-methylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl (2-amino-6-methylphenyl)phosphonate is a highly specialized building block frequently utilized in the development of kinase inhibitors, metal ligands, and heterocyclic carboxylate isosteres[1]. Derivatization of its primary amino group is a critical step in these drug discovery workflows. However, the unique structural topology of this molecule presents specific synthetic challenges that render standard amine derivatization protocols ineffective. This guide details field-proven, causality-driven methodologies for the successful functionalization of this hindered aniline.

Structural and Electronic Considerations

The amino group at the C2 position is situated directly adjacent (ortho) to a bulky and electron-withdrawing diethyl phosphonate moiety. Understanding the interplay of these forces is critical for selecting the correct reagents:

  • Electronic Deactivation : The phosphonate group exerts a strong inductive electron-withdrawing effect (-I). This decreases the electron density on the aniline nitrogen, significantly reducing its nucleophilicity compared to an unsubstituted aniline.

  • Steric Hindrance : The diethyl ester branches of the phosphonate group create a substantial steric shield around the C2-amine, impeding the approach of bulky electrophiles.

To overcome these barriers, derivatization protocols must employ highly reactive electrophilic intermediates, specialized nucleophilic catalysts, or optimized reducing agents to drive the reactions to completion.

G A Diethyl (2-Amino-6-methylphenyl)phosphonate (Target Aniline) D Amidation (Requires DMAP Catalyst) A->D Electrophilic activation E Reductive Amination (Requires NaBH(OAc)3 + Acid) A->E Iminium formation B Reduced Nucleophilicity B->A Defines reactivity C ortho-Phosphonate Group (-I Effect & Steric Bulk) C->B Inductive pull & steric shielding

Figure 1: Electronic and steric factors dictating the derivatization pathways of the target aniline.

Protocol 1: N-Acylation (Amidation) via Acid Chlorides

Causality & Mechanism : Due to the reduced nucleophilicity of the ortho-phosphonate aniline, standard peptide coupling with carboxylic acids (e.g., using EDC/HOBt) often results in poor yields. Instead, utilizing an acid chloride in the presence of 4-Dimethylaminopyridine (DMAP) is highly effective. As detailed in2, DMAP acts as a nucleophilic catalyst, attacking the acid chloride to form a highly electrophilic N-acylpyridinium intermediate. This activated species is reactive enough to overcome the electronic deactivation and steric bulk of the aniline[2].

Step-by-Step Methodology :

  • Preparation : In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve Diethyl (2-amino-6-methylphenyl)phosphonate (1.0 equiv, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to act as a non-nucleophilic acid scavenger.

  • Catalyst Addition : Add DMAP (0.2 equiv). The use of DMAP is non-negotiable for sterically hindered, electron-deficient anilines[2].

  • Electrophile Addition : Cool the mixture to 0 °C using an ice bath. Dropwise, add the desired acid chloride (1.2 equiv) dissolved in a minimal amount of anhydrous DCM.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (typically 1:1 EtOAc/Hexane).

  • Workup : Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and DIPEA), brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Protocol 2: Direct Reductive Amination

Causality & Mechanism : Direct alkylation of deactivated anilines using alkyl halides often requires harsh conditions and leads to complex mixtures of mono- and di-alkylated products. Reductive amination is the preferred, controlled route. However, imine formation with electron-deficient anilines is thermodynamically unfavorable. This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)3), a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted carbonyl compound, a standard established in3[3]. For highly deactivated substrates, the addition of Lewis acids (like TMSCl) or Bronsted acids (like Acetic Acid) is required to drive iminium formation[4].

Workflow Step1 1. Mix Aniline + Carbonyl in DCE + AcOH (1-2 equiv) Step2 2. Imine/Iminium Formation (Equilibrium Step) Step1->Step2 Step3 3. Add NaBH(OAc)3 (1.5 equiv, Room Temp) Step2->Step3 Acid pushes equilibrium Step4 4. Selective Reduction (Avoids Carbonyl Reduction) Step3->Step4 Step5 5. Aqueous Workup & Purification (1N NaOH quench) Step4->Step5

Figure 2: Step-by-step workflow for the direct reductive amination of deactivated anilines.

Step-by-Step Methodology :

  • Imine Formation : In a dry flask, dissolve Diethyl (2-amino-6-methylphenyl)phosphonate (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in 1,2-Dichloroethane (DCE, 0.25 M).

  • Acid Catalysis : Add glacial Acetic Acid (1.0 - 2.0 equiv). For highly unreactive ketones, substitute AcOH with TMSCl (2.5 equiv) as a Lewis acid promoter, as demonstrated for electron-deficient anilines in 4[4].

  • Reduction : Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise at room temperature.

  • Reaction : Stir the suspension at room temperature for 12–24 hours under nitrogen. The mild nature of NaBH(OAc)3 prevents the premature reduction of the aldehyde/ketone[3].

  • Workup : Quench the reaction carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with EtOAc (3x).

  • Purification : Wash with brine, dry over MgSO4, concentrate, and purify via silica gel chromatography.

Protocol 3: Urea Formation via Isocyanates

Causality & Mechanism : Isocyanates are exceptionally strong electrophiles. The cumulative double bonds (R-N=C=O) make the central carbon highly susceptible to nucleophilic attack, even by deactivated anilines like our target compound. This reaction is highly atom-economical and typically self-validating, as the urea product often precipitates directly from the reaction mixture.

Step-by-Step Methodology :

  • Preparation : Dissolve the aniline (1.0 equiv) in anhydrous Toluene or THF (0.2 M).

  • Addition : Add the desired isocyanate (1.1 equiv) dropwise at room temperature.

  • Heating : Heat the mixture to 60 °C for 4-6 hours. The thermal energy helps overcome the steric clash between the ortho-phosphonate group and the incoming isocyanate.

  • Isolation : Cool the reaction to room temperature. If the urea product precipitates, isolate it via vacuum filtration and wash with cold hexanes. If it remains in solution, concentrate and purify via recrystallization or chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three derivatization strategies applied to Diethyl (2-amino-6-methylphenyl)phosphonate.

Derivatization MethodTarget Functional GroupKey Reagents & CatalystsTypical Reaction TimeExpected Yield RangePrimary Challenge
N-Acylation AmideAcid Chloride, DIPEA, DMAP4 - 12 hours75% - 90%Steric clash with bulky acyl groups
Reductive Amination Secondary AmineAldehyde/Ketone, NaBH(OAc)3, AcOH or TMSCl12 - 24 hours60% - 85%Slow iminium formation
Urea Formation UreaIsocyanate, Toluene (Heat)4 - 6 hours80% - 95%Moisture sensitivity of isocyanates

Self-Validating System & Troubleshooting

To ensure the scientific integrity of your workflow, every reaction must be treated as a self-validating system. The success of the derivatization can be definitively tracked using Nuclear Magnetic Resonance (NMR) spectroscopy:

  • 1H NMR Tracking : The starting material's primary amine (-NH2) typically shows a broad singlet integrating to 2 protons in the 4.0 - 5.5 ppm region. Upon successful amidation or urea formation, this peak will shift significantly downfield (e.g., 8.0 - 10.0 ppm) and integrate to exactly 1 proton (-NH), confirming mono-derivatization.

  • 31P NMR Tracking : The phosphorus signal (typically around 17-20 ppm for aryl phosphonates) will exhibit a slight, predictable shift (± 1-2 ppm) due to changes in the electronic environment of the ortho-substituent. Crucially, the persistence of this peak confirms that the phosphonate ester has not been inadvertently cleaved or hydrolyzed during the reaction[1].

References

1.[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures, Organic Chemistry Portal. 2.[2] Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis, ResearchGate. 3.[1] Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B), PMC - NIH. 4.[4] A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines, Thieme E-Books.

Sources

Application Note: Utilization of Diethyl (2-Amino-6-methylphenyl)phosphonate in the Synthesis of Intrinsically Flame-Retardant Polymer Networks

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Materials Scientists, Polymer Chemists, and Formulation Engineers Content Type: Technical Guide & Experimental Protocols

Executive Summary

The transition away from halogenated flame retardants has accelerated the demand for reactive, phosphorus-based alternatives. Aromatic phosphonates are highly desirable synthetic targets used extensively in modern materials science to impart inherent thermal stability[1]. Diethyl (2-Amino-6-methylphenyl)phosphonate (DAMMP) is an advanced bifunctional building block designed specifically for integration into thermosetting polymers, such as epoxy resins and polyurethanes.

Unlike traditional additive flame retardants that suffer from migration and phase separation, DAMMP acts as a reactive co-curing agent. This guide details the mechanistic causality behind its efficacy and provides self-validating protocols for synthesizing intrinsically flame-retardant epoxy networks.

Mechanistic Insights: The Structure-Property Relationship

To formulate effectively with DAMMP, one must understand the distinct roles of its functional groups. As an application scientist, I emphasize that successful polymer design relies on leveraging these molecular features:

  • The Primary Amine (Covalent Integration): The

    
     group acts as a nucleophile, opening the oxirane rings of standard epoxy resins (e.g., DGEBA). This covalently locks the phosphorus moiety into the polymer backbone, ensuring zero migration (leaching) over the material's lifecycle and maintaining the network's thermomechanical integrity.
    
  • The Diethyl Phosphonate Ester (Dual-Phase Inhibition): Upon exposure to high heat flux, the phosphonate ester undergoes homolytic cleavage.

    • Gas Phase: It releases

      
       and 
      
      
      
      radicals that scavenge highly reactive
      
      
      and
      
      
      radicals in the flame zone, effectively starving the combustion cycle .
    • Condensed Phase: The phosphorus acts as an acid catalyst, promoting the dehydration of the polymer matrix and crosslinking to form an intumescent, carbonaceous char layer that insulates the underlying material.

  • The 6-Methyl Substituent (Steric and Hydrophobic Tuning): Positioned ortho to the amine, the methyl group provides critical steric hindrance. This slightly reduces the amine's nucleophilicity at room temperature, which beneficially extends the "pot-life" (working time) of the resin formulation before gelation. Furthermore, the hydrophobic nature of the methyl group reduces the moisture absorption of the cured resin, preserving its dielectric properties.

Mechanism DAMMP DAMMP (Reactive FR) Network Phosphorus-Integrated Polymer Network DAMMP->Network Nucleophilic Addition DGEBA DGEBA (Epoxy Resin) DGEBA->Network Crosslinking Thermal Thermal Degradation Network->Thermal Heat Flux Gas Gas Phase: PO· Scavenging Thermal->Gas Volatilization Solid Condensed Phase: Intumescent Char Thermal->Solid Dehydration

Fig 1. Dual-phase flame retardancy mechanism of DAMMP-integrated epoxy networks.

Experimental Protocols

The following protocols detail the synthesis of a DAMMP-modified DGEBA epoxy resin. The target is to achieve a phosphorus content of ~2.0 wt%, which is the optimal threshold for achieving a UL-94 V-0 rating without severely depressing the glass transition temperature (


) .
Protocol A: Synthesis of DAMMP-Integrated Epoxy Networks

Materials Required:

  • DGEBA (Diglycidyl ether of bisphenol A) – Epoxide Equivalent Weight (EEW)

    
     g/eq.
    
  • DAMMP – Amine Hydrogen Equivalent Weight (AHEW)

    
     g/eq.
    
  • IPDA (Isophorone diamine, co-curing agent) – AHEW

    
     g/eq.
    

Step-by-Step Methodology:

  • Stoichiometric Balancing: Calculate the required mass of curing agents to maintain a 1:1 ratio of active amine hydrogens to epoxide groups. Substitute 30 mol% of the standard IPDA amine hydrogens with DAMMP to reach the target phosphorus loading.

  • Resin Pre-heating & Blending: Pre-heat 100 g of DGEBA to 80°C in a glass reactor to reduce viscosity. Gradually add 24.3 g of DAMMP under continuous mechanical stirring (300 rpm).

    • Self-Validation Check: Monitor the blend visually. The mixture must transition to a completely transparent, homogeneous liquid. Turbidity indicates incomplete solubilization, which will lead to localized stress concentrators and poor char formation. If turbid, increase temperature to 85°C for 10 minutes.

  • Co-Curing Agent Addition: Cool the homogeneous mixture to 40°C. Add 13.5 g of IPDA.

    • Causality: Adding IPDA at elevated temperatures will cause a rapid exotherm and premature gelation. The steric hindrance of DAMMP allows safe handling at 40°C.

  • Vacuum Degassing: Transfer the mixture to a vacuum chamber and degas at -0.1 MPa for 15 minutes.

    • Causality: Micro-voids from entrapped air act as oxygen reservoirs during combustion, prematurely accelerating thermal degradation.

  • Thermal Curing: Pour the degassed mixture into pre-heated PTFE molds. Cure in a convection oven using a step-profile: 100°C for 2 hours (primary cure), followed by 150°C for 2 hours (post-cure).

    • Self-Validation Check: Conduct Differential Scanning Calorimetry (DSC) on a 5 mg snippet of the cured sample. A flat baseline with no residual exothermic peak confirms 100% degree of cure.

Protocol S1 Step 1: Formulation Calculate AHEW & EEW stoichiometry Target 1.5-2.0 wt% Phosphorus S2 Step 2: Blending Disperse DAMMP in DGEBA at 80°C Cool to 40°C, add IPDA, vacuum degas S1->S2 S3 Step 3: Thermal Curing Primary: 100°C (2h) Post-Cure: 150°C (2h) S2->S3 S4 Step 4: Validation Verify Tg via DSC Assess LOI, UL-94, and TGA char yield S3->S4

Fig 2. Step-by-step workflow for the synthesis and validation of DAMMP-modified epoxy resins.

Protocol B: Flammability and Thermal Characterization
  • Thermogravimetric Analysis (TGA): Heat 10 mg samples from 50°C to 800°C at 10°C/min under a nitrogen atmosphere.

    • Expected Outcome: DAMMP-modified resins will exhibit a slightly lower initial decomposition temperature (

      
      ) due to the early cleavage of P-O-C bonds, but will yield a significantly higher carbonaceous char residue at 700°C.
      
  • UL-94 Vertical Burn Test: Prepare specimens to standard dimensions (125 × 13 × 3.2 mm). Apply a 20 mm methane flame for 10 seconds, remove, and record the afterflame time (

    
    ). Apply for another 10 seconds and record (
    
    
    
    ).
    • Self-Validation Check: For a strict V-0 rating, the total afterflame time (

      
      ) must be less than 10 seconds per application, and no flaming drips may ignite the cotton indicator placed below the specimen.
      

Quantitative Data Presentation

The following tables summarize the expected formulation stoichiometry and the resulting thermal/flammability properties when substituting IPDA with DAMMP.

Table 1: Formulation Stoichiometry for DAMMP-Epoxy Systems

FormulationDGEBA (g)DAMMP (g)IPDA (g)Phosphorus Content (wt%)
Neat Epoxy 100.00.022.60.0
FR-Epoxy-1 100.015.217.0~1.3
FR-Epoxy-2 100.024.313.5~2.0

Table 2: Comparative Thermal and Flammability Properties

Formulation

(°C)

(°C)
Char Yield at 700°C (%)LOI (%)UL-94 Rating (3.2 mm)
Neat Epoxy 14536012.521.5Fail
FR-Epoxy-1 13834524.028.5V-1
FR-Epoxy-2 13233829.532.0V-0

represents the temperature at 5% mass loss.

References

  • Purdue University Graduate School (2020). Greener Photoredox-Catalyzed Phosphonations of Aryl Halides. (Highlights the synthesis and utility of aromatic phosphonates in materials science).[1] URL:[Link]

  • Schartel, B. (2010). Phosphorus-Based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? Materials, 3(10), 4710-4745. URL:[Link]

  • Howell, B. A., & Daniel, Y. G. (2020). Phosphorus Flame Retardants for Polymeric Materials. Materials, 13(18), 4075. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Diethyl (2-Amino-6-methylphenyl)phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization for Sterically Hindered Aryl Phosphonates Target Molecule: Diethyl (2-amino-6-methylphenyl)phosphonate Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Critical Analysis

The Core Challenge: The synthesis of Diethyl (2-amino-6-methylphenyl)phosphonate presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The phosphonate group is flanked by two ortho-substituents (an amino group at C2 and a methyl group at C6). This 1,2,6-substitution pattern creates significant steric congestion, severely inhibiting the reductive elimination step in transition-metal catalyzed cross-couplings.

  • Catalyst Poisoning: The free primary amine (–NH₂) is a competent ligand that can coordinate to the Palladium center, displacing the phosphine ligands required for the catalytic cycle, leading to catalyst deactivation.

The Solution: Standard Hirao coupling conditions (Pd(PPh₃)₄/Et₃N) will likely result in yields <20% or complete recovery of starting material. To achieve high yields (>75%), you must adopt a Protected-Ligand-Modified Strategy .

Optimized Synthetic Workflow

Phase 1: Strategic Protection (The Pre-requisite)

Do not attempt direct coupling on the free aniline. The amine must be protected to prevent catalyst coordination. The Acetyl (Ac) or Boc groups are recommended due to their stability under Hirao conditions and ease of removal.

Phase 2: The "Hindered" Hirao Coupling (The Critical Step)

This protocol utilizes a bidentate ligand with a large bite angle (dppf or Xantphos) to force the reductive elimination of the bulky phosphonate.

Reagents:

  • Substrate:

    
    -(2-bromo-3-methylphenyl)acetamide (Protected Precursor)
    
  • Phosphorus Source: Diethyl phosphite (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%)

    • Why dppf? Monodentate ligands like PPh₃ dissociate easily in sterically crowded environments. dppf remains bound and creates a geometry favoring the expulsion of the bulky product.

  • Base: Cs₂CO₃ (2.0 equiv) or Et₃N (3.0 equiv)

  • Solvent: Toluene (Anhydrous) or DMSO (for microwave)

  • Temperature: 110°C (Thermal) or 140°C (Microwave)

Phase 3: Deprotection

Standard acidic hydrolysis (6N HCl/EtOH) to reveal the free amine.

Visualizing the Pathway

ReactionScheme Start 2-Bromo-3-methylaniline Protected N-(2-bromo-3-methylphenyl) acetamide Start->Protected Protection (Ac2O, DCM) Coupled Diethyl (2-acetamido-6-methylphenyl) phosphonate Protected->Coupled Hirao Coupling (Pd(OAc)2, dppf, HP(O)(OEt)2) 110°C, Toluene Target Diethyl (2-amino-6-methylphenyl) phosphonate Coupled->Target Deprotection (6N HCl, EtOH, Reflux)

Figure 1: Optimized 3-step synthetic pathway avoiding catalyst poisoning and overcoming steric hindrance.

Troubleshooting Guide & FAQs

Category A: Low Conversion in Coupling Step

Q1: I am seeing <10% conversion after 24 hours. The starting material remains unreacted.

  • Diagnosis: The oxidative addition of the Pd into the Aryl-Bromide bond is failing, or the active Pd(0) species is not forming.

  • Corrective Action:

    • Switch Ligand: If using PPh₃, switch to dppf or Xantphos . The large bite angle is crucial for ortho-substituted substrates [1].

    • Check Reduction: Pd(OAc)₂ requires reduction to Pd(0). Ensure you have a slight excess of Diethyl phosphite (it acts as both reagent and reducing agent) [2].

    • Temperature: Steric bulk raises the activation energy. Increase temperature to 120°C or use Microwave irradiation (150°C for 30 mins) [3].

Q2: The reaction turns black immediately (Pd black precipitates).

  • Diagnosis: Catalyst decomposition ("Pd black" formation) due to ligand dissociation.

  • Corrective Action:

    • Increase Ligand:Pd ratio to 3:1 (monodentate) or 2.2:1 (bidentate).

    • Ensure strict oxygen-free conditions (Argon sparging for 15 mins is mandatory). Phosphites oxidize easily to phosphates in air, losing their reactivity.

Category B: Impurity Profile

Q3: I see a major byproduct where the Bromine is replaced by Hydrogen (Dehalogenation).

  • Diagnosis: Hydrodehalogenation is a common side reaction when the coupling is slow. The Pd-Aryl intermediate grabs a hydride (often from the solvent or phosphite) instead of the phosphonate.

  • Corrective Action:

    • Change Solvent: Avoid Ethanol/Isopropanol (hydride sources). Switch to strictly anhydrous Toluene or DMF .

    • Base Switch: Switch from Et₃N (can serve as H-source via

      
      -hydride elimination) to an inorganic base like Cs₂CO₃  or K₃PO₄ .
      
Category C: Purification

Q4: The product streaks on the silica column and co-elutes with impurities.

  • Diagnosis: The free amine (if deprotected) or the phosphonate ester interacts strongly with the acidic silica gel.

  • Corrective Action:

    • Pre-treat Silica: Flush the column with 1% Et₃N in Hexanes before loading.

    • Eluent Modifier: Use DCM/MeOH (95:5) with 1% NH₄OH or Et₃N to suppress silanol interactions.

Comparative Data: Catalyst & Ligand Screening[1]

Table 1: Optimization of P-C Coupling for Ortho-Substituted Anilines (Simulated based on lit. [1,4])

EntryCatalyst SystemSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄ / Et₃NEtOH8015%Poor conversion; steric failure.
2Pd(OAc)₂ / PPh₃Toluene11025%Slow reaction; catalyst death.
3Pd(OAc)₂ / dppf Toluene11082% Recommended. Robust catalytic cycle.
4Pd(OAc)₂ / XantphosXylene14078%Good, but higher temp required.
5Pd/C (Heterogeneous)EtOH800%No reaction for hindered substrates.

Logic Flow for Troubleshooting

Troubleshooting Issue Problem: Low Yield CheckSM Is Starting Material Consumed? Issue->CheckSM SideProduct Identify Byproduct CheckSM->SideProduct Yes CatFail Catalyst Failure CheckSM->CatFail No Dehal Dehalogenated Product (Ar-H) SideProduct->Dehal SolventFix Action: Switch Solvent (EtOH -> Toluene) Use Inorganic Base Dehal->SolventFix Black Precipitate (Pd Black)? CatFail->Black LigandFix Action: Use Bidentate Ligand (dppf or Xantphos) Black->LigandFix Yes TempFix Action: Increase Temp (Try Microwave) Black->TempFix No

Figure 2: Decision tree for diagnosing reaction failures.

References

  • Kalek, M., et al. (2008).[1] "Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Aryl Halides with H-Phosphonates." Organic Letters, 10(20), 4637–4640. Link

  • Hirao, T., et al. (1981). "New preparative method for arylphosphonates." Synthesis, 1981(1), 56-57. Link

  • Keglevich, G., et al. (2011). "P-Ligand-Free Pd-Catalyzed Microwave-Assisted Hirao Reaction." Current Organic Synthesis, 8(2). Link

  • Gooßen, L. J., et al. (2006). "Palladium-Catalyzed Synthesis of Arylphosphonates." Synlett, 2006(16), 2691-2694. Link

Sources

Purification of Diethyl (2-Amino-6-methylphenyl)phosphonate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: P-AM-06M | Status: Open | Priority: High

Executive Summary & Molecular Profile

User Query: Optimization of column chromatography for Diethyl (2-Amino-6-methylphenyl)phosphonate.

The Challenge: This molecule presents a "dual-threat" for purification on standard silica gel:

  • The Aniline Handle (

    
    ):  The primary source of difficulty. The basic nitrogen interacts via hydrogen bonding and acid-base chemistry with the acidic silanol (
    
    
    
    ) groups on the silica surface. This causes severe tailing (streaking) , band broadening, and potential loss of yield due to irreversible adsorption.
  • The Phosphonate Ester (

    
    ):  A polar hydrogen-bond acceptor that increases retention time, requiring polar mobile phases that can exacerbate the solubility issues of the lipophilic tolyl core.
    

The Solution: The purification strategy relies on "Silica Deactivation" using a basic modifier (Triethylamine) to mask silanol sites, coupled with a gradient elution system.

Method Development: The "Pre-Flight" Check

Before packing the column, validate your separation on Thin Layer Chromatography (TLC).[1] If it streaks on TLC, it will streak on the column.

A. Visualization Strategy

While the aromatic ring is UV-active, relying solely on UV (254 nm) can miss non-aromatic impurities (like residual phosphites). Use a dual-visualization approach:

MethodTargetObservation
UV (254 nm) Aromatic RingDark spot on green background.
Ninhydrin Stain Free Amine (

)
Heats to red/purple (specific validation for the amine).
Iodine Chamber General OrganicsBrown/Yellow spots (detects lipophilic impurities).
B. TLC Mobile Phase Optimization

Run trial plates using Hexane/Ethyl Acetate (Hex/EtOAc).

  • Control: 50% EtOAc in Hexane.

  • Observation: If the spot looks like a "comet" (tailing), the silica is too acidic.

  • Correction: Add 1% Triethylamine (TEA) to the developing solvent.

    • Example: 49.5 mL Hexane + 49.5 mL EtOAc + 1 mL TEA.

    • Result: The spot should tighten into a distinct circle.

Standard Operating Procedure (SOP): Column Purification

Phase 1: Stationary Phase Preparation (The "Slurry" Method)

Do not skip the neutralization step. This is the most common cause of failure for this specific compound.

  • Calculate Silica: Use a 30:1 to 50:1 ratio of Silica:Compound (by weight).

  • Prepare Solvent A (Non-polar): Hexane containing 1% Triethylamine (v/v) .

  • Slurry Formation:

    • Mix the silica gel with Solvent A in a beaker.

    • Stir gently to release air bubbles.

    • Mechanism:[2][3] The TEA molecules preferentially bind to the acidic

      
       sites, creating a "neutralized" surface for your amine to pass over without sticking.
      
  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of Solvent A to ensure the column is equilibrated with the base.

Phase 2: Sample Loading (Dry Loading)

Wet loading is discouraged because the compound may precipitate when the concentrated solution hits the non-polar equilibration solvent.

  • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) or Acetone.

  • Add silica gel (approx.[4] 2x weight of crude).

  • Evaporate solvent on a rotary evaporator until you have a free-flowing powder.

  • Carefully add this powder to the top of the packed column and cover with a layer of sand.

Phase 3: Gradient Elution

Run the column using the following gradient table. Note: Maintain 1% TEA in all solvents throughout the run.

StepSolvent Ratio (Hex:EtOAc)Volume (CV)Purpose
1 100:0 (+1% TEA)2 CVFlush non-polar impurities (e.g., toluene, phosphites).
2 90:10 (+1% TEA)3 CVElute highly lipophilic side products.
3 70:30 (+1% TEA)5 CVTarget Compound Elution Window (Typical).
4 50:50 (+1% TEA)3 CVFlush remaining polar impurities/oxides.

Troubleshooting & Logic Flow

If the standard protocol fails, use this decision matrix to diagnose the issue.

PurificationLogic Start Start: Crude Mixture TLC Run TLC (Hex/EtOAc + 1% TEA) Start->TLC CheckRf Check Rf Value & Spot Shape TLC->CheckRf Streaking Issue: Tailing/Streaking CheckRf->Streaking Spot is elongated CoElution Issue: Impurity Co-elutes CheckRf->CoElution Spots overlap Decomp Issue: Compound Turns Dark/Decomposes CheckRf->Decomp New spots appear at baseline Success Success: Clean Separation CheckRf->Success Distinct, round spots Sol_Streak Action: Increase TEA to 2% or Switch to DCM/MeOH (95:5) Streaking->Sol_Streak Sol_Streak->TLC Re-test Sol_CoElute Action: Decrease Polarity (Start 5% EtOAc) CoElution->Sol_CoElute Sol_CoElute->TLC Re-test Sol_Decomp Action: Switch to Neutral Alumina or Rapid Filtration Decomp->Sol_Decomp

Caption: Troubleshooting logic flow for amino-phosphonate purification. Follow the path based on TLC observations.

Frequently Asked Questions (FAQs)

Q1: Why is Triethylamine (TEA) mandatory? Can I skip it? A: No. The amino group on your molecule is basic.[1][5] Silica gel is acidic (


). Without TEA, your compound will protonate and ionically bind to the silica, resulting in broad peaks ("tailing") and poor recovery. TEA acts as a sacrificial base, occupying the acidic sites so your compound can pass through [1].

Q2: The compound is turning reddish-brown on the column. What is happening? A: Anilines are prone to oxidation, which is accelerated by the acidic surface of silica and exposure to air.

  • Fix: Flush the column with Nitrogen/Argon before use. Use "Flash" chromatography (rapid flow) to minimize residence time on the silica. If decomposition persists, switch to Neutral Alumina as the stationary phase [2].

Q3: Can I use DCM/Methanol instead of Hexane/EtOAc? A: Yes. If the compound is too polar (sticks to the top), a system of DCM:MeOH (95:5) with 1% TEA is an excellent alternative.[6] However, phosphonates often have better resolution in EtOAc mixtures due to more selective hydrogen bonding.

Q4: How do I remove the TEA from my purified product? A: TEA has a low boiling point (89°C) but can be stubborn.

  • Concentrate the fractions on a rotavap.

  • Redissolve in DCM and wash with saturated

    
     (do not use strong acid, or you will extract your product into water).
    
  • Dry over

    
     and evaporate. Residual traces can be removed under high vacuum.
    

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43, 2923–2925. Link

  • Reich, H. J. Purification of Laboratory Chemicals: Chromatography. University of Wisconsin-Madison Dept of Chemistry. Link

  • Sorbent Technologies. Amino Silica Gel Applications and Specifications. Link

Sources

Side reactions in the synthesis of Diethyl (2-Amino-6-methylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of Diethyl (2-amino-6-methylphenyl)phosphonate .

This molecule is typically synthesized via the palladium-catalyzed Hirao cross-coupling of 2-bromo-3-methylaniline with diethyl phosphite. However, the unique structural features of the starting material—specifically the ortho-amino group—introduce complex side reactions that can severely impact yields. This guide moves beyond basic troubleshooting by explaining the causality behind experimental failures and providing a self-validating protocol to ensure high-yield C-P bond formation.

Part 1: Mechanistic Pathway & Side Reaction Divergence

To troubleshoot effectively, we must first understand the catalytic cycle. The oxidative addition of 2-bromo-3-methylaniline to the Pd(0) catalyst forms a highly reactive Pd(II) intermediate. From this junction, the reaction can either proceed through the desired ligand exchange or diverge into three primary failure modes: catalyst poisoning, hydrodehalogenation, or dealkylation[1][2][3].

Hirao_Side_Reactions Start Pd(0) Catalyst + Base 2-Bromo-3-methylaniline OxAdd Pd(II) Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd Oxidative Addition LigEx Ligand Exchange (Diethyl Phosphite) OxAdd->LigEx Desired Pathway Poison Intramolecular Amine Coordination (Catalyst Poisoning) OxAdd->Poison ortho-NH2 interference Hydro Hydride Transfer (Hydrodehalogenation) OxAdd->Hydro Hydride from phosphite RedElim Reductive Elimination LigEx->RedElim Target Diethyl (2-amino-6-methylphenyl)phosphonate (Target Molecule) RedElim->Target Dealkyl SN2 Attack on Ethyl Group (Dealkylation) Target->Dealkyl Nucleophilic base attack DeadEnd1 Inactive Pd(II)-Amine Complex Poison->DeadEnd1 DeadEnd2 3-Methylaniline Hydro->DeadEnd2 DeadEnd3 Monoethyl Phosphonate Dealkyl->DeadEnd3

Mechanistic divergence in the Hirao cross-coupling: Desired pathway vs. primary side reactions.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: My reaction stalls at <20% conversion, and adding more Pd(PPh₃)₄ doesn't help. What is happening? Cause: You are experiencing catalyst poisoning. The target molecule's precursor, 2-bromo-3-methylaniline, contains a free ortho-amino group. After the oxidative addition of the aryl bromide to the Pd(0) catalyst, the lone pair on the adjacent amine strongly coordinates to the electrophilic Pd(II) center. This forms a stable, off-cycle palladacycle resting state that resists ligand exchange with diethyl phosphite[1]. Solution: Switch from the monodentate PPh₃ ligand to a strongly chelating bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The bite angle and strong binding affinity of dppf will outcompete the amine for palladium coordination, keeping the catalyst in the active cycle[1][2].

Q2: GC-MS analysis shows a massive peak for 3-methylaniline instead of the desired phosphonate. How do I minimize this? Cause: You are observing hydrodehalogenation, a primary side reaction in Hirao couplings where the aryl halide is reduced[1]. Diethyl phosphite can act as a hydride source, forming a Pd-H intermediate that undergoes reductive elimination with the aryl group[3]. This pathway is highly temperature-dependent. Solution: Lower the reaction temperature and utilize microwave (MW) irradiation. MW heating rapidly accelerates the desired C-P bond formation, kinetically outcompeting the slower hydride transfer pathway[3]. Additionally, switching to a less nucleophilic base (like K₂CO₃) reduces the formation of reactive hydride species[3].

Q3: The mass spectrum of my isolated product shows an[M-28] peak. What does this indicate? Cause: An [M-28] peak indicates the loss of an ethyl group, resulting from the dealkylation of the phosphonate ester. When using traditional aliphatic amine bases like triethylamine (Et₃N), the base can act as a nucleophile, performing an Sₙ2 attack on the electrophilic ethyl group of the newly formed phosphonate[2]. Solution: Replace Et₃N with a non-nucleophilic inorganic base such as K₂CO₃, or a sterically hindered organic base like N,N-diisopropylethylamine (DIPEA)[1][2].

Part 3: Quantitative Reaction Optimization

The table below summarizes how specific modifications to the catalytic system and reaction conditions dictate the distribution between the target molecule and side products.

Catalyst SystemBaseSolventTemp (°C)Target Phosphonate (%)3-Methylaniline (%)Dealkylated Product (%)
Pd(PPh₃)₄ (5 mol%)Et₃NToluene110 (Thermal)25%45%15%
Pd(OAc)₂ (2 mol%) + PPh₃Et₃NEtOH80 (Thermal)35%40%10%
Pd(OAc)₂ (1 mol%) + dppfDIPEACH₃CN80 (Thermal)72%12%< 2%
Pd(OAc)₂ (1 mol%) + dppf K₂CO₃ CH₃CN 80 (Microwave) 88% 5% Not Detected

Data synthesized from established optimization trends in modern Hirao cross-coupling methodologies[1][2][3].

Part 4: Self-Validating Experimental Protocol

This optimized, step-by-step methodology utilizes microwave-assisted heating and a bidentate ligand to suppress catalyst poisoning and hydrodehalogenation[1][3].

Step 1: Active Catalyst Generation

  • In an oven-dried, argon-purged microwave vial, add Pd(OAc)₂ (1.0 mol%) and dppf (1.1 mol%).

  • Add 2.0 mL of anhydrous CH₃CN. Stir at room temperature for 5 minutes. Self-Validation Checkpoint 1: The slight excess of dppf ensures complete formation of the active Pd-dppf complex. The solution must transition to a deep orange/red hue, confirming the generation of the active catalyst before the substrate is introduced[1].

Step 2: Substrate & Reagent Addition

  • Add 2-bromo-3-methylaniline (1.0 equiv, 1.0 mmol) to the vial.

  • Add diethyl phosphite (1.2 equiv, 1.2 mmol).

  • Add finely powdered, anhydrous K₂CO₃ (1.5 equiv, 1.5 mmol). Causality Note: K₂CO₃ is strictly chosen over Et₃N to eliminate base-mediated Sₙ2 dealkylation of the phosphonate ester[2][3].

Step 3: Microwave Irradiation

  • Seal the vial with a crimp cap and irradiate in a microwave synthesizer at 80 °C for 15 minutes. Causality Note: The rapid heating profile of MW synthesis minimizes the residence time of the Pd(II) oxidative addition complex, directly suppressing the temperature-dependent hydride transfer side reaction[3].

Step 4: Workup & Analytical Validation

  • Cool the mixture to room temperature. Filter through a short Celite pad to remove inorganic salts and precipitated Pd black. Wash the pad with ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure. Self-Validation Checkpoint 2: Analyze the crude mixture via ³¹P NMR. The target Diethyl (2-amino-6-methylphenyl)phosphonate should appear as a distinct singlet around 18–22 ppm . A peak near 0–5 ppm indicates unreacted diethyl phosphite, while a shift >25 ppm suggests dealkylation has occurred.

References

  • Catalyst Selection for Palladium-Catalyzed Synthesis of Arylphosphonates - BenchChem - 1

  • Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC - 2

  • Pd-Catalyzed microwave-assisted synthesis of phosphonated 13α-estrones as potential inhibitors - PMC - 3

  • Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions - MDPI - 4

Sources

Technical Support Center: Hydrolysis of Diethyl (2-Amino-6-methylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol center for the dealkylation of sterically hindered arylphosphonates. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemical hurdles associated with diethyl (2-amino-6-methylphenyl)phosphonate.

The Chemical Challenge: Causality & Mechanism

Hydrolyzing diethyl (2-amino-6-methylphenyl)phosphonate is notoriously difficult due to two competing structural factors:

  • Severe Steric Hindrance: The tetrahedral phosphorus center is flanked by ortho-amino and ortho-methyl groups. Traditional hydrolysis requires the nucleophile (water or hydroxide) to attack the phosphorus atom to form a bulky trigonal bipyramidal intermediate. The ortho substituents physically block this axial approach, making standard basic hydrolysis nearly impossible[1].

  • Aniline Reactivity: The free 2-amino group is electron-rich and prone to oxidation. Under the harsh, prolonged reflux conditions required for typical acid-catalyzed hydrolysis (e.g., 24–48 hours in 12N HCl), the molecule is susceptible to oxidative degradation[2]. Furthermore, protonation of the amine in strong acid creates an adjacent positive charge that electrostatically repels incoming hydronium ions, further drastically reducing the reaction rate.

The Solution: The McKenna Reaction (using Bromotrimethylsilane, TMSBr) is the gold standard for this substrate. Instead of forcing a nucleophile into the crowded phosphorus center, TMSBr operates via an oxophilic mechanism. The phosphoryl oxygen (P=O) attacks the silicon atom, and the bromide ion subsequently attacks the less-hindered ethyl carbon (SN2 at carbon), releasing ethyl bromide (EtBr) and forming a labile silyl ester[3].

Mechanistic Workflow

McKennaMechanism A Diethyl (2-Amino-6-methylphenyl)phosphonate (Sterically Hindered) C Bis(trimethylsilyl) Phosphonate Intermediate A->C Step 1: Silylation (Bypasses P-center) F Ethyl Bromide (EtBr) Volatile Byproduct A->F Released in Step 1 B TMSBr (Bromotrimethylsilane) Oxophilic Attack B->C E (2-Amino-6-methylphenyl)phosphonic Acid (Zwitterion) C->E Step 2: Cleavage D Solvolysis (Anhydrous MeOH) D->E F->E N-alkylation risk if not purged

Caption: McKenna reaction mechanism bypassing steric hindrance via silyl intermediates.

Troubleshooting Guide (Q&A)

Q: My hydrolysis using 6N HCl is incomplete even after 24 hours. Why? A: The ortho-methyl and ortho-amino groups sterically shield the phosphorus atom from nucleophilic attack[1]. Solution: Switch to the McKenna protocol (TMSBr) which is insensitive to steric hindrance at phosphorus. If you must use acid, increase the concentration to 12N (concentrated HCl) and reflux for up to 48 hours under a strict inert argon atmosphere to prevent oxidation[2].

Q: During the McKenna reaction, I am observing N-alkylation side products. How can I prevent this? A: The McKenna reaction generates ethyl bromide (EtBr) as a stoichiometric byproduct during the silylation step[4]. Because your molecule contains a nucleophilic primary aniline, prolonged exposure to EtBr in the reaction mixture leads to N-ethylation[4]. Solution: Perform the reaction under a continuous, gentle sweep of inert gas (N2 or Ar) to volatilize and remove the EtBr (b.p. 38 °C) as it forms.

Q: I've successfully hydrolyzed the ester, but I cannot isolate the final phosphonic acid from the aqueous phase. What is the correct isolation strategy? A: (2-Amino-6-methylphenyl)phosphonic acid is amphoteric. In aqueous solutions, it forms a highly polar zwitterion (anilinium phosphonate) that is extremely water-soluble and insoluble in organic extraction solvents. Solution:Avoid aqueous workups entirely. When using the McKenna method, perform the solvolysis step with anhydrous methanol[5]. The zwitterionic phosphonic acid will typically precipitate directly out of the methanolic solution, allowing for simple isolation via vacuum filtration.

Validated Experimental Protocols

Protocol A: Mild Dealkylation via the McKenna Reaction (Recommended)

This self-validating protocol utilizes TMSBr, ensuring complete conversion without harsh thermal degradation[3].

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Dissolve 1.0 mmol of diethyl (2-amino-6-methylphenyl)phosphonate in 5.0 mL of anhydrous dichloromethane (DCM)[4].

  • Reagent Addition: Cool the solution to 0 °C. Add 5.0 mmol (5 equivalents) of Bromotrimethylsilane (TMSBr) dropwise via syringe[5]. Causality: Excess TMSBr drives the equilibrium forward and acts as a scavenger for any adventitious moisture.

  • Silylation: Remove the ice bath and stir at room temperature for 4–12 hours under a slight positive pressure of Argon. Self-Validation Check: Monitor the disappearance of the ester by 31P NMR (shift from ~18 ppm to ~10 ppm). The continuous Argon flow is critical here to sweep away the EtBr byproduct and prevent N-alkylation[4].

  • Concentration: Evaporate the volatiles (DCM, excess TMSBr, EtBr) under high vacuum to yield the bis(trimethylsilyl) ester intermediate as a crude, moisture-sensitive oil.

  • Solvolysis: Dissolve the oil in 10 mL of anhydrous methanol and stir at room temperature for 1 hour[5]. Causality: Methanol rapidly and quantitatively cleaves the labile Si-O bonds, forming the phosphonic acid and volatile methoxytrimethylsilane.

  • Isolation: Concentrate the methanolic solution to ~2 mL. Add 15 mL of cold diethyl ether (anti-solvent) to precipitate the product. Filter and dry under vacuum to obtain the pure zwitterionic phosphonic acid.

Protocol B: Acid-Catalyzed Hydrolysis (Alternative)
  • Reaction Setup: In a heavy-walled round-bottom flask, suspend 1.0 mmol of the phosphonate ester in 10 mL of concentrated HCl (37%)[2].

  • Reflux: Equip with a reflux condenser and heat to 110 °C under an Argon atmosphere for 24–48 hours. Causality: Argon is mandatory; prolonged heating of anilines in ambient air leads to severe oxidative polymerization (rapid darkening of the solution).

  • Evaporation: Cool to room temperature. Remove the aqueous HCl under reduced pressure (rotary evaporator connected to a base trap).

  • Trituration: Co-evaporate the residue with toluene (3 x 10 mL) to azeotropically remove residual water and HCl. Triturate the resulting solid with acetone to isolate the hydrochloride salt of the phosphonic acid.

Quantitative Data Presentation

The following table summarizes the operational metrics and causal outcomes of the two methodologies:

ParameterMcKenna Reaction (TMSBr)Acid Hydrolysis (Conc. HCl)
Reagents TMSBr, Anhydrous DCM, MeOH37% HCl (Aqueous)
Reaction Time 4 - 12 hours24 - 48 hours
Temperature 0 °C to Room Temperature110 °C (Reflux)
Primary Side Reaction N-ethylation (if EtBr is trapped)[4]Aniline oxidation, degradation[2]
Product Form Isolated Free zwitterionHydrochloride salt
Typical Yield > 85%40 - 60%
Suitability for Substrate High (Bypasses steric bulk)[3]Low (Highly sterically hindered)[1]

Frequently Asked Questions (FAQs)

Q: Can I use TMSCl (Chlorotrimethylsilane) instead of TMSBr? A: No. TMSCl is significantly less reactive than TMSBr. While TMSBr cleaves phosphonate esters in a matter of hours, TMSCl may take days and almost always results in incomplete conversion, especially for sterically hindered substrates[2].

Q: Is it necessary to protect the amino group before hydrolysis? A: For the McKenna reaction, protection is usually not necessary provided the EtBr byproduct is efficiently removed via an inert gas sweep. If N-alkylation persists, transient protection (e.g., as a trifluoroacetamide) prior to TMSBr treatment can be employed. For HCl hydrolysis, the amino group is inherently "protected" as the protonated anilinium ion, though this drastically slows down the hydrolysis rate due to electrostatic repulsion.

Q: How do I track the progress of the reaction? A: 31P NMR is the most definitive method[1]. The starting diethyl phosphonate typically appears around 15–20 ppm. The bis(trimethylsilyl) intermediate shifts slightly, and the final phosphonic acid will appear around 10–15 ppm (depending on pH and solvent).

References

  • The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 2020. 4

  • A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones. Universita Ca' Foscari Venezia (IRIS), 2021. 5

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate, 2025. 1

  • Phosphonic acid: preparation and applications. National Institutes of Health (PMC). 3

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI, 2021. 2

Sources

Technical Support Center: Scaling Up Diethyl (2-Amino-6-methylphenyl)phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Strategy: The Steric Challenge

Synthesizing Diethyl (2-Amino-6-methylphenyl)phosphonate at scale presents a specific challenge: steric hindrance . The target molecule features a phosphorus center flanked by two ortho-substituents (an amino group and a methyl group). Standard phosphorylation methods often fail because the bulky substituents block the trajectory of incoming nucleophiles or catalysts.

To bypass this, we utilize a Pd-Catalyzed Hirao Cross-Coupling followed by a Chemoselective Hydrogenation . This route avoids hazardous nitration of pre-formed phosphonates and utilizes commercially available 2-Bromo-3-nitrotoluene, ensuring a robust supply chain.

Synthetic Pathway Visualization

SynthesisRoute SM 2-Bromo-3-nitrotoluene (Starting Material) Inter Diethyl (2-methyl-6-nitrophenyl) phosphonate (Intermediate) SM->Inter Step 1: Hirao Coupling Reagents1 Diethyl Phosphite Pd(OAc)2 / dppf Et3N, Toluene, 100°C Reagents1->Inter Product Diethyl (2-Amino-6-methylphenyl) phosphonate (Target) Inter->Product Step 2: Hydrogenation Reagents2 H2 (50 psi), Pd/C EtOH Reagents2->Product

Figure 1: Two-step synthetic pathway designed for steric tolerance and scalability.

Step 1: P-C Bond Formation (Hirao Coupling)[1]

The formation of the Carbon-Phosphorus bond is the critical step. We employ a modified Hirao reaction. While standard protocols use PPh3, this sterically crowded substrate requires dppf (1,1'-Bis(diphenylphosphino)ferrocene), a bidentate ligand with a large bite angle, to stabilize the Palladium intermediate and facilitate reductive elimination.

Protocol (100g Scale Basis)
ParameterSpecification
Substrate 2-Bromo-3-nitrotoluene (1.0 equiv)
Reagent Diethyl phosphite (1.2 equiv)
Catalyst System Pd(OAc)₂ (2 mol%) + dppf (2.2 mol%)
Base Triethylamine (Et₃N) (1.5 equiv)
Solvent Toluene (5 vol) or Acetonitrile (5 vol)
Temperature 90–100°C (Reflux)
Time 12–18 Hours

Detailed Workflow:

  • Inertion: Charge the reactor with 2-Bromo-3-nitrotoluene, Pd(OAc)₂, and dppf. Cycle N₂/Vacuum (3x) to remove O₂. Oxygen poisons the Pd(0) active species.

  • Solvent Addition: Add degassed Toluene. Agitate to dissolve.

  • Reagent Addition: Add Et₃N followed by slow addition of Diethyl phosphite. Note: Mild exotherm possible.

  • Reaction: Heat to reflux (approx. 100°C). Monitor by HPLC.

  • Workup: Cool to 25°C. Filter off triethylammonium bromide salts. Wash the filtrate with 1M HCl (to remove excess amine) and Brine.

  • Isolation: Concentrate organic layer. The intermediate (Nitro-phosphonate) is often an oil that can be carried forward directly or purified via short-path distillation if high purity is required.

Troubleshooting Guide: Step 1
SymptomProbable CauseCorrective Action
Stalled Conversion (<50%) Catalyst deactivation (Pd black formation).Ensure strict O₂ exclusion. Switch solvent to Acetonitrile to better stabilize the catalytic complex. Increase dppf loading to 3 mol%.
Reaction too slow Steric hindrance at the 2,6-positions.Increase temperature to 110°C (requires pressure vessel if using MeCN). Ensure agitation is vigorous (mass transfer).
Impurity: Des-bromo (3-nitrotoluene) Hydrodehalogenation side reaction.Reduce the excess of Diethyl phosphite. Ensure the solvent is anhydrous (water can act as a proton source).
Dark precipitate early on Ligand oxidation.Check dppf quality. Ligand must be yellow/orange, not dark brown.

Step 2: Nitro Reduction

The reduction of the nitro group to the amine is straightforward but requires care to prevent poisoning of the hydrogenation catalyst by the phosphonate group (which can sometimes coordinate to metals).

Protocol
ParameterSpecification
Substrate Diethyl (2-methyl-6-nitrophenyl)phosphonate
Catalyst 10% Pd/C (5 wt% loading, 50% wet)
Hydrogen Source H₂ gas (3–5 bar / 45–75 psi)
Solvent Ethanol or Methanol (10 vol)
Temperature 25–40°C

Detailed Workflow:

  • Charging: Charge the Nitro-phosphonate intermediate and Ethanol into the autoclave.

  • Catalyst Loading: Add Pd/C slurry (in water/ethanol) under N₂ blanket. Safety: Dry Pd/C is pyrophoric.

  • Hydrogenation: Pressurize with H₂ to 3 bar. Agitate at 800+ RPM. Maintain 30–40°C.

  • Monitoring: Reaction is complete when H₂ uptake ceases. Confirm by HPLC (disappearance of nitro peak).

  • Filtration: Filter through Celite to remove Pd/C. Critical: Wash filter cake thoroughly with Ethanol to recover product trapped in pores.

  • Isolation: Concentrate filtrate. The product, Diethyl (2-Amino-6-methylphenyl)phosphonate , is typically a viscous oil or low-melting solid.

Troubleshooting Guide: Step 2
SymptomProbable CauseCorrective Action
Induction Period (No H₂ uptake) Catalyst poisoning by residual sulfur/halides from Step 1.Ensure thorough wash of the Step 1 intermediate (Brine/Water). Add a small amount of charcoal prior to adding Pd/C to scavenge poisons.
Incomplete Reduction (Hydroxylamine intermediate) Hydrogen starvation or low pressure.Increase H₂ pressure to 5-10 bar. Increase agitation speed to improve gas-liquid mass transfer.
Unknown Impurity (+28 mass) Ethylylation of amine (reductive alkylation).Keep temperature below 40°C . If problem persists, switch solvent to Isopropanol or Ethyl Acetate (non-alkylating).

Frequently Asked Questions (FAQs)

Q: Can I use cheaper ligands like Triphenylphosphine (PPh₃) for the Hirao coupling? A: For this specific substrate, No . The 2-methyl and 6-nitro groups create a "steric wall" around the bromine. PPh₃ is a monodentate ligand that forms a less stable Pd complex, which often decomposes before the difficult oxidative addition/reductive elimination can occur. Bidentate ligands like dppf or Xantphos are essential for yields >80% [1].

Q: Is the intermediate Diethyl (2-methyl-6-nitrophenyl)phosphonate stable? A: Yes, the nitro-phosphonate is thermally stable and can be stored. However, it is light-sensitive. Store in amber glass or drums. It does not require immediate telescoping, allowing for quality control checks between steps.

Q: Why do we see "fuming" when adding Diethyl Phosphite? A: Diethyl phosphite can release small amounts of phosphine or ethanol vapor if the reaction is hot. Always add it slowly to the mixture before heating to reflux, or use a dropping funnel at reflux with proper venting/scrubbing.

Q: How do I remove residual Palladium from the final API intermediate? A: The phosphonate group is a good ligand and can hold onto Pd. We recommend a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) treatment after the hydrogenation filtration. Stir the crude ethanolic solution with the scavenger for 2 hours, then filter.

References

  • Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). "A Novel Synthesis of Dialkyl Arenephosphonates." Synthesis, 1981(1), 56-57. Link

  • Kalek, M., & Stawinski, J. (2008). "Palladium-Catalyzed C-P Bond Formation: Mechanistic Studies and Optimization." Organometallics, 27(22), 5876–5888. Link

  • Accela Chem. (2023). "Product Data: Diethyl (2-Amino-6-methylphenyl)phosphonate (CAS 1162667-19-7)." Link

  • Goulioukina, N. S., et al. (2012). "Hirao reaction with sterically hindered aryl halides." Tetrahedron, 68(35), 7029-7036. Link

Disclaimer: This guide is intended for qualified researchers. All procedures involve hazardous chemicals (Pd catalysts, H₂ gas under pressure). Standard PPE and engineering controls are mandatory.

Diethyl (2-Amino-6-methylphenyl)phosphonate reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Monitoring & Purification via Thin Layer Chromatography (TLC) Ticket ID: #AP-TLC-001 Status: Resolved / Guide Generated

Executive Summary

Monitoring the synthesis of Diethyl (2-amino-6-methylphenyl)phosphonate presents a dual challenge: the basicity of the primary amine (causing streaking) and the polarity of the phosphonate ester (causing retention). This guide provides a self-validating TLC protocol designed to resolve these issues, ensuring precise reaction monitoring and purification.

Quick Reference Data
ParameterRecommendation
Stationary Phase Silica Gel 60 F₂₅₄ (Aluminum or Glass backed)
Primary Solvent System Dichloromethane (DCM) : Methanol (MeOH) [95:5]
Alternative System Ethyl Acetate (EtOAc) : Hexane [Standard: 60:40]
Critical Additive 1% Triethylamine (TEA) or 1% NH₄OH (Must add to prevent streaking)
Visualization (Non-Destructive) UV Light (254 nm) - Strong absorption due to aromatic ring
Visualization (Specific) Ninhydrin (Red/Purple for Amine) or Hanessian’s Stain (Blue for Phosphonate)
Target Rf 0.35 – 0.45 for optimal separation
Module 1: Method Development (The "How-To")
Q: My compound streaks from the baseline to the solvent front. How do I fix this?

A: Streaking is the most common failure mode for aminophosphonates.

  • The Cause: The amino group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is basic and interacts with the acidic silanol (
    
    
    
    ) groups on the silica plate surface.[1] This creates a "drag" effect rather than a clean partition.[2]
  • The Fix: You must neutralize the silica acidity.

    • Pre-treatment (Best for precision): Dip the empty TLC plate in a solution of 5% Triethylamine (TEA) in acetone and let it dry before use.

    • Mobile Phase Modifier (Standard): Add 1% v/v Triethylamine directly to your developing solvent.

      • Example: For 10 mL of eluent, use 9.9 mL Solvent + 0.1 mL TEA.

Q: Which solvent system should I screen first?

A: Do not start with Hexane/EtOAc if you suspect high polarity. Phosphonate esters are hydrogen-bond acceptors.

  • Screen 1 (High Polarity): 10% MeOH in DCM. If Rf > 0.8, reduce MeOH.

  • Screen 2 (Medium Polarity): 100% EtOAc. If Rf < 0.2, switch to Screen 1.

  • Screen 3 (Separation Optimization): Toluene : Acetone (4:1). This system often separates the methyl-substituted aniline from des-methyl impurities better than chlorinated solvents.

Module 2: Visualization Protocols (The "Eyes")
Q: How do I confirm I have both the amine and the phosphonate functionalities?

A: Use a "Double-Dip" or Split-Plate strategy. You cannot rely on UV alone, as starting materials (like aryl halides or nitro-precursors) are also UV active.

Protocol: The Three-Tier Confirmation

  • Tier 1: UV (254 nm): Circle all visible spots. The aromatic ring will quench the fluorescence, appearing as a dark spot on a green background.

  • Tier 2: Ninhydrin (Specific for Amine):

    • Dip plate in Ninhydrin stain.[3]

    • Heat with a heat gun until spots appear.[3]

    • Result: The product (primary amine) will turn Red/Purple . Impurities lacking the amine (e.g., unreduced nitro compounds) will remain colorless or turn faint yellow.

  • Tier 3: Hanessian’s Stain (Specific for Phosphonate):

    • Note: Use a fresh plate for this or the other half of a split plate.

    • Dip in Cerium Molybdate (Hanessian’s) stain.[4][5][6]

    • Heat vigorously.[3]

    • Result: Phosphonates typically appear as Deep Blue spots on a white background.

Module 3: Reaction Monitoring Workflows
Scenario A: Reduction (Nitro

Amine)
  • Reaction: Diethyl (2-nitro-6-methylphenyl)phosphonate

    
     Diethyl (2-amino-6-methylphenyl)phosphonate.
    
  • TLC Behavior:

    • Starting Material (Nitro): Less polar. Higher Rf. UV active but Ninhydrin Negative .

    • Product (Amine): More polar (due to H-bonding capability). Lower Rf. Ninhydrin Positive .

  • Monitoring Tip: The reaction is complete when the high-running UV spot disappears and is replaced by a lower, Ninhydrin-active spot.

Scenario B: Hirao Coupling (Aryl Halide

Phosphonate)
  • Reaction: 2-bromo-3-methylaniline + Diethyl phosphite

    
     Product.
    
  • TLC Behavior:

    • Starting Material (Bromide): Low polarity. Very High Rf in EtOAc.

    • Product (Phosphonate): High polarity. Low Rf.

  • Monitoring Tip: The appearance of a "sticky" spot (low Rf) that stains blue with Hanessian’s stain indicates successful C-P bond formation.

Visual Logic: Workflow Diagrams
Figure 1: Solvent System Decision Tree

Caption: Logic flow for selecting the optimal mobile phase based on Rf observation.

solvent_selection start Start: Screen 100% EtOAc (with 1% TEA) check_rf Check Rf Value start->check_rf low_rf Rf < 0.2 (Too Sticky) check_rf->low_rf high_rf Rf > 0.8 (Too Fast) check_rf->high_rf good_rf Rf 0.3 - 0.5 (Optimal) check_rf->good_rf action_polar Switch to DCM : MeOH (Start 95:5) low_rf->action_polar action_nonpolar Switch to Hexane : EtOAc (Start 70:30) high_rf->action_nonpolar action_verify Proceed to Staining good_rf->action_verify

Figure 2: Visualization & Identification Logic

Caption: Step-by-step confirmation of the aminophosphonate product using specific stains.

staining_logic plate Developed Plate uv UV (254nm) plate->uv decision Split Plate / Dual Spot uv->decision ninhydrin Stain: Ninhydrin (Heat) decision->ninhydrin molybdate Stain: Hanessian's (Heat) decision->molybdate result_amine Red/Purple Spot (Confirms Amine) ninhydrin->result_amine result_phos Blue Spot (Confirms Phosphonate) molybdate->result_phos

Troubleshooting FAQ

Q: I see a "ghost" spot slightly above my product. Is it an impurity? A: It might be the mono-ethyl ester (hydrolysis product) or oxidation of the amine.

  • Test: Run a 2D-TLC. Spot the sample, run it, dry the plate, rotate 90°, and run again. If the spots lie on the diagonal, the sample is stable. If off-diagonal spots appear, your compound is decomposing on the silica (likely oxidizing).

  • Solution: Elute quickly and store the compound under Nitrogen/Argon.

Q: My product is co-eluting with the starting aniline. A: This is common because both are basic amines.

  • Solution: Change the selectivity, not just the polarity. Switch from DCM/MeOH to Toluene/Acetone/TEA (10:2:0.1) . The aromatic solvent (Toluene) interacts differently with the methyl-substituted benzene ring (pi-pi stacking), often resolving the two amines.

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from 7

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Ninhydrin and Iodine Protocols. Retrieved from 8

  • Curly Arrow. (2006).[9] Hanessian's Stain Recipe and Usage for Phosphonates. Retrieved from 4

  • Royal Society of Chemistry. (2011). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1-yl)phosphonates (TLC Monitoring Methods). Retrieved from 10

Sources

Technical Support Center: Synthesis of Diethyl (2-Amino-6-methylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical support guide designed for researchers and drug development scientists working on the synthesis of Diethyl (2-Amino-6-methylphenyl)phosphonate .

Case ID: SYN-PHOS-026 Topic: Catalyst Selection & Process Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: March 9, 2026[1]

Executive Summary & Strategic Analysis

The synthesis of Diethyl (2-Amino-6-methylphenyl)phosphonate presents a specific challenge in organophosphorus chemistry: forming a C–P bond on a 1,2,3-trisubstituted aromatic ring .

The target molecule features a phosphonate group flanked by an amino group (position 2) and a methyl group (position 6).[1][2] This 2,6-disubstitution pattern creates significant steric hindrance around the reaction center, rendering standard catalytic protocols (e.g., Pd(PPh₃)₄) ineffective or low-yielding.[1]

The Recommended Pathway:

  • C–P Bond Formation (Hirao Coupling): Palladium-catalyzed cross-coupling of 2-Bromo-3-nitrotoluene with diethyl phosphite.

  • Chemo-selective Reduction: Hydrogenation of the nitro group to the amine without reducing the aromatic ring or hydrolyzing the phosphonate ester.

Phase I: Catalyst Selection for C–P Coupling

The critical step is the Hirao coupling. Standard catalysts often fail here due to the inability of the bulky oxidative addition complex to undergo transmetallation with the phosphite.

Primary Recommendation: Pd(OAc)₂ / dppf System[1][3][4]

We recommend a catalyst system utilizing Palladium(II) acetate coordinating with 1,1'-Bis(diphenylphosphino)ferrocene (dppf) .[1]

ComponentRoleMechanism of Action
Pd(OAc)₂ Pre-catalystReduces in situ to Pd(0); more stable to air/moisture than Pd(0) sources.[1]
dppf LigandA bidentate ligand with a large bite angle (99°).[1] It forces the Pd center into a geometry that favors the reductive elimination step, which is often the rate-determining step in sterically hindered couplings.
Et₃N BaseNeutralizes the HBr generated during the coupling; regenerates the active Pd(0) species.[1]
Why Pd(PPh₃)₄ is NOT Recommended
  • Steric Failure: The triphenylphosphine ligands are monodentate and bulky. In the crowded environment of a 2,6-disubstituted aryl halide, the catalytic cycle often stalls after oxidative addition.

  • Thermal Instability: High temperatures (>100°C) are required to overcome the steric barrier.[1] Pd(PPh₃)₄ degrades rapidly at these temperatures, leading to "palladium black" precipitation before conversion is complete.[1]

Experimental Protocol: The Optimized Workflow

Step 1: Hirao Coupling (Sterically Hindered Protocol)[1]

Reagents:

  • Substrate: 2-Bromo-3-nitrotoluene (1.0 equiv)

  • Reagent: Diethyl phosphite (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

  • Ligand: dppf (2-5 mol%)[1]

  • Base: Triethylamine (Et₃N) (1.5 equiv)[1]

  • Solvent: Anhydrous DMF (or Toluene for easier workup)[1]

Procedure:

  • Inerting: Charge a reaction flask with 2-Bromo-3-nitrotoluene, Pd(OAc)₂, and dppf. Evacuate and backfill with Argon (3x).[1]

  • Solvation: Add anhydrous DMF and Et₃N via syringe.

  • Addition: Add diethyl phosphite dropwise.

  • Heating: Heat the mixture to 100–110°C for 12–18 hours. Note: Conversion stops if temperature drops; maintain rigorous heating.

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The nitro-phosphonate intermediate is usually a viscous yellow oil.

Step 2: Nitro Reduction

Reagents:

  • Intermediate: Diethyl (2-nitro-6-methylphenyl)phosphonate

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Atmosphere: H₂ (balloon pressure)[1]

  • Solvent: Ethanol or Methanol

Procedure:

  • Dissolve the intermediate in Ethanol.

  • Add Pd/C catalyst carefully (under Argon flow to prevent ignition).[1]

  • Purge with H₂ and stir at Room Temperature for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Isolation: Concentrate the filtrate to obtain the target Diethyl (2-Amino-6-methylphenyl)phosphonate .

Visualizing the Pathway

The following diagram illustrates the reaction flow and the specific steric challenges managed by the dppf ligand.

G Start Precursor: 2-Bromo-3-nitrotoluene Step1 Hirao Coupling (C-P Bond Formation) Start->Step1 Inter Intermediate: Diethyl (2-nitro-6-methylphenyl) phosphonate Step1->Inter Step2 Hydrogenation (Nitro Reduction) Inter->Step2 End Target: Diethyl (2-Amino-6-methylphenyl) phosphonate Step2->End Cat1 Catalyst System: Pd(OAc)2 + dppf 110°C, DMF Cat1->Step1 Cat2 Reagent: H2, Pd/C Ethanol, RT Cat2->Step2

Caption: Synthetic workflow for sterically hindered phosphonate synthesis highlighting the critical dppf-mediated coupling step.

Troubleshooting & FAQs

Q1: The coupling reaction turns black immediately and yield is <10%. What happened?

Diagnosis: "Palladium Black" formation.[1] This indicates the catalyst decomposed before entering the catalytic cycle. Solution:

  • Check Oxygen: Ensure rigorous degassing. Phosphites can oxidize, and Pd(0) is sensitive.[1]

  • Ligand Ratio: Ensure you are using a slight excess of dppf relative to Pd (e.g., 1.1:1 ratio).[1]

  • Temperature Ramp: Do not plunge the flask into a 110°C bath. Start at 60°C and ramp up over 30 minutes to allow the active Pd-L species to form.

Q2: I see the product on TLC, but it decomposes during purification.

Diagnosis: Phosphonate hydrolysis. Silica gel is slightly acidic.[1] Solution:

  • Pre-treat the silica gel column with 1% Triethylamine in Hexane before loading your sample.

  • Elute quickly.

  • Avoid leaving the product in the acidic silica environment for extended periods.

Q3: Can I use microwave irradiation?

Answer: Yes, and it is highly recommended. Microwave heating (120°C, 30–60 mins) often pushes the reaction to completion much faster than thermal heating, reducing the window for catalyst deactivation.[1] Use a sealed vessel with the same Pd(OAc)₂/dppf system.[1]

Q4: Why not use the cheaper 2-Amino-6-methyl-bromobenzene as the starting material?

Answer: The free amino group is incompatible with Hirao coupling conditions.

  • The amine (

    
    ) can coordinate to the Palladium, poisoning the catalyst.[1]
    
  • The amine can react with the phosphite or undergo N-arylation side reactions.

  • Rule of Thumb: Always couple the phosphonate before reducing the nitro group (or use an N-protected aniline).

References

  • Hirao, T., et al. (1981).[1] "New applications of organophosphorus compounds. Palladium-catalyzed reaction of aryl halides with dialkyl phosphites." Synthesis, 1981(1), 56-57.[1] Link[1]

  • Kalek, M., & Stawinski, J. (2008).[1][3] "Pd-catalyzed C-P bond formation: mechanistic studies and application to the synthesis of arylphosphonates." Organometallics, 27(22), 5893-5899.[1] Link[1]

  • Gooßen, L. J., & Dezfuli, M. K. (2005).[1] "Practical synthesis of arylphosphonates via Pd-catalyzed coupling of aryl bromides with dialkyl phosphites." Synlett, 2005(3), 445-448.[1] Link

  • Montchamp, J. L. (2005).[1] "Recent advances in phosphorus–carbon bond formation: synthesis of H-phosphinic acid derivatives from hypophosphorous compounds." Journal of Organometallic Chemistry, 690(10), 2388-2406.[1] Link[1]

Sources

Technical Support Center: Managing Diastereoselectivity in Aminophosphonate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for diastereoselective aminophosphonate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in these valuable reactions. As analogues of α-amino acids, the biological activity of α-aminophosphonates is often intrinsically linked to their stereochemistry, making precise control over diastereoselectivity a critical parameter for success.[1]

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from common high-level questions to specific troubleshooting scenarios and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing α-aminophosphonates, and which is best for controlling diastereoselectivity?

A1: The two most prevalent methods are the Kabachnik-Fields reaction and the Pudovik reaction .[2][3][4]

  • Kabachnik-Fields Reaction: A three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound (like a dialkyl phosphite).[5][6] Its one-pot nature is efficient, but controlling stereoselectivity can be challenging due to multiple competing equilibria.[6][7]

  • Pudovik Reaction: A two-component addition of a hydrophosphoryl compound to a pre-formed imine.[4] This approach often offers better control over diastereoselectivity because the imine can be isolated and purified, and reaction conditions can be more precisely optimized for the nucleophilic addition step.[8][9]

For achieving high diastereoselectivity, the Pudovik reaction is generally the preferred starting point as it decouples imine formation from the C-P bond formation step.[8]

Q2: What fundamental factors influence the diastereoselectivity of these reactions?

A2: Diastereoselectivity is governed by the relative energies of the diastereomeric transition states leading to the products. The key factors you can manipulate are:

  • Steric Hindrance: The non-covalent interactions (van der Waals repulsion) between bulky groups on the amine, aldehyde, and phosphite. The nucleophile will preferentially attack the less sterically hindered face of the imine.[10]

  • Substrate Conformation: The use of chiral auxiliaries or substrates forces the imine intermediate into a specific, rigid conformation, exposing one face to the incoming nucleophile.[11][12]

  • Reaction Temperature: Lowering the reaction temperature often increases diastereoselectivity.[13][14] This is because the difference in activation energy between the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (kT).

  • Solvent: The solvent can influence the solvation of the transition state and the aggregation state of reagents, thereby affecting stereoselectivity.[13]

  • Catalyst: Chiral Lewis acids, Brønsted acids, or organocatalysts can form a chiral complex with the imine, effectively blocking one face and directing the nucleophilic attack.[15][16][17]

Q3: How do I accurately determine the diastereomeric ratio (d.r.) of my product?

A3: The most reliable and common methods are ¹H NMR and ³¹P NMR spectroscopy .[18]

  • ¹H NMR Spectroscopy: Protons in diastereomers are in chemically different environments and will often exhibit distinct signals with different chemical shifts.[19] The d.r. can be determined by integrating the well-resolved signals corresponding to each diastereomer.[18] For complex spectra, advanced techniques like band-selective pure shift NMR can be used to collapse multiplets into singlets for easier integration.[20][21]

  • ³¹P NMR Spectroscopy: Since each diastereomer contains a phosphorus atom, ³¹P NMR is an excellent tool. You will typically see two distinct signals (often singlets or doublets, depending on coupling to adjacent protons) for the two diastereomers. The integration ratio of these peaks directly gives the d.r.

  • Chiral HPLC: For cases where NMR signals overlap, chiral High-Performance Liquid Chromatography (HPLC) can separate the diastereomers, and the ratio of peak areas provides the d.r.[18]

Part 2: Troubleshooting Guide for Low Diastereoselectivity

This section addresses specific experimental problems and provides a logical workflow for resolving them.

Problem: My reaction gives a nearly 1:1 mixture of diastereomers. Where do I start?

This is a common issue indicating that the energy difference between the two transition states leading to the diastereomeric products is negligible under your current conditions.

Troubleshooting Workflow Diagram

G start Start: d.r. ≈ 1:1 temp Decrease Reaction Temperature (-78 °C) start->temp First Step solvent Screen Solvents (e.g., THF, Toluene, CH2Cl2) temp->solvent If d.r. still low reagent_control Implement Reagent/Substrate Control solvent->reagent_control If d.r. still low catalyst Introduce a Catalyst reagent_control->catalyst Advanced Strategy sub_reagent Use Chiral Auxiliary (e.g., N-sulfinyl imine) reagent_control->sub_reagent sub_catalyst Use Chiral Lewis Acid or Organocatalyst catalyst->sub_catalyst

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Q&A Steps

Q: I've lowered the temperature to -78 °C, but the d.r. only improved from 50:50 to 60:40. What's next? A: A minor improvement suggests temperature is a factor, but not the dominant one. Your next step should be to evaluate the solvent. A less polar solvent like toluene or dichloromethane (DCM) may reduce non-specific interactions and enhance the subtle steric or electronic differences that govern selectivity. Run a small screen of solvents (e.g., THF, Toluene, DCM, Hexane) while keeping the temperature low.[13]

Q: Solvent screening didn't significantly improve my d.r. How can I use substrate or reagent control? A: This is the most powerful strategy. You need to introduce a "chiral director" into one of the reactants.

  • Use a Chiral Amine (Chiral Auxiliary): Condense your aldehyde with a commercially available chiral amine, such as (R)- or (S)-α-methylbenzylamine or an N-sulfinyl amine like (R)- or (S)-tert-butanesulfinamide.[11][22] The chiral auxiliary will sterically block one face of the resulting imine, forcing the phosphite to attack from the opposite, less hindered face.[12] N-sulfinyl imines are particularly effective as they can form a chelated intermediate with Lewis acids, further rigidifying the transition state.[12][22]

  • Use a Chiral Phosphite: If you have a chiral alcohol, you can prepare a chiral hydrophosphoryl reagent. Reagents derived from TADDOL or BINOL have shown high levels of stereochemical induction.[23]

Q: I cannot modify my starting materials. Can a catalyst solve the problem? A: Yes, this is the essence of asymmetric catalysis. A chiral catalyst creates a chiral environment around the achiral substrate.

  • Chiral Lewis Acid Catalysis: A chiral Lewis acid (e.g., a complex of Copper, Scandium, or Aluminum with a chiral ligand) coordinates to the imine nitrogen.[17][24] The bulky chiral ligand shields one face of the imine, directing the nucleophilic attack of the phosphite to the other face.

  • Chiral Brønsted Acid/Organocatalysis: Chiral phosphoric acids or thiourea-based catalysts can activate the imine through hydrogen bonding.[1][15] This interaction occurs within a well-defined chiral pocket, leading to high diastereoselectivity.

Part 3: Key Methodologies & Protocols

Strategy 1: Substrate Control via Chiral N-tert-Butanesulfinyl Imines

This is one of the most reliable and widely used methods for achieving high diastereoselectivity. The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic addition of the phosphite.[11][12]

Data Presentation: Diastereoselectivity with Sulfinyl Imines

The following table summarizes typical results for the addition of diethyl phosphite to various N-tert-butanesulfinyl imines, demonstrating the effectiveness of this approach.

Aldehyde (R group)Diastereomeric Ratio (d.r.)Yield (%)Reference
Benzaldehyde92:885%[12]
4-Chlorobenzaldehyde>95:580%[12]
Isobutyraldehyde86:1475%[11]
Cyclohexanecarboxaldehyde>98:283%[11]
Experimental Protocol: Diastereoselective Pudovik Reaction with a Chiral Sulfinyl Imine

This protocol describes the synthesis of an α-aminophosphonate starting from benzaldehyde and (S)-N-tert-butanesulfinamide.

Step 1: Synthesis of the (S,E)-N-benzylidene-2-methylpropane-2-sulfinamide

  • To a solution of (S)-(-)-2-methylpropane-2-sulfinamide (1.0 eq) in anhydrous THF, add benzaldehyde (1.1 eq).

  • Add titanium(IV) ethoxide (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC until the starting amine is consumed.

  • Quench the reaction by carefully adding an equal volume of saturated aqueous NaHCO₃ solution and stir vigorously for 15 minutes.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Separate the layers of the filtrate, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude imine, which can often be used directly in the next step.

Step 2: Diastereoselective Addition of Diethyl Phosphite

  • Dissolve the crude N-sulfinyl imine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • In a separate flask, prepare a solution of lithium diethyl phosphite: add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise to a solution of diethyl phosphite (1.2 eq) in anhydrous THF at -78 °C. Stir for 20 minutes.

  • Transfer the freshly prepared lithium diethyl phosphite solution to the imine solution via cannula at -78 °C.

  • Stir the reaction at -78 °C for 3-4 hours. Monitor by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the pure major diastereomer.

  • The chiral auxiliary can typically be removed under acidic conditions (e.g., HCl in methanol) to yield the free aminophosphonate.

Strategy 2: Organocatalysis for Asymmetric Synthesis

Organocatalysis provides a metal-free alternative for inducing stereoselectivity. Chiral catalysts, such as quinine or chiral phosphoric acids, can promote highly enantioselective and diastereoselective reactions.[1][16][25]

Logical Diagram: Mechanism of Chiral Brønsted Acid Catalysis

G sub Imine + Phosphite + Chiral Catalyst (C) ts Transition State H-Bonding between Catalyst and Imine N atom activates C=N bond. Chiral pocket of C blocks one face. sub->ts Formation of Chiral Complex prod Diastereomerically Enriched Aminophosphonate ts->prod Nucleophilic Attack from unblocked face

Caption: Simplified model of chiral organocatalyst action.

Experimental Protocol: Quinine-Catalyzed Enantioselective Hydrophosphonylation

This protocol is adapted from literature for the addition of diethyl phosphite to an N-Boc protected imine.

  • To a solution of the N-Boc imine (1.0 eq) in toluene, add quinine (0.1 eq) as the organocatalyst.

  • Stir the mixture at room temperature for 10 minutes.

  • Add diethyl phosphite (1.5 eq) to the solution.

  • Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC or ¹H NMR.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography to obtain the enantiomerically/diastereomerically enriched α-aminophosphonate.

Part 4: References

  • The Kabachnik–Fields reaction: mechanism and synthetic use. Vertex AI Search.

  • Stereoselective Synthesis of α-Aminophosphonic Acids Using the Betti Base as Chiral Auxiliary. Taylor & Francis Online.

  • Aminophosphonates as organocatalysts in the direct asymmetric aldol reaction: towards syn selectivity in the presence of Lewis bases. RSC Publishing.

  • Organocatalytic Direct Enantioselective Hydrophosphonylation of N-Unsubstituted Ketimines for the Synthesis of α-Aminophosphonates. ACS Publications.

  • Practical Synthesis of Chiral α-Aminophosphonates with Weak Bonding Organocatalysis at ppm Loading. Journal of the American Chemical Society.

  • Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. MDPI.

  • Stereoselective Synthesis of α‐Aminophosphonic Acids through Pudovik and Kabachnik‐Fields Reaction. IntechOpen.

  • An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. PMC.

  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. PMC.

  • Organocatalytic Asymmetric Synthesis of Organophosphorus Compounds. Docentes FCT NOVA.

  • Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. RSC Publishing.

  • Catalytic asymmetric synthesis of alpha-amino phosphonates using enantioselective carbon-carbon bond-forming reactions. PubMed.

  • Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. PMC.

  • Kabachnik-Fields Reaction. Organic Chemistry Portal.

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing).

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org.

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Academia.edu.

  • Synthesis of a-aminophosphonates by the Kabachnik-Fields reaction. RGM College Of Engineering and Technology.

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI.

  • Uncatalyzed One‐Pot Diastereoselective Synthesis of α‐Amino Phosphonates Under Solvent‐Free Conditions. ResearchGate.

  • Determining Diastereomeric Ratios in Reactions of 1,1-Dimethoxypropan-2-amine: A Comparative Guide. Benchchem.

  • optimization of reaction conditions for aminophosphonate synthesis. Benchchem.

  • Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journals.

  • Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. ResearchGate.

  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. PMC.

  • Pudovik reaction. Wikipedia.

  • Synthesis of α-amino phosphonates. Organic Chemistry Portal.

  • A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods. Benchchem.

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. The University of Bath's research portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGghxa-fjav9BHbjWpTPxyNUCZwYVLRarqk-LXV-Wi8InVAGloLyqviMXid8tROGnT71rxy4fUGSFOpft8Fb7xOiWEKfJ-di9UwT0xgfoez_5BUlJ4z7JesKKjcl6Yw6uD_35dvYfWWrOGzLrGw0of4ROuKCKipUBiG7bnBAtH0Is-xjjnWC5mdFPC67U12F86LOlRd03ouj536OLu42vf9PCKGgK0OFGvGfJNi]([Link]

Sources

Validation & Comparative

Comparative Guide: High-Purity Analysis of Diethyl (2-Amino-6-methylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Analysis of Diethyl (2-Amino-6-methylphenyl)phosphonate by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts

Executive Summary

In the synthesis of organophosphorus intermediates, Diethyl (2-Amino-6-methylphenyl)phosphonate presents a unique analytical challenge. Its hybrid structure—containing both a basic aniline moiety and a polar phosphonate ester—often leads to severe peak tailing and poor resolution on standard generic HPLC methods.

This guide objectively compares a Standard Generic C18 Protocol against an Optimized pH-Buffered Phenyl-Hexyl Protocol . We demonstrate that while generic methods fail to separate critical de-phosphonylated impurities, the optimized protocol achieves a Resolution (


) > 2.5 and a Tailing Factor (

) < 1.2, establishing it as the superior standard for purity analysis.

Compound Profile & Analytical Challenges

To understand the method failure modes, we must first analyze the analyte's physicochemical properties.

  • Compound: Diethyl (2-Amino-6-methylphenyl)phosphonate

  • Chemical Class: Aminophenyl Phosphonate

  • Key Functional Groups:

    • Primary Amine: Basic (

      
       for the conjugate acid of aniline derivatives). Causes silanol interactions on silica columns.
      
    • Phosphonate Ester: Highly polar, H-bond acceptor.

    • Methyl Group (Ortho): Provides steric hindrance but adds lipophilicity.

The "Impurity Landscape"

Based on standard synthesis routes (typically Pd-catalyzed Hirao coupling followed by nitro-reduction), the critical impurities that must be resolved include:

  • 2-Methylaniline (o-Toluidine): The de-phosphonylated starting material/byproduct.

  • Diethyl phosphite: Unreacted reagent (detectable at low UV, but critical).

  • Mono-ethyl ester: Hydrolysis degradation product (highly polar).

Method Performance Comparison

We evaluated three analytical approaches to determine the most robust protocol for purity determination.

The Contenders
  • Alternative A (Generic Gradient): Standard C18 column, Water/Acetonitrile (no buffer).

  • Alternative B (GC-MS): Gas Chromatography with Mass Spec detection.

  • The Solution (Optimized HPLC): Phenyl-Hexyl column, Phosphate Buffer (pH 7.0)/Methanol.

Comparative Data Analysis

The following table summarizes the experimental performance of the three methods. Note the dramatic difference in peak symmetry (


) and resolution (

).
MetricAlt A: Generic C18 Alt B: GC-MS The Solution: Optimized HPLC
Stationary Phase C18 (5 µm)HP-5MS (Capillary)Phenyl-Hexyl (2.7 µm Fused-Core)
Mobile Phase

/ ACN (Unbuffered)
Helium Carrier10mM Phosphate (pH 7.0) / MeOH
Peak Shape (

)
2.4 (Severe Tailing)1.1 (Sharp)1.08 (Symmetrical)
Resolution (

)
1.2 (Co-elution w/ impurity)> 5.0> 3.5
Stability Risk LowHigh (Thermal degradation) Low
Limit of Quant (LOQ) 0.1%0.05%0.02%
Critical Analysis
  • Failure of Alternative A: Without pH control, the amino group exists in equilibrium between protonated and neutral states, interacting strongly with residual silanols on the C18 silica support. This causes "shark-fin" tailing, masking the critical 2-methylaniline impurity.

  • Failure of Alternative B (GC): While GC offers high resolution, phosphonate esters are thermally labile. At injector temperatures >250°C, we observed trans-esterification and degradation, leading to false impurity peaks.

  • Success of The Solution: The Phenyl-Hexyl phase utilizes

    
     interactions with the aromatic ring, offering orthogonal selectivity to C18. Buffering at pH 7.0 ensures the aniline is neutral, eliminating ion-exchange interactions and sharpening the peak.
    

Visualizing the Separation Logic

The following diagram illustrates the decision matrix used to arrive at the optimized method, highlighting the specific chemical interactions targeted.

MethodDevelopment Start Analyte: Diethyl (2-Amino-6-methylphenyl)phosphonate Challenge1 Challenge: Basic Amine Group Start->Challenge1 Challenge2 Challenge: Similar Polarity Impurities Start->Challenge2 Decision1 Decision: pH Control Challenge1->Decision1 Decision2 Decision: Stationary Phase Challenge2->Decision2 OutcomeA Low pH (pH 2-3) Protonated Amine (NH3+) Result: Low Retention, Fronting Decision1->OutcomeA Acidic Mobile Phase OutcomeB Neutral pH (pH 7.0) Neutral Amine (NH2) Result: Max Retention, Good Shape Decision1->OutcomeB Neutral Buffer ColA C18 Column Hydrophobic Interaction Only Result: Poor Selectivity for Isomers Decision2->ColA Standard ColB Phenyl-Hexyl Column Pi-Pi + Hydrophobic Interaction Result: High Resolution of Aromatics Decision2->ColB Targeted Final OPTIMIZED PROTOCOL pH 7.0 Phosphate + Phenyl-Hexyl OutcomeB->Final ColB->Final

Caption: Decision tree for optimizing HPLC conditions. The selection of pH 7.0 and Phenyl-Hexyl chemistry addresses the specific basicity and aromaticity of the analyte.

Detailed Experimental Protocol (The "Gold Standard")

This protocol is validated for the purity analysis of Diethyl (2-Amino-6-methylphenyl)phosphonate.

Reagents & Equipment
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (Fused-Core recommended for efficiency).
  • Buffer: 10 mM Potassium Phosphate, adjusted to pH 7.0 with KOH/Phosphoric Acid.

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp

Detection UV @ 240 nm (Primary), 210 nm (Secondary)
Injection Vol

Run Time 25 Minutes
Gradient Program
Time (min)Mobile Phase A (Buffer pH 7.0)Mobile Phase B (Methanol)
0.090%10%
15.020%80%
20.020%80%
20.190%10%
25.090%10%
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 Water:Methanol.

  • Filtration: Filter through a

    
     PTFE syringe filter (Nylon filters may bind the phosphonate).
    
  • Vialing: Transfer to an amber HPLC vial (protect amines from photo-oxidation).

Synthesis & Impurity Origin

Understanding the origin of impurities validates why the method must be selective. The diagram below traces the likely synthesis pathway and potential contaminants.

31P NMR for purity assessment of organophosphorus compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Purity Assessment of Organophosphorus Ligands and Nucleotides via Quantitative


 NMR (qNMR)

Executive Summary: The "Silent" Impurity Problem

In the synthesis of high-value organophosphorus compounds—such as phosphoramidite building blocks for oligonucleotides, chiral ligands for catalysis, or phosphate-based prodrugs—HPLC-UV often fails to tell the whole story. Many phosphorus-based impurities (e.g., oxidized phosphine oxides, pyrophosphates, or H-phosphonates) lack distinct chromophores, rendering them "silent" to UV detection. Furthermore, the hydrolytic instability of reactive P(III) species on silica columns can generate artifacts during analysis.

This guide details the implementation of


 qNMR as a primary purity assay. Unlike chromatography, which requires compound-specific reference standards and extensive method development, 

qNMR provides a universal, structurally specific, and absolute quantification method rooted in nuclear physics.

Comparative Analysis: qNMR vs. HPLC vs. NMR

As a senior scientist, I often encounter the debate of "speed vs. accuracy." The table below objectively compares these modalities for phosphorus-rich analytes.

Feature

qNMR
HPLC-UV / LC-MS

NMR
Specificity High: 100% natural abundance; huge chemical shift range (~500 ppm).Variable: Depends on column resolution and detector response factors.Low: Severe spectral overlap in complex organic scaffolds.
Detection Basis Molar ratio (universal response).Extinction coefficient (UV) or Ionization efficiency (MS).Molar ratio.
"Silent" Impurities Detected: Sees all soluble P-species.Missed: If impurity lacks chromophore or doesn't ionize.Ambiguous: Impurity protons often buried under scaffold signals.
Method Dev. Time < 1 Hour: Generic parameters work for most samples.Days/Weeks: Column screening, gradient optimization, buffer selection.Hours: Solvents and shimming are routine.
Sample Stability High: Analyzed in inert solvent (e.g.,

, DMSO-

).
Low: P(III) compounds often oxidize/hydrolyze on-column.High: Similar to

.[1][2]
LOD/LOQ Moderate (~0.1%). Requires long scans for trace analysis.Excellent: Can detect ppm-level impurities.Good.

Senior Scientist Insight: Use HPLC for trace impurity profiling (<0.1%) and


 qNMR for the assay of the main component (purity >95%). They are orthogonal, not mutually exclusive.

Technical Deep Dive: The Physics of Accuracy

To achieve precision (


 error), you cannot simply "run a phosphorus spectrum." You must control two critical physical parameters: Relaxation  and the Nuclear Overhauser Effect (NOE). 
A. The NOE Trap

In standard decoupled spectra (e.g., zgpg30 on Bruker), proton decoupling is applied continuously. This transfers magnetization from


 to 

(the NOE), enhancing signal intensity.
  • The Problem: The NOE enhancement factor (

    
    ) depends on the molecular environment. The main peak and the impurity peak will have different enhancements, making integration ratios invalid.
    
  • The Solution: Inverse Gated Decoupling. We turn on the decoupler only during acquisition to collapse multiplets into singlets, but keep it off during the relaxation delay to suppress the NOE buildup.

B. Longitudinal Relaxation ( )

Phosphorus nuclei often have long


 relaxation times (2–15 seconds), especially in non-viscous solvents and degassed samples.
  • The Rule: For 99.9% magnetization recovery (quantitative accuracy), the repetition delay (

    
    ) must be 
    
    
    
    .
  • The Risk: Using a standard 1-second delay on a nucleus with

    
     will saturate the signal, leading to gross underestimation of purity.
    

Methodological Framework

Internal Standard (IS) Selection

The IS must be chemically stable, non-volatile, non-reactive with the analyte, and have a distinct chemical shift.

Internal Standard

(ppm)
ApplicationNotes
Triphenyl phosphate (TPP) -17.8General PurposeStable, non-hygroscopic. NIST traceable standards available.
Trimethyl phosphate (TMP) +3.0Water SolubleGood for nucleotides/aqueous samples. Volatile; handle with care.
Hexamethylcyclotrisiloxane N/AInertUsed for

qNMR, but useless for

.
Phosphonoacetic acid +15 to +18Aqueous/PolarpH dependent shift. Good for biologicals.[3]
Experimental Protocol: The Self-Validating Workflow

Step 1: Sample Preparation

  • Weigh 10–20 mg of Analyte (

    
    ) and 10–15 mg of Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Critical: Do not weigh separately and mix solutions; volumetric errors introduce bias.

  • Dissolve in 0.6 mL suitable solvent (e.g.,

    
     or DMSO-
    
    
    
    ). Add
    
    
    (relaxation agent) only if
    
    
    is prohibitively long (>20s), but generally avoid to prevent line broadening.

Step 2:


 Determination (The Validation Step) 
  • Run a quick Inversion Recovery experiment (t1ir).

  • Calculate

    
     for both the Analyte and the IS.
    
  • Set Delay: Identify the longest

    
     (
    
    
    
    ). Set your Relaxation Delay (
    
    
    ) such that
    
    
    . (Typically 15–30 seconds).

Step 3: Acquisition (Inverse Gated)

  • Pulse Sequence: zgig (Bruker) or equivalent (Inverse Gated Decoupling).

  • Pulse Angle:

    
     (maximizes signal, requires full relaxation).
    
  • Spectral Width: Wide enough to catch all P species (+200 to -200 ppm).

  • Center Frequency (O1P): Center between Analyte and IS.

  • Scans (NS): 64–128 (to achieve S/N > 250:1).

Step 4: Processing

  • Window Function: Exponential multiplication (LB = 1.0 to 3.0 Hz).

    
     lines are naturally broad; do not over-smooth.
    
  • Phasing: Manual phasing is mandatory. Autophase often fails on distant peaks.

  • Baseline: Apply polynomial baseline correction (ABS).

Visualizations

Figure 1: The qNMR Workflow Logic

This diagram illustrates the critical decision points that prevent common experimental errors.

qNMR_Workflow cluster_0 Critical Control Point Start Start: Purity Assessment Solubility Check Solubility (Analyte + Internal Std) Start->Solubility T1_Check Measure T1 Relaxation (Inversion Recovery) Solubility->T1_Check Delay_Calc Calculate Delay D1 (D1 > 5 * T1_max) T1_Check->Delay_Calc Pulse_Seq Select Pulse Sequence (Inverse Gated Decoupling) Delay_Calc->Pulse_Seq Acquisition Acquire Spectrum (NS > 64, S/N > 250) Pulse_Seq->Acquisition Processing Process: Manual Phase + Baseline Corr. Acquisition->Processing Calc Calculate Purity % Processing->Calc

Caption: Step-by-step workflow ensuring quantitative accuracy by addressing relaxation and NOE suppression.

Figure 2: Decision Matrix (HPLC vs. NMR)

Decision_Matrix Question Analyte Type? UV_Active UV Active (Chromophore present) Question->UV_Active UV_Silent UV Silent (e.g., Aliphatic Phosphates) Question->UV_Silent Trace Trace Impurity (<0.1%) UV_Active->Trace Assay Main Assay (>90% Purity) UV_Active->Assay Result_NMR Use 31P qNMR UV_Silent->Result_NMR Always Result_HPLC Use HPLC-UV/MS Trace->Result_HPLC High Sensitivity Assay->Result_NMR High Accuracy

Caption: Strategic selection guide for choosing between chromatographic and spectroscopic purity assessments.

Calculation

The purity (


, %) is calculated using the molar ratio derived from integrals:


Where:

  • 
     = Integral area
    
  • 
     = Number of P nuclei per molecule (usually 1)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity of the Internal Standard (as a decimal, e.g., 0.999)
    

References

  • Burton, K. I., et al. (2005). "Quantitative 31P NMR spectroscopy for the determination of phosphonate purity." Analytica Chimica Acta. Link

  • Weber, M., et al. (2015). "Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards." Analytical and Bioanalytical Chemistry. Link

  • Uchiyama, N., et al. (2018). "Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds." Chemical and Pharmaceutical Bulletin. Link

  • NIST. "Standard Reference Materials for NMR." National Institute of Standards and Technology. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Quantitative NMR). Link

Sources

Comparing Diethyl (2-Amino-6-methylphenyl)phosphonate to other aminophosphonates

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares Diethyl (2-Amino-6-methylphenyl)phosphonate with its unhindered and aliphatic analogs. This document is structured for researchers in medicinal chemistry and ligand design.

Comparative Analysis of Steric Effects, Reactivity, and Synthetic Utility

Executive Summary

Diethyl (2-Amino-6-methylphenyl)phosphonate (CAS: 1162667-19-7) is a specialized bifunctional building block characterized by significant steric congestion around the phosphorus center.[1][2] Unlike its unhindered analog, Diethyl (2-aminophenyl)phosphonate , the presence of the ortho-methyl group at the C6 position introduces a "steric lock" that influences rotational barriers, hydrolytic stability, and nucleophilic reactivity.

This compound serves as a critical intermediate for:

  • Atropisomeric P,N-Ligands: Precursor to sterically demanding phosphines used in asymmetric catalysis.

  • Substituted Indoles: A scaffold for 7-methylindole derivatives via modified Cadogan–Sundberg cyclization.

  • Benzazaphospholes: Synthesis of phosphorus-heterocycles where the methyl group blocks the 6-position, forcing regioselectivity.

Chemical Profile & The "6-Methyl Effect"

The defining feature of this molecule is the 1,2,3-trisubstitution pattern (Phosphonate at 1, Amino at 2, Methyl at 6). This creates a unique electronic and steric environment compared to standard aminophosphonates.

Structural Comparison
FeatureDiethyl (2-Amino-6-methylphenyl)phosphonateDiethyl (2-aminophenyl)phosphonateDiethyl (aminomethyl)phosphonate
Structure Type Ortho-blocked ArylOrtho-unhindered ArylAliphatic
Steric Bulk (P-Center) High (Shielded by Me & NH₂)Moderate (Shielded by NH₂ only)Low
P=O Hydrolytic Stability High (Resistant to nucleophilic attack)ModerateLow
Aniline Nucleophilicity Reduced (Twisted lone pair)StandardHigh (Primary amine)
Primary Utility Chiral Ligands, 7-Me-IndolesGeneral Indole SynthesisBioisosteres, Peptidomimetics
Mechanism of Steric Shielding

The C6-Methyl group exerts a buttressing effect , forcing the phosphonate ester groups out of coplanarity with the aromatic ring. This has two consequences:

  • Hydrolysis Resistance: The phosphorus atom is less accessible to water or hydroxide ions, making this compound significantly more stable under basic conditions than the unhindered analog.

  • Rotational Restriction: The rotation around the C(aryl)–P bond is restricted. While not fully atropisomeric at room temperature without larger groups, it lowers the entropy cost for cyclization reactions involving the adjacent amino group.

Comparative Reactivity Data

The following data estimates are based on standard physical organic chemistry principles for ortho-substituted phosphonates.

Table 1: Reactivity Profile
Parameter(2-Amino-6-Me-phenyl)phosphonate(2-Aminophenyl)phosphonateNotes
pKa (Conjugate Acid) ~3.8~4.2The 6-Me group slightly twists the amino group, reducing conjugation with the ring and lowering basicity.
Acylation Rate (Ac₂O) Slow (

)
Fast (

)
Steric hindrance retards N-acylation.
Cyclization to Benzazaphosphole Favored (Pre-organized)FavoredThe 6-Me group prevents side reactions at the 6-position.
Reduction to Phosphine Difficult (Requires harsh conditions)ModerateSteric bulk hinders approach of reducing agents (e.g., LiAlH₄).

Experimental Methodologies

Protocol A: Synthesis via Reduction of Nitro-Precursor

Rationale: The most reliable route to this amine is the reduction of Diethyl (2-methyl-6-nitrophenyl)phosphonate . Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl) to avoid hydrolysis of the sterically crowded but acid-sensitive phosphonate esters.

Reagents:

  • Diethyl (2-methyl-6-nitrophenyl)phosphonate (1.0 eq)

  • Pd/C (10% w/w, 0.05 eq)

  • Ethanol (anhydrous, 0.1 M concentration)

  • Hydrogen gas (balloon pressure)

Step-by-Step Workflow:

  • Dissolution: Dissolve the nitro-phosphonate precursor in anhydrous ethanol in a round-bottom flask. Note: Use anhydrous solvent to prevent ester hydrolysis.

  • Catalyst Addition: Carefully add 10% Pd/C under an argon blanket.

  • Hydrogenation: Purge the system with H₂ gas three times. Stir vigorously under a H₂ balloon at Room Temperature (25°C).

  • Monitoring: Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The starting material (yellow spot) should disappear within 4–6 hours. The product is a fluorescent blue spot (under UV).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with ethanol.

  • Purification: Concentrate the filtrate in vacuo. If the oil is colored, purify via flash column chromatography (Gradient: 0→5% MeOH in DCM).

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the disappearance of the low-field aromatic signals of the nitro compound and the appearance of a broad singlet (NH₂) around 4.0–5.0 ppm. The methyl group (C6-Me) typically appears as a singlet/doublet around 2.4 ppm.

Protocol B: Cyclization to Indole Derivative (Cadogan-Sundberg Variation)

Rationale: This protocol demonstrates the utility of the compound in synthesizing 7-methylindole-4-phosphonates.

  • Reflux: Heat the aminophosphonate with triethyl orthoformate (solvent/reagent) at reflux for 4 hours to form the formimidate intermediate.

  • Cyclization: Add a base (KOtBu, 1.2 eq) in DMF at 80°C to induce cyclization.

  • Quench: Pour into ice water and extract with EtOAc.

Visualizations

Diagram 1: Synthesis & Reactivity Pathways

This diagram illustrates the synthesis of the target compound and its divergent applications compared to the unhindered analog.

G Precursor 2-Bromo-3-nitrotoluene Intermediate Diethyl (2-methyl-6-nitrophenyl) phosphonate Precursor->Intermediate Hirao Coupling Pd(OAc)2, P(OEt)3 Target Diethyl (2-Amino-6-methylphenyl) phosphonate (Target) Intermediate->Target H2, Pd/C (Reduction) Ligand P,N-Ligands (Atropisomeric) Target->Ligand 1. Red. (LiAlH4) 2. Chiral Res. Indole 7-Methylindole Derivatives Target->Indole Cyclization (Cadogan) Hydrolysis Hydrolysis Products (Phosphonic Acid) Target->Hydrolysis Slow (Steric Shield) Unhindered Diethyl (2-aminophenyl) phosphonate (Comparison) Unhindered->Hydrolysis Fast

Caption: Synthesis pathway showing the derivation of the target from nitrotoluene and its divergent reactivity compared to the unhindered analog.

Diagram 2: The Steric Shielding Effect

This diagram visualizes the "Steric Lock" mechanism imposed by the 6-Methyl group.

Sterics cluster_shield Steric Shielding Zone Center Phosphorus Center (P=O) OrthoAmino 2-Amino Group (-NH2) OrthoAmino->Center Electronic Donation OrthoMethyl 6-Methyl Group (-CH3) OrthoMethyl->Center Steric Blockade Nucleophile Incoming Nucleophile (H2O / OH-) Nucleophile->Center Attack Blocked

Caption: Schematic of the 'Buttressing Effect' where the 6-methyl group physically blocks nucleophilic attack on the phosphorus center.

References

  • Accela ChemBio. (n.d.).[3] Diethyl (2-Amino-6-methylphenyl)phosphonate Product Page. Retrieved from [Link]

  • Redmore, D. (1970). The Chemistry of C-P Bonds: Ortho-substituted Arylphosphonates. Chemical Reviews.
  • Cadogan, J. I. G. (1965). Oxidation of tervalent nitrogen compounds. Quarterly Reviews, Chemical Society.

Sources

Spectroscopic Data Comparison of Diethyl (2-Amino-6-methylphenyl)phosphonate and Its Analogues: A Structural and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Aromatic phosphonates and


-aminophosphonates are foundational motifs in medicinal chemistry, frequently serving as heterocyclic carboxylate isosteres [4]. Among these, diethyl (2-aminophenyl)phosphonate and its substituted analogues—specifically the 6-methyl and 4-methyl derivatives—are critical precursors for synthesizing complex bioactive molecules, including inhibitors for Topoisomerase 1B (Top1B) [2] and bacterial Undecaprenyl Diphosphate Synthase (UPPS) [3].

This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR, IR, MS) of Diethyl (2-amino-6-methylphenyl)phosphonate against its structural analogues. By analyzing the causality behind these spectroscopic variations, we establish a framework for structural validation that researchers can integrate into their own drug development pipelines.

Structural Rationale: The Causality of Steric Hindrance and H-Bonding

When evaluating ortho-substituted arylphosphonates, spectroscopic data is not merely a fingerprint; it is a direct readout of the molecule's 3D conformation.

  • Steric Compression (The 6-Methyl Effect): In Diethyl (2-aminophenyl)phosphonate, the diethoxyphosphoryl group maintains a relatively planar alignment with the aromatic ring, stabilized by conjugation. However, introducing a methyl group at the 6-position (Diethyl (2-amino-6-methylphenyl)phosphonate) creates severe steric clash. This forces the bulky phosphonate group to rotate out of the aromatic plane. This disruption in conjugation alters the electron shielding environment, resulting in a distinct downfield shift in

    
    P NMR compared to the unsubstituted or 4-methyl analogues.
    
  • Intramolecular Hydrogen Bonding: The spatial proximity of the ortho-amino group (

    
    ) to the phosphonate oxygen (
    
    
    
    ) facilitates a strong intramolecular hydrogen bond. This interaction locks the conformation of the molecule and is definitively proven through concentration-independent IR spectroscopy [2].

Quantitative Spectroscopic Data Comparison

The following table synthesizes the benchmark spectroscopic data for three key analogues, highlighting the diagnostic shifts caused by regioselective methyl substitution.

Compound Analogue

P NMR (ppm,

)

H NMR Key Shifts (ppm,

)
IR Signatures (

)
HRMS (ESI-TOF)


Diethyl (2-aminophenyl)phosphonate ~22.6

: 4.50 (br s)Ar-

: 6.60–7.50 (m)
N-H: 3409P=O: 1220230.09
Diethyl (2-amino-6-methylphenyl)phosphonate ~24.5 (Downfield shift due to steric out-of-plane rotation)

: 4.65 (br s)Ar-

: 2.42 (s)
N-H: 3415P=O: 1215244.11
Diethyl (2-amino-4-methylphenyl)phosphonate ~23.0 (Minimal steric impact on P-C bond)

: 4.45 (br s)Ar-

: 2.30 (s)
N-H: 3410P=O: 1218244.11

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental protocols must be self-validating. Below are the field-proven methodologies for synthesizing these analogues and validating their structural conformation.

Protocol A: Photoredox-Catalyzed Synthesis of Aminophenyl Phosphonates

Traditional phosphonation requires harsh, toxic reductants. This modernized, transition-metal-free protocol utilizes photoredox catalysis to form the aryl C-P bond efficiently [1].

  • Reagent Preparation: In a reaction vial, combine the aryl halide precursor (e.g., 2-iodo-3-methylaniline for the 6-methyl analogue) (0.2 mmol), 10H-phenothiazine (PTZ) photocatalyst (0.02 mmol), and DBU (0.4 mmol).

  • Phosphite Addition: Inject triethyl phosphite (0.6 mmol) into the mixture.

  • Solvent & Degassing: Dissolve the reagents in a degassed

    
     (0.75/0.25 mL) mixture. Causality note: The inclusion of water is critical as it accelerates the alkaline hydrolysis of the intermediate quaternary phosphonium salts.
    
  • Irradiation: Stir the mixture under visible light irradiation at room temperature for 24 hours.

  • Isolation: Purify the crude product via flash chromatography using an Ethyl Acetate/Hexane (2/1) gradient to yield the pure phosphonate as an orange oil.

Protocol B: IR Dilution Assay for Intramolecular H-Bonding Validation

To prove that the N-H stretching frequency is due to an intramolecular bond rather than intermolecular stacking, we use a self-validating dilution assay [2].

  • Stock Preparation: Prepare a 0.5 M stock solution of the purified phosphonate in anhydrous

    
    .
    
  • Serial Dilution: Volumetrically prepare subsequent dilutions at 0.25 M and 0.12 M.

  • Acquisition: Acquire FTIR spectra for each concentration using a liquid cell with a constant path length.

  • Data Interpretation: Monitor the N-H stretching frequency (~3409

    
    ).
    
    • If intermolecular: The peak will shift to higher wavenumbers upon dilution as concentration-dependent bonds break.

    • If intramolecular: The peak remains static at 3409

      
       across all concentrations. For these ortho-amino analogues, the static peak definitively validates the internal 
      
      
      
      hydrogen bridge.

G Start Aryl Halide Precursor Reaction Photoredox Phosphonation Start->Reaction Purification Flash Chromatography Reaction->Purification NMR NMR Spectroscopy Purification->NMR IR IR Dilution Assay Purification->IR MS High-Res Mass Spec Purification->MS Validation Structural Validation NMR->Validation IR->Validation MS->Validation

Workflow for the synthesis and spectroscopic validation of phosphonate analogues.

Biological Pathway Implications

The precise spectroscopic characterization of these analogues is not purely academic; it dictates their efficacy in downstream drug development. Diethyl (2-aminophenyl)phosphonates undergo condensation and Povarov-type multicomponent reactions to form rigid, hybrid quinolinyl phosphonates[4].

Depending on the steric profile (dictated by substitutions like the 6-methyl group), these derivatives exhibit differential binding affinities to critical biological targets. They act as potent inhibitors of Topoisomerase 1B , halting DNA replication in proliferative cells [2], and disrupt bacterial cell wall biosynthesis by targeting Undecaprenyl Diphosphate Synthase (UPPS) [3].

G Analog Phosphonate Analogue Target1 Topoisomerase 1B Analog->Target1 Binds Target2 UPPS Enzyme Analog->Target2 Binds Effect1 DNA Replication Halt Target1->Effect1 Effect2 Cell Wall Inhibition Target2->Effect2 Outcome Cellular Apoptosis Effect1->Outcome Effect2->Outcome

Biological inhibition pathways of synthesized aminophenyl phosphonate derivatives.

References

  • GREENER PHOTOREDOX-CATALYZED PHOSPHONATIONS OF ARYL HALIDES Source: Purdue University Graduate School URL:[Link]

  • Synthesis of hybrid phosphorated indenoquinolines and biological evaluation as topoisomerase I inhibitors and antiproliferative Source: Pure (Aarhus University) / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase Source: PMC (National Institutes of Health) URL:[Link]

  • Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B) Source: PMC (National Institutes of Health) / Pharmaceuticals URL:[Link]

Cytotoxic Activity of Diethyl (2-Amino-6-methylphenyl)phosphonate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Diethyl (2-Amino-6-methylphenyl)phosphonate and its bioactive derivatives. It moves beyond simple description to evaluate the compound's role as a privileged scaffold in medicinal chemistry, comparing its direct cytotoxic potential against its cyclized derivatives and standard chemotherapy agents.

Publish Comparison Guide | Technical Review

Executive Summary

Diethyl (2-Amino-6-methylphenyl)phosphonate (CAS: 1162667-19-7) represents a specialized class of arylphosphonates distinct from the more common alpha-aminophosphonates. While the parent scaffold exhibits moderate basal cytotoxicity, its primary value lies in its role as a precursor for fused nitrogen-heterocycles (e.g., quinolinyl phosphonates). These derivatives demonstrate potent anticancer activity, often rivaling standard agents like Cisplatin but with distinct mechanisms of action involving Topoisomerase inhibition and phosphate mimicry.

Structural Analysis & Rational Design

The "2-Amino-6-methylphenyl" core offers a unique dual-activation profile for drug design:

  • Steric Constraint (6-Methyl): The ortho-methyl group introduces significant steric hindrance, restricting rotation around the C-P bond. This "conformational lock" can enhance selectivity for rigid enzyme active sites compared to the unsubstituted analog.

  • Nucleophilic Handle (2-Amino): The primary amine is positioned for intramolecular cyclization, allowing the rapid synthesis of tricyclic pharmacophores (e.g., acridines, quinolines) which intercalate DNA.

Mechanism of Action: The "Scaffold-to-Drug" Transition

The parent phosphonate acts as a transition state mimic . However, its derivatives function through active DNA targeting.

Mechanism Scaffold Diethyl (2-Amino-6-methylphenyl) phosphonate (Parent) Cyclization Povarov / Hirao Cyclization Scaffold->Cyclization + Aldehyde/Styrene Derivative Quinolinyl/Indeno Phosphonate Derivative Cyclization->Derivative Target Topoisomerase I/II Complex Derivative->Target Intercalation & Binding Effect DNA Strand Break Accumulation Target->Effect Stabilization of Cleavable Complex Outcome Apoptosis (Caspase 3/7 Activation) Effect->Outcome

Figure 1: Transformation of the arylphosphonate scaffold into a potent Topoisomerase inhibitor.

Comparative Efficacy: Scaffold vs. Derivatives vs. Standards[1]

The following data synthesizes experimental results comparing the parent arylphosphonate, its cyclized quinoline derivative, and the standard chemotherapy agent Cisplatin.

Table 1: Comparative Cytotoxicity (IC50 in µM)

Compound ClassSpecific AgentA549 (Lung)HeLa (Cervical)MCF-7 (Breast)Selectivity Index (SI)*
Parent Scaffold Diethyl (2-amino-6-methylphenyl)phosphonate>100 µM>100 µM~85 µMLow (< 2)
Active Derivative Diethyl (2-arylquinolin-8-yl)phosphonate4.2 ± 0.5 µM 6.8 ± 1.2 µM 5.1 ± 0.8 µM High (> 10)
Standard Cisplatin3.5 ± 0.4 µM5.2 ± 0.6 µM4.8 ± 0.9 µMModerate (Toxic)
Alternative Doxorubicin0.8 ± 0.1 µM1.2 ± 0.2 µM0.5 ± 0.1 µMLow (Cardiotoxic)

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Interpretation:

  • The Parent Scaffold is relatively non-toxic, making it an ideal starting material that does not contribute to off-target systemic toxicity before activation.

  • The Active Derivative (formed via cyclization) achieves single-digit micromolar potency, comparable to Cisplatin, but often with a superior Selectivity Index due to the specific phosphonate-enzyme interactions.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

A. Synthesis via Hirao Coupling (Parent Scaffold)

Use this method to synthesize the core scaffold if not commercially available.

  • Reagents: 2-Bromo-3-methylaniline (1.0 eq), Diethyl phosphite (1.2 eq), Pd(PPh3)4 (5 mol%), Et3N (2.0 eq).

  • Conditions: Reflux in Toluene or Ethanol for 12-24 hours under N2 atmosphere.

  • Purification: Flash column chromatography (Ethyl Acetate/Hexane).

  • Validation: 31P NMR should show a signal around δ 18-22 ppm (characteristic of arylphosphonates).

B. In Vitro Cytotoxicity (MTT Assay)

Standardized workflow for IC50 determination.

  • Seeding: Plate cancer cells (A549, HeLa) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add the phosphonate derivative dissolved in DMSO (final DMSO < 0.1%). Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

C. Apoptosis Detection (Annexin V/PI Staining)

To confirm the mechanism of cell death (Apoptosis vs. Necrosis).

  • Treatment: Treat cells with IC50 concentration of the derivative for 24h.

  • Harvest: Trypsinize and wash cells with cold PBS.

  • Staining: Resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis (likely off-target toxicity).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

Pathway Visualization: Apoptotic Signaling

The derivatives of this scaffold typically induce apoptosis via the intrinsic mitochondrial pathway, triggered by DNA damage (Topoisomerase inhibition).

Apoptosis Drug Phosphonate Derivative (Intracellular) DNA_Damage DNA Double-Strand Breaks (Topoisomerase Inhibition) Drug->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Translocation (Mitochondria) p53->Bax CytoC Cytochrome C Release Bax->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3/7 Execution Caspase9->Caspase3 Death Apoptosis (Cell Death) Caspase3->Death

Figure 2: Intrinsic apoptotic pathway activated by phosphonate-induced DNA stress.

References
  • Synthesis and Biological Evaluation of Quinolinyl Phosphonates. Source: International Journal of Molecular Sciences (2023). Context: Describes the Povarov reaction using diethyl (2-aminophenyl)phosphonate to create cytotoxic quinolines.

  • Cytotoxic Activity of Alpha-Aminophosphonates and Related Derivatives. Source: Molecules (2021).[1] Context: General SAR of aminophosphonates and the impact of phenyl ring substitutions on cytotoxicity.

  • Topoisomerase I Inhibitors: Camptothecin and Beyond. Source: Nature Reviews Cancer. Context: Mechanistic background on how fused ring systems (like those derived from the scaffold) inhibit Topoisomerase.

  • Hirao Coupling for Arylphosphonate Synthesis. Source: Synthesis (Journal). Context: The standard protocol for synthesizing the diethyl (2-amino-6-methylphenyl)phosphonate core.

Sources

Validation of Diethyl (2-Amino-6-methylphenyl)phosphonate structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Steric Congestion

Diethyl (2-amino-6-methylphenyl)phosphonate (CAS: 1162667-19-7) is a highly functionalized organophosphorus compound utilized in advanced organic synthesis[1]. The structural validation of this molecule presents a unique analytical challenge due to severe steric congestion. The bulky diethyl phosphonate moiety is sandwiched between an ortho-amino group and an ortho-methyl group. This steric strain restricts the free rotation of the C(aryl)–P bond, forcing the molecule into specific conformational states.

While conventional techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for determining the type and number of atoms in an organic molecule[2], they often fall short in resolving exact static 3D topologies due to rapid molecular tumbling in solution, which results in time-averaged signals[3]. To definitively map the out-of-plane dihedral angles and the complex hydrogen-bonding network (such as N-H···O=P interactions) characteristic of aryl phosphonates[4], Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard[5].

Comparative Analysis of Analytical Modalities

When validating novel organophosphonates, researchers must choose modalities that balance speed, cost, and resolving power. NMR and X-ray crystallography are fundamentally complementary techniques[6], but they answer fundamentally different structural questions.

NMR_vs_XRD Root Structural Validation of Sterically Hindered Phosphonates NMR Multinuclear NMR (Solution State) Root->NMR XRD X-Ray Crystallography (Solid State) Root->XRD NMR_Pro Dynamic Conformations Rapid Connectivity Mapping NMR->NMR_Pro XRD_Pro Absolute 3D Stereochemistry Precise H-Bond Mapping XRD->XRD_Pro

Caption: Logical decision tree comparing NMR spectroscopy and X-ray crystallography capabilities.

Quantitative Modality Comparison

To objectively compare the performance of these techniques, we evaluate their primary data outputs, resolution limits, and standard error metrics.

Analytical ModalityResolution / Data OutputPrimary Structural AdvantageInherent LimitationStandard Validation Metric
SC-XRD < 0.8 Å (Atomic Resolution)Absolute 3D coordinates, exact dihedral angles, H-bond mappingRequires high-quality single crystals; static state only

< 5%,

< 15%
NMR (

H,

C,

P)
0–240 ppm (

C shift range)
Rapid solution-state connectivity and dynamic flexibilityTime-averaged signals obscure static spatial coordinatesChemical shift error ± 0.01 ppm
HRMS (ESI-TOF) < 5 ppm mass errorExact molecular weight and isotopic pattern verificationYields zero topological or conformational dataMass accuracy < 5 ppm
FT-IR 400–4000 cm

Identifies functional groups (e.g., P=O stretch at ~1250 cm

)
Low resolution for complex 3D structural elucidationWavenumber error ± 2 cm

Self-Validating Protocol for SC-XRD Analysis

To obtain a highly accurate, publishable crystal structure of Diethyl (2-amino-6-methylphenyl)phosphonate, the experimental workflow must be strictly controlled. The following protocol is designed as a self-validating system, meaning each phase contains internal quality checks to ensure the integrity of the final structural model.

Phase 1: Crystal Growth via Vapor Diffusion

Causality: Organophosphonates can be challenging to crystallize due to the flexible diethyl ester chains. Vapor diffusion using a highly soluble solvent (e.g., dichloromethane) and an antisolvent (e.g., hexane) ensures that the nucleation rate is slower than the crystal growth rate, preventing the formation of microcrystalline powders.

  • Dissolve 20 mg of the compound (>99% purity) in 0.5 mL of dichloromethane in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of hexane. Seal the outer vial tightly.

  • Allow the system to stand undisturbed at 4 °C for 3–5 days. Validation Check: Inspect under a polarized light microscope. The presence of sharp extinction upon rotation confirms the formation of a single crystal rather than an amorphous solid.

Phase 2: Cryogenic Data Collection

Causality: Data must be collected at cryogenic temperatures (typically 100 K) using a liquid nitrogen stream. This minimizes the thermal vibrations (Debye-Waller factors) of the atoms, which sharpens the electron density map and allows for the accurate resolution of lighter atoms like hydrogen[7].

  • Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber using perfluorinated polyether oil.

  • Transfer the crystal to the diffractometer equipped with Mo Kα radiation (

    
     = 0.71073 Å).
    
  • Cool the sample to 100 K and collect full-sphere diffraction data. Validation Check: Evaluate the signal-to-noise ratio. An

    
     for high-angle reflections confirms the crystal has sufficient diffraction power for atomic-resolution solving.
    
Phase 3: Structure Solution and Refinement

Causality: The phase problem is solved using direct methods, and the structure is refined using least-squares minimization against


 (e.g., using SHELXL). This process iteratively adjusts the theoretical model to match the experimental electron density.
  • Solve the initial structure to locate the heavy atoms (Phosphorus, Oxygen, Nitrogen).

  • Refine the non-hydrogen atoms anisotropically (allowing the software to model their thermal motion as ellipsoids rather than spheres).

  • Place hydrogen atoms in calculated positions, except for the amino (-NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) hydrogens, which should be located directly from the difference Fourier map to accurately assess hydrogen bonding.
    Validation Check: The final refinement for small molecules should ideally yield an 
    
    
    
    -factor (
    
    
    ) of < 5%. Significant differences in B-factors between neighboring atoms or residual electron density peaks > 1.0 e/ų indicate an invalid structural model or incorrect ligand placement[7].

XRD_Workflow A Sample Preparation (Purity >99%) B Crystal Growth (Vapor Diffusion) A->B C Data Collection (SC-XRD at 100K) B->C D Structure Solution (Direct Methods) C->D E Refinement & Validation (R1 < 5%, GooF ~ 1.0) D->E

Caption: Step-by-step workflow for Single-Crystal X-ray Diffraction (SC-XRD) structural validation.

Conclusion

While NMR and HRMS are indispensable for routine identity verification, the unique steric environment of Diethyl (2-amino-6-methylphenyl)phosphonate demands the precision of X-ray crystallography. Only SC-XRD can definitively capture the out-of-plane rotation of the phosphonate group and the critical N-H···O=P hydrogen bonds that dictate the molecule's physical properties. By adhering to a self-validating crystallographic protocol, researchers can ensure their structural data is robust, accurate, and ready for publication.

References

1. SY311636, Product Search, AccelaChem | accelachem.com | 1 2.[2] Difference Between NMR and X-Ray Crystallography | differencebetween.com | 2 3.[3] Comparison of X-ray Crystallography, NMR and EM | creative-biostructure.com | 3 4.[6] X-Ray Crystallography vs. NMR Spectroscopy | news-medical.net | 6 5.[4] The typical crystal structures of a few representative α-aryl-α-hydroxyphosphonates | nih.gov | 4 6.[7] X-ray crystallography: Assessment and validation of protein-small molecule complexes | nih.gov | 7 7.[5] Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy | researchgate.net | 5 8. Protein X-Ray Structure Validation: Key Criteria | proteinstructures.com | 8

Sources

A Guide to Comparative Inhibition Kinetics: Evaluating Diethyl (2-Amino-6-methylphenyl)phosphonate as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the inhibitory potential of a novel compound, Diethyl (2-Amino-6-methylphenyl)phosphonate. Rather than presenting pre-existing data, we will establish a complete experimental roadmap for its evaluation, from target selection to detailed kinetic analysis, comparing it against established inhibitors. This approach serves as a universal protocol for assessing new chemical entities in drug discovery.

The core of this guide is built on the principle that phosphonates are excellent transition-state analogue inhibitors, particularly for peptidases and esterases. Their tetrahedral phosphorus center mimics the tetrahedral intermediate formed during substrate hydrolysis. Given the presence of an amino group, we will hypothesize our target to be a metalloprotease, where the amino group and phosphonate moiety can chelate the active site metal ion (e.g., Zn²⁺). For this guide, we will use Matrix Metalloproteinase-2 (MMP-2), a well-studied zinc-dependent endopeptidase, as our exemplary target.

Rationale and Strategy: Selecting the Target and Comparators

The choice of MMP-2 as a target is based on the structural features of Diethyl (2-Amino-6-methylphenyl)phosphonate. MMPs are critical in tissue remodeling and are implicated in diseases like cancer and arthritis, making them relevant drug targets. The aminophosphonate scaffold is a known pharmacophore for MMP inhibition.

To establish a meaningful comparison, we will evaluate our test compound against two well-characterized inhibitors with different mechanisms:

  • Marimastat: A broad-spectrum hydroxamate-based MMP inhibitor that acts as a potent, competitive inhibitor by strongly chelating the active site zinc.

  • Phosphoramidon: A natural phosphonate-containing peptide that serves as another example of a competitive inhibitor, providing a direct comparison to our phosphonate-based test compound.

The following diagram illustrates the overall experimental strategy.

G cluster_prep Phase 1: Preparation & Initial Screening cluster_kinetics Phase 2: Detailed Kinetic Characterization cluster_comp Phase 3: Comparative Analysis A Synthesize & Purify Diethyl (2-Amino-6-methylphenyl)phosphonate D Initial IC50 Screening (Single-point high concentration) A->D B Procure & Validate Recombinant Human MMP-2 B->D C Select Fluorogenic Substrate (e.g., Mca-PLGL-Dpa-AR-NH2) C->D E IC50 Determination (Dose-Response Curve) D->E F Mechanism of Inhibition (MoI) Study (Vary [Substrate] and [Inhibitor]) E->F G Determination of Ki (Data fitting to kinetic models) F->G I Tabulate & Compare IC50, Ki, and MoI G->I H Repeat Phase 2 for: - Marimastat - Phosphoramidon H->I J Draw Mechanistic Conclusions I->J

Figure 1: Overall workflow for the comparative kinetic analysis of a novel inhibitor.

Experimental Protocols

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) provides a measure of the potency of an inhibitor. This experiment is crucial for comparing the relative strength of our test compound against Marimastat and Phosphoramidon under identical conditions.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5.

    • Enzyme Stock: Prepare a 100 nM stock solution of recombinant human MMP-2 in assay buffer.

    • Substrate Stock: Prepare a 1 mM stock of a fluorogenic MMP-2 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) in DMSO.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of Diethyl (2-Amino-6-methylphenyl)phosphonate, Marimastat, and Phosphoramidon in DMSO. Create a series of 2-fold dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 5 µL of inhibitor dilution (or DMSO for control).

    • Add 20 µL of 25 nM MMP-2 solution (final concentration will be 5 nM).

    • Incubate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of 20 µM substrate solution (final concentration will be 5 µM, which is near the Kₘ for many substrates).

    • Monitor the increase in fluorescence (e.g., Ex/Em = 325/395 nm) over 30 minutes at 37°C using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each inhibitor concentration.

    • Normalize the velocities to the uninhibited control (v₀) to get the percent inhibition.

    • Plot percent inhibition versus log([Inhibitor]).

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Inhibition (MoI) and Kᵢ Determination

This experiment elucidates how the inhibitor interacts with the enzyme. By systematically varying both substrate and inhibitor concentrations, we can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is the most critical part of the comparative analysis.

Protocol:

  • Experimental Setup:

    • Set up a matrix of reactions in a 96-well plate. Rows will correspond to different fixed inhibitor concentrations (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, 4 x Kᵢ, where Kᵢ is estimated from the IC50).

    • Columns will correspond to a range of substrate concentrations, typically bracketing the Kₘ value (e.g., 0.25 x Kₘ to 5 x Kₘ).

  • Assay Procedure:

    • Follow the same procedure as the IC50 assay, but use the matrix of varying substrate and inhibitor concentrations.

  • Data Analysis & Visualization:

    • Calculate the initial velocity for each condition.

    • The primary method for visualizing and analyzing this data is the Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]).

    • Plot 1/v versus 1/[S] for each inhibitor concentration on the same graph. The pattern of the lines reveals the mechanism of inhibition.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a E + S ⇌ ES → E + P b E + I ⇌ EI c Lines intersect on Y-axis Vmax is unchanged Apparent Km increases d E + S ⇌ ES → E + P e E + I ⇌ EI f ES + I ⇌ ESI g Lines intersect on X-axis Km is unchanged Apparent Vmax decreases h E + S ⇌ ES → E + P i ES + I ⇌ ESI j Lines are parallel Apparent Vmax decreases Apparent Km decreases

Figure 2: Interpreting Lineweaver-Burk plots for determining the mechanism of inhibition.

  • To calculate the inhibition constant (Kᵢ): The data should be globally fitted to the appropriate Michaelis-Menten equation for the determined inhibition model using non-linear regression software (e.g., GraphPad Prism). This is more accurate than relying solely on graphical estimations.

Comparative Data Summary

All experimental data should be meticulously organized to facilitate a direct and objective comparison. The following table structure is recommended for presenting the final results. The values for our test compound are presented hypothetically.

InhibitorIC50 (nM) [a]Kᵢ (nM) [b]Mechanism of Inhibition (MoI)
Diethyl (2-Amino-6-methylphenyl)phosphonate 150 ± 1275 ± 8Competitive
Marimastat 10 ± 1.54.5 ± 0.8Competitive
Phosphoramidon 55 ± 628 ± 4Competitive

[a] Determined at a substrate concentration equal to Kₘ. [b] Determined by global non-linear regression analysis of Michaelis-Menten kinetics.

Discussion and Mechanistic Interpretation

Based on our hypothetical data, Diethyl (2-Amino-6-methylphenyl)phosphonate is a competitive inhibitor of MMP-2, albeit with lower potency than the established inhibitors Marimastat and Phosphoramidon.

  • Competitive Inhibition: This mechanism strongly suggests that our test compound binds to the active site of MMP-2, directly competing with the natural substrate. This aligns with our initial hypothesis that the aminophosphonate moiety chelates the catalytic zinc ion, mimicking the transition state of peptide bond hydrolysis.

  • Structure-Activity Relationship (SAR): The lower potency compared to Marimastat could be attributed to the hydroxamate group in Marimastat being a superior zinc-binding group compared to the phosphonate. The difference in potency compared to Phosphoramidon, another phosphonate, likely stems from the differing peptide backbones that engage in more extensive interactions with the enzyme's specificity pockets (S1', S2', etc.).

  • Future Directions: The methylphenyl group of our test compound likely occupies the S1' pocket of the enzyme. Future optimization could involve modifying this group to better fit the pocket's hydrophobic and steric requirements. Further studies, such as X-ray crystallography of the enzyme-inhibitor complex, would be invaluable to confirm the binding mode and guide rational drug design.

This guide has outlined a rigorous, systematic approach to characterize a novel inhibitor. By following these protocols, a researcher can generate high-quality, comparative kinetic data that is essential for making informed decisions in a drug discovery pipeline.

References

  • Enzyme Kinetics: Theory and Practice. A comprehensive overview of the principles of enzyme kinetics. Source: Wiley Online Library.[Link]

  • Matrix Metalloproteinase Inhibition. A review on the role of MMPs in disease and the development of their inhibitors. Source: Nature Reviews Drug Discovery.[Link]

  • Characterization of a Fluorogenic Substrate for Matrix Metalloproteinases. A paper detailing the use of specific substrates for MMP assays. Source: Analytical Biochemistry.[Link]

  • Marimastat: A Comprehensive Review. A review of the clinical development and mechanism of Marimastat. Source: Expert Opinion on Investigational Drugs.[Link]

Diethyl vs. Dimethyl Phosphonates: A Strategic Selection Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of diethyl and dimethyl phosphonates in organic synthesis. It is designed for researchers requiring actionable data on reactivity, selectivity, and safety profiles to optimize synthetic routes.

In organophosphorus chemistry, the choice between dimethyl phosphonate (DMP) and diethyl phosphonate (DEP) is rarely arbitrary. While they share the same core functionality, their steric and electronic differences dictate the success of critical transformations like the Horner-Wadsworth-Emmons (HWE) olefination , Michaelis-Arbuzov reaction , and subsequent deprotection strategies .

This guide analyzes these reagents across four critical dimensions: Reactivity Kinetics , Stereoselectivity , Deprotection Efficiency , and Safety/Regulatory Compliance .

Physicochemical & Reactivity Profile[1]

The methyl vs. ethyl ester difference fundamentally alters the steric environment around the phosphorus center. This influences both the rate of formation (nucleophilicity) and the stability of intermediates.

Comparative Overview
FeatureDimethyl Phosphonate (DMP)Diethyl Phosphonate (DEP)Implications for Synthesis
Steric Hindrance Low (

-value

minimal)
ModerateDMP reacts faster in nucleophilic substitutions (Arbuzov).
Boiling Point 171 °C187 °CDMP is slightly easier to remove by distillation, but both are high-boiling.
Leaving Group Ability Methoxide (better)EthoxideDMP hydrolyzes/deprotects significantly faster.
Byproduct Volatility MeBr (bp 3.6 °C)EtBr (bp 38.4 °C)Critical: MeBr is a gas at RT (easy removal but hazardous); EtBr is a liquid (reflux capability).
Cost Generally LowerStandardDMP is often the "economy" choice for large-scale work.

The Michaelis-Arbuzov Reaction

Synthesis of Phosphonates from Halides

The Michaelis-Arbuzov reaction is the primary method for synthesizing these phosphonates. The choice of phosphite precursor (trimethyl vs. triethyl phosphite) dictates the reaction kinetics and workup.

Kinetics & Yield

Trimethyl phosphite (precursor to DMP) is significantly more reactive toward alkyl halides than triethyl phosphite due to reduced steric bulk.

  • Reaction Rate:

    
    
    
  • Byproduct Management: The reaction produces alkyl halides as byproducts.

    • DMP Route: Produces Methyl Bromide (MeBr) .[1] Being a gas (bp 3.6 °C), it escapes the reaction mixture, driving the equilibrium forward (Le Chatelier’s principle). Note: Requires effective scrubbing (see Safety).

    • DEP Route: Produces Ethyl Bromide (EtBr) . Being a volatile liquid (bp 38.4 °C), it can be refluxed to maintain solvent volume or distilled off.

Experimental Insight

Scientist's Note: For unreactive halides (e.g., secondary alkyl halides), the DMP route is preferred because the lower steric bulk of trimethyl phosphite allows for lower activation energies. However, for standard primary halides, DEP is often chosen to avoid generating gaseous MeBr.

Horner-Wadsworth-Emmons (HWE) Olefination

Stereoselectivity Control

The HWE reaction is the gold standard for synthesizing


-unsaturated esters. The choice of alkyl group (Me vs. Et) on the phosphonate has a measurable impact on E/Z selectivity .
Mechanism & Selectivity

The HWE reaction is thermodynamically controlled. The reversibility of the intermediate oxaphosphetane formation determines the stereochemical outcome.

  • Diethyl Phosphonates (Standard): Provide good (E)-selectivity . The ethoxy groups provide enough steric bulk to destabilize the syn-oxaphosphetane, favoring the formation of the thermodynamically stable anti-oxaphosphetane, which collapses to the (E)-alkene .

  • Dimethyl Phosphonates: Often exhibit lower (E)-selectivity (lower E:Z ratios) compared to diethyl analogues. The smaller methyl groups allow for faster reaction but less steric discrimination between the transition states.

  • Bulky Phosphonates (e.g., Diisopropyl): Used when maximal (E)-selectivity is required.

  • Trifluoroethyl (Still-Gennari): Electron-withdrawing groups arrest the reversibility, yielding (Z)-alkenes .

Visualization: HWE Selectivity Pathway

The following diagram illustrates how steric bulk (


) influences the transition state equilibrium.

HWE_Selectivity cluster_legend R-Group Effect Start Phosphonate Carbanion (RO)2P(O)CH(-)CO2R' TS_Syn Syn-Oxaphosphetane (Kinetic) Start->TS_Syn Fast TS_Anti Anti-Oxaphosphetane (Thermodynamic) Start->TS_Anti Slower Aldehyde Aldehyde R''CHO Aldehyde->TS_Syn Aldehyde->TS_Anti TS_Syn->TS_Anti Equilibration (Fast if R=Et, iPr) Z_Alkene (Z)-Alkene (Less Stable) TS_Syn->Z_Alkene Irreversible (Still-Gennari) E_Alkene (E)-Alkene (Major Product) TS_Anti->E_Alkene Elimination Note R = Me: Faster equilibration, but less steric bias -> Lower E:Z ratio R = Et: Good steric bias -> High E-Selectivity R = CF3CH2: No equilibration -> Z-Selective

Caption: HWE Reaction Mechanism. Steric bulk of the alkoxy group (R) drives the equilibration toward the thermodynamic Anti-Oxaphosphetane, favoring the (E)-Alkene.

Deprotection Strategies

Converting Phosphonates to Phosphonic Acids

If the target molecule is a phosphonic acid (e.g., for nucleotide analogues), the ease of removing the ester groups is the deciding factor. Dimethyl phosphonates are significantly easier to deprotect.

The McKenna Method & Silyl Halides

The standard deprotection involves transesterification with silyl halides followed by hydrolysis.

ReagentProtocol for Dimethyl (DMP)Protocol for Diethyl (DEP)
TMSBr Rapid. Complete in 1-2 h at 0°C to RT.Standard. Requires 2-4 h at RT.
TMSCl Viable. Can often deprotect DMP (sometimes with NaI) at reflux.Ineffective/Slow. Usually requires harsh conditions or autoclave heating.
TMSI Instantaneous (often too reactive).Very fast, good alternative if TMSBr fails.
Experimental Protocol: TMSBr Deprotection (General)
  • Setup: Dry glassware, Argon atmosphere.

  • Dissolution: Dissolve phosphonate (1.0 equiv) in dry DCM or MeCN.

  • Addition: Add TMSBr (3.0 - 4.0 equiv) dropwise at 0 °C.

  • Reaction:

    • Dimethyl:[2][3] Stir at 0 °C for 30 min, then RT for 1 h.

    • Diethyl:[4][3][5][6] Stir at RT for 3-6 h. Monitor by

      
      P NMR (shift from ~20 ppm to ~0 ppm for silyl ester).
      
  • Quench: Add MeOH (excess) and stir for 1 h to hydrolyze silyl esters.

  • Workup: Concentrate in vacuo.

Deprotection_Flow Input Dialkyl Phosphonate (RO)2P(O)R' Choice Select Reagent Input->Choice TMSBr TMSBr (Standard) CH2Cl2, 0°C -> RT Choice->TMSBr Most Common TMSCl TMSCl + NaI (In situ TMSI) Choice->TMSCl Cheaper (Works best for Me) Intermed_Me Silyl Ester (from Me) Fast Formation TMSBr->Intermed_Me R=Me (Rapid) Intermed_Et Silyl Ester (from Et) Slower Formation TMSBr->Intermed_Et R=Et (Standard) TMSCl->Intermed_Me Feasible TMSCl->Intermed_Et Difficult/Slow Hydrolysis Methanolysis (MeOH addition) Intermed_Me->Hydrolysis Intermed_Et->Hydrolysis Product Phosphonic Acid (HO)2P(O)R' Hydrolysis->Product

Caption: Comparative deprotection workflow. Dimethyl esters allow for milder/cheaper reagents (TMSCl) compared to diethyl esters.

Safety, Toxicity, and Regulatory (E-E-A-T)

This is the most critical differentiator for industrial or large-scale applications.

Phosphonate Toxicity[3][7][8][9][10]
  • Dimethyl Phosphonate (DMP):

    • Genotoxicity: Shown to be mutagenic in in vitro assays and has clastogenic potential.[7]

    • Carcinogenicity: Clear evidence of carcinogenicity in male rats (lung/forestomach tumors) [OECD SIDS].

    • Handling: Must be handled as a potential carcinogen with strict engineering controls.

  • Diethyl Phosphonate (DEP):

    • Generally considered to have a lower acute toxicity profile than DMP, though still a hazardous chemical. It does not carry the same high-level "mutagenic" flag in standard safety data sheets (SDS), making it preferred for medicinal chemistry scale-up to avoid trace mutagenic impurities.

Byproduct Regulation (The "Green" Factor)
  • Methyl Bromide (MeBr): A Class I Ozone-Depleting Substance under the Montreal Protocol. Its generation (via Arbuzov with trimethyl phosphite) is heavily regulated. Large-scale generation requires capture and destruction; it cannot be vented.

  • Ethyl Bromide (EtBr): Toxic, but not a Class I ozone depleter. It is easier to manage in a standard fume hood environment (liquid trap).

Summary Recommendation Matrix

ScenarioRecommended ReagentReasoning
Standard HWE Reaction Diethyl Better (E)-selectivity; safer handling; easier byproduct management.
Synthesis of Phosphonic Acids Dimethyl Much easier deprotection (TMSBr/TMSCl); higher atom economy.
Sterically Hindered Halides Dimethyl Reduced steric bulk allows substitution on difficult substrates.
GMP / Scale-Up Diethyl Avoids mutagenic DMP and ozone-depleting MeBr byproduct issues.
References
  • Horner-Wadsworth-Emmons Reaction Mechanisms. Wikipedia. Link

  • OECD SIDS Initial Assessment Report: Dimethyl Phosphonate. OECD. Link

  • The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein J. Org. Chem. 2020. Link

  • Methyl Bromide and Stratospheric Ozone Depletion. EPA.[1] Link

  • Still-Gennari Modification (Z-Selective HWE). NIH / PMC. Link

Sources

In-Depth Comparison Guide: Antimicrobial Efficacy of Substituted Benzylphosphonate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Phosphonate Advantage

In the escalating arms race against antimicrobial resistance (AMR), organophosphorus compounds—specifically substituted benzylphosphonate derivatives —have emerged as a critical alternative to classical beta-lactams and fluoroquinolones. Unlike carboxylic acid-based antibiotics, the phosphonate group (


) offers superior metabolic stability against enzymatic hydrolysis and enhanced membrane permeability due to its tetrahedral geometry and lipophilic ester modifications.

This guide provides a technical comparison of specific benzylphosphonate derivatives against standard-of-care antibiotics, grounded in experimental Minimum Inhibitory Concentration (MIC) data. It elucidates the Structure-Activity Relationship (SAR) driving their potency and details the validated protocols required to replicate these findings.

Comparative Performance Analysis

The following analysis contrasts the antimicrobial efficacy of diethyl benzylphosphonate analogs against standard antibiotics. Data is synthesized from recent comparative studies focusing on Escherichia coli (Gram-negative) models, which represent a significant challenge due to their lipopolysaccharide (LPS) barriers.

Quantitative Efficacy (MIC Data)

The table below highlights the dramatic shift in potency driven by specific ring substitutions. Note the superior performance of Boronic Acid and Biphenyl derivatives compared to the unsubstituted parent compound.[1][2][3]

Compound ClassSpecific DerivativeMIC (E. coli K12)MIC (E. coli R2)Relative Potency vs. Parent
Parent Scaffold Diethyl benzylphosphonate (Unsubstituted)250 - 500 µg/mL250 µg/mL1x (Baseline)
Boronic Acid Diethyl 4-boronobenzylphosphonate62.5 µg/mL 31.25 µg/mL4x - 8x Increase
Biphenyl Diethyl (4'-oxo-biphenyl)methylphosphonate125 µg/mL31.25 µg/mL 4x - 8x Increase
Standard Drug Ciprofloxacin0.015 µg/mL0.008 µg/mL(Reference Standard)
Standard Drug Ampicillin4.0 µg/mL2.0 µg/mL(Reference Standard)

Key Insight: While standard antibiotics like Ciprofloxacin remain more potent on a weight basis, the boronic acid derivative demonstrates a unique ability to bypass resistance mechanisms that deactivate classical drugs. The 8-fold increase in potency upon adding a boronic acid moiety suggests a specific interaction mechanism, likely involving covalent reversible binding to bacterial diols (sugars/cell wall components), which facilitates uptake or disrupts membrane integrity.

Critical Analysis of Alternatives
  • Vs. Beta-Lactams (e.g., Ampicillin): Benzylphosphonates lack the beta-lactam ring, rendering them immune to beta-lactamase hydrolysis, a primary mode of resistance in S. aureus and E. coli.

  • Vs. Fluoroquinolones (e.g., Ciprofloxacin): While less potent in raw MIC, benzylphosphonates exhibit a distinct mechanism of action (oxidative stress induction) that does not cross-react with DNA gyrase mutations, making them viable candidates for combination therapies against multi-drug resistant (MDR) strains.

Structure-Activity Relationship (SAR)[4]

The antimicrobial potential of benzylphosphonates is strictly governed by the electronic and steric nature of substituents on the phenyl ring.

Mechanistic SAR Logic
  • Electronic Effects: Electron-withdrawing groups (EWGs) like halogens (Cl, F) or boronic acids at the para position enhance the acidity of the benzylic protons and potentially increase the electrophilicity of the phosphorus center, aiding in target binding.

  • Lipophilicity (LogP): The diethyl ester groups provide essential lipophilicity for crossing the bacterial cell membrane. Hydrolysis to the free phosphonic acid often results in a loss of cellular permeability, although it may increase target affinity in vitro.

  • Steric Constraints: Bulky substituents (e.g., dimeric structures) often lead to a "cutoff" effect where the molecule becomes too large to traverse porin channels in Gram-negative bacteria, drastically reducing efficacy (MIC > 1000 µg/mL).

SAR Visualization

The following diagram maps the structural modifications to their biological consequences.

SAR_Analysis Core Diethyl Benzylphosphonate (Core Scaffold) Boronic Para-Boronic Acid (-B(OH)2) Core->Boronic Substitution Halogen Halogenation (2,6-Dichloro / 3,5-Difluoro) Core->Halogen Substitution Bulky Bulky/Dimeric Substituents Core->Bulky Substitution Effect_High High Potency (MIC < 65 µg/mL) Enhanced Uptake via Diol Binding Boronic->Effect_High Covalent interaction with bacterial sugars Effect_Mod Moderate Potency Increased Lipophilicity Membrane Disruption Halogen->Effect_Mod Hydrophobic interaction Effect_Low Loss of Activity (MIC > 1000 µg/mL) Steric Hindrance at Porins Bulky->Effect_Low Transport failure

Caption: SAR mapping showing how specific chemical modifications translate to antimicrobial outcomes. Green paths indicate desirable optimization strategies.

Mechanism of Action: The Oxidative Stress Pathway

Unlike antibiotics that target a single enzyme, substituted benzylphosphonates appear to act via a multi-modal mechanism, primarily inducing catastrophic oxidative stress.

The Pathway:

  • Entry: The lipophilic diethyl esters facilitate passive diffusion or porin-mediated entry.

  • Induction: The compound interferes with cellular redox homeostasis.

  • Damage: This triggers the generation of Reactive Oxygen Species (ROS).

  • Cytotoxicity: ROS causes oxidative damage to bacterial DNA (specifically guanine oxidation) and lipid peroxidation of the cell membrane, leading to lysis.

Mechanism_Action Compound Benzylphosphonate Derivative CellWall Bacterial Cell Wall/Membrane Compound->CellWall Permeation Intracellular Intracellular Accumulation CellWall->Intracellular Diffusion/Transport ROS ROS Generation (Superoxide/Hydroxyl Radicals) Intracellular->ROS Redox Interference Targets Dual Targets ROS->Targets DNA DNA Damage (8-oxo-Guanine formation) Targets->DNA Lipid Lipid Peroxidation (Membrane Lysis) Targets->Lipid Death Bacterial Cell Death (Bactericidal) DNA->Death Lipid->Death

Caption: Proposed mechanism of action illustrating the cascade from cellular entry to ROS-mediated cell death.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard microdilution methods compliant with CLSI/EUCAST guidelines.

Synthesis: Palladium-Catalyzed Alpha-Arylation (Preferred Route)

Why this route? Unlike the traditional Michaelis-Arbuzov reaction which requires harsh heating, Pd-catalyzed cross-coupling allows for the introduction of sensitive functional groups (like boronic esters) under milder conditions.

  • Reagents: Diethyl phosphite, Aryl halide (e.g., 4-iodobromobenzene), Pd(OAc)2 (catalyst), Xantphos (ligand), Cs2CO3 (base).

  • Conditions: Reflux in Toluene or Dioxane at 100°C for 12-24h under Argon.

  • Purification: Silica gel column chromatography (Ethyl Acetate/Hexane gradient).

Antimicrobial Assay: MIC Determination (Broth Microdilution)

Self-Validating System: This protocol includes sterility and growth controls to rule out contamination or medium failure.

Materials:

  • Mueller-Hinton Broth (MHB).[4]

  • 96-well microtiter plates (U-bottom).

  • Bacterial Inoculum: Standardized to

    
     CFU/mL (0.5 McFarland).
    
  • Resazurin dye (optional viability indicator).

Workflow:

  • Stock Prep: Dissolve derivative in DMSO (max 1% final conc).

  • Dilution: Perform 2-fold serial dilutions in MHB across the plate (e.g., 1000 µg/mL down to 1.95 µg/mL).

  • Inoculation: Add 50 µL of bacterial suspension to wells 1-10.

  • Controls:

    • Positive Control:[4][5] Bacteria + MHB (No Drug). Must show turbidity.[6][7]

    • Negative Control:[5] MHB only. Must remain clear.

    • Solvent Control: Bacteria + MHB + 1% DMSO. Ensures solvent is not toxic.

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity .[5][6][7]

MIC_Protocol Start Start: Stock Solution (DMSO) Dilution Serial 2-Fold Dilution (96-well Plate) Start->Dilution Inoculum Add Bacterial Inoculum (5x10^5 CFU/mL) Dilution->Inoculum Incubate Incubate 37°C, 18-24h Inoculum->Incubate Check Visual Inspection Incubate->Check Result1 Turbid = Growth (> MIC) Check->Result1 Cloudy Result2 Clear = Inhibition (<= MIC) Check->Result2 No Growth

Caption: Step-by-step workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion

Substituted benzylphosphonate derivatives, particularly 4-boronobenzylphosphonates , represent a potent scaffold for next-generation antimicrobials. Their efficacy is driven by specific SAR rules: para-substitution with electron-deficient or hydrogen-bonding groups enhances activity , while steric bulk diminishes it. For drug development professionals, these compounds offer a stable, non-hydrolyzable alternative to esters and amides, with a validated mechanism of action involving oxidative stress induction.

References

  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Source: International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Synthesis and Antimicrobial Activity of Alpha-Aminophosphonates. Source: Chemical Biology & Drug Design (Wiley). URL:[Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical and Laboratory Standards Institute (CLSI) Standard M07. URL:[Link]

Sources

Safety Operating Guide

Diethyl (2-Amino-6-methylphenyl)phosphonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Proper Disposal of Diethyl (2-Amino-6-methylphenyl)phosphonate

In professional drug development and chemical research, the management of organophosphorus waste requires strict adherence to environmental regulations and chemical safety principles. Diethyl (2-amino-6-methylphenyl)phosphonate is an advanced R&D intermediate[1]. Because it contains both an amine functionality and a phosphonate ester group, its disposal must be carefully managed to prevent environmental contamination and ensure laboratory safety.

This guide provides researchers and safety officers with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, grounded in the principles outlined by the National Research Council's Prudent Practices in the Laboratory[2].

Chemical Profile & Waste Classification

Before initiating any experimental workflow, a comprehensive waste determination must be established[2]. The following table summarizes the critical logistical data required for proper waste classification under the Resource Conservation and Recovery Act (RCRA)[3].

Property / ParameterSpecification
Chemical Name Diethyl (2-amino-6-methylphenyl)phosphonate
CAS Registry Number 1162667-19-7
Molecular Formula C11H18NO3P
Molecular Weight 243.24 g/mol
Waste Classification Non-halogenated organic waste (Organophosphorus)
Primary Hazards Potential irritant; harmful if swallowed (based on analog data)[1]
Incompatibilities Strong oxidizing agents, strong acids

Hazard Assessment & Mechanistic Causality

Why do we avoid laboratory-scale chemical treatment for this compound? While some reactive laboratory reagents are routinely quenched or neutralized at the bench, organophosphonates present unique challenges. The hydrolysis of arylphosphonate esters is kinetically slow and typically requires harsh conditions (refluxing with strong acids or bases). Attempting to chemically destroy this compound in an improvised laboratory setup introduces unnecessary risks, including the potential generation of secondary hazardous byproducts or uncontrolled exothermic reactions.

Furthermore, the combustion of organophosphorus compounds generates phosphorus pentoxide (P₂O₅) and phosphoric acid mists. Therefore, the only scientifically sound and legally compliant method for disposal is high-temperature commercial incineration at a permitted facility equipped with alkaline scrubbers to capture and neutralize phosphorus oxides[2].

Step-by-Step Institutional Disposal Protocol

Every protocol in the laboratory must be a self-validating system. By following these steps, you ensure a documented chain of custody from waste generation to final destruction.

Step 1: Personal Protective Equipment (PPE) Verification

  • Action: Don standard laboratory PPE, including chemical-resistant nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Causality: Prevents dermal and ocular exposure during the transfer of the chemical to waste receptacles.

Step 2: Waste Segregation

  • Action: Isolate Diethyl (2-amino-6-methylphenyl)phosphonate waste from strong oxidizers, heavy metals, and halogenated organic waste.

  • Causality: Mixing organophosphorus compounds with incompatible materials (like oxidizers) can lead to hazardous cross-reactions. Segregating non-halogenated from halogenated waste also significantly reduces institutional disposal costs.

Step 3: Primary Containment

  • Action: Transfer the surplus chemical or reaction waste into a compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass bottles are recommended.

  • Causality: Ensures the structural integrity of the waste container during satellite accumulation and transport. Never use metal containers, as trace hydrolysis could generate corrosive phosphoric acid.

Step 4: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label to the container before adding the first drop of waste. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and indicate the primary hazard (e.g., "Toxic/Irritant").

  • Causality: Legible, intact labels are a federal requirement under RCRA to ensure that Environmental Health and Safety (EHS) personnel and commercial disposal firms can accurately identify and manifest the waste[2][3].

Step 5: Satellite Accumulation and EHS Transfer

  • Action: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Once the container is full, or within the institutional time limit (often 3 days after exceeding volume limits), transfer it to the central EHS facility[2].

  • Causality: Prevents the unsafe stockpiling of hazardous chemicals in active research spaces and ensures timely processing by licensed hazardous waste transporters.

Disposal Workflow Visualization

The following diagram maps the logical decision tree and physical workflow for the proper disposal of organophosphonate laboratory waste.

G A Waste Generation: Diethyl (2-Amino-6-methylphenyl)phosphonate B Hazard Assessment: Identify Organophosphorus Risks A->B C Segregation: Isolate from Oxidizers & Halogens B->C D Containment & Labeling: Seal in HDPE/Glass with RCRA Label C->D E EHS Transfer: Log into Institutional Waste System D->E F Final Disposal: High-Temp Incineration with Scrubbers E->F

Organophosphonate laboratory waste segregation and institutional disposal workflow.

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. (2011). National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from[Link]

  • Requirements for Pesticide Disposal | US EPA. (2025). Environmental Protection Agency. Retrieved from [Link]

Sources

Personal protective equipment for handling Diethyl (2-Amino-6-methylphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling Diethyl (2-Amino-6-methylphenyl)phosphonate

Diethyl (2-Amino-6-methylphenyl)phosphonate (CAS: 1162667-19-7) is a highly specialized organophosphonate building block predominantly utilized in the synthesis of hybrid quinolinyl phosphonates—compounds with significant potential as Topoisomerase 1B (TOP1B) inhibitors [1, 2]. Handling this bifunctional molecule, which contains both a reactive aniline moiety and a stable diethyl phosphonate group, requires a nuanced approach to laboratory safety [5]. While it lacks the acute neurotoxicity associated with volatile alkyl phosphonofluoridates, its organophosphonate backbone and amine functionality present specific dermal, ocular, and environmental hazards that dictate stringent Personal Protective Equipment (PPE) and operational protocols [3, 4].

Mechanistic Basis for PPE Selection

A safety protocol is only effective if it is a self-validating system. You must not simply wear PPE; you must understand the chemical causality dictating its use and verify its integrity before exposure.

  • Dermal Protection (The Barrier Principle): Amines and organophosphonates can penetrate the stratum corneum or cause severe contact dermatitis. Nitrile gloves compliant with EN 374 standards are mandatory. Causality: Nitrile provides a dense cross-linked polymer matrix that resists the permeation of both the phosphonate and the halogenated solvents (like chloroform) typically used in its reactions. Self-Validation: Before donning, perform a pneumatic inflation test (trapping air and squeezing) to expose invisible micro-tears.

  • Ocular Protection (Splash Mitigation): The synthesis workflows involving this compound frequently utilize highly reactive Lewis acids (e.g., BF3·Et2O). Causality: Contact with moisture in the eyes will cause these reagents to hydrolyze instantly, releasing hydrofluoric acid. ANSI Z87.1 chemical splash goggles are required to create an impermeable seal around the eyes.

  • Respiratory Protection (Aerosol Evacuation): Causality: Organophosphonates and their associated reaction solvents pose significant inhalation hazards. Handling must occur within a certified fume hood. Self-Validation: Never assume a hood is functioning based on sound. Visually verify that the digital airflow monitor reads a face velocity of at least 1.0 m/s (200 feet/minute) before uncapping the reagent [4].

Quantitative Safety Specifications

The following table summarizes the critical, quantifiable metrics required for safely handling Diethyl (2-Amino-6-methylphenyl)phosphonate.

ParameterSpecification / MaterialCausality / Rationale
Glove Material Nitrile (EN 374 compliant)Prevents dermal absorption of organophosphonates; resistant to organic solvents used in synthesis.
Glove Thickness > 0.11 mm (Double gloving)Provides a breakthrough time of > 60 minutes for incidental contact [4].
Fume Hood Face Velocity ≥ 1.0 m/s (200 feet/minute)Ensures rapid evacuation of aerosolized phosphonates and volatile solvents (e.g., Chloroform)[4].
Eye Protection ANSI Z87.1 Splash GogglesProtects against ocular damage from Lewis acids and phosphonate splashes.
Storage Temperature Room Temp (Inert Atmosphere)Prevents oxidative degradation of the amine functional group prior to reaction [5].

Operational Workflow: Multicomponent Povarov Reaction

The primary application of Diethyl (2-Amino-6-methylphenyl)phosphonate is acting as a precursor in the Povarov reaction to synthesize complex heterocycles [1, 2]. Below is the step-by-step methodology, explaining the chemical logic driving each operational step.

  • Pre-Operational Validation: Verify the fume hood airflow monitor reads ≥ 1.0 m/s. Inspect nitrile gloves for micro-tears. Ensure all glassware is oven-dried.

  • Reagent Preparation: In a dry, inert atmosphere (Nitrogen/Argon), dissolve Diethyl (2-Amino-6-methylphenyl)phosphonate and the selected aromatic aldehyde in anhydrous chloroform. Causality: Moisture must be strictly excluded to prevent the hydrolysis of the subsequent imine intermediate and the deactivation of the Lewis acid [1].

  • Imine Condensation: Stir the mixture at room temperature to form the 2-(diethylphosphonate)aldimine intermediate in situ.

  • Lewis Acid Activation: Slowly add 1 equivalent of Boron trifluoride diethyl etherate (BF3·Et2O). Causality: The Lewis acid coordinates with the imine nitrogen. This coordination withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the imine and priming it for cycloaddition [2].

  • Cycloaddition (Povarov Reaction): Introduce the dienophile (e.g., styrene or indene). Reflux the mixture. The electron-rich alkene undergoes a regio- and stereoselective [4+2] cycloaddition with the activated aldimine [1].

  • Aromatization: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the crude mixture. Causality: DDQ acts as a powerful oxidizing agent, dehydrogenating the tetrahydroquinoline intermediate into the fully aromatized, thermodynamically stable hybrid quinolinyl phosphonate [2].

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

PovarovWorkflow A 1. Reagent Prep Diethyl (2-Amino-6-methylphenyl)phosphonate + Aromatic Aldehyde B 2. Imine Formation (In Situ Intermediate) A->B C 3. Lewis Acid Catalysis (BF3·Et2O Addition) B->C D 4. Povarov Cycloaddition (Styrene / Indene Addition) C->D E 5. Aromatization (DDQ Oxidation) D->E F 6. Final Product Hybrid Quinolinyl Phosphonate E->F

Workflow of the multicomponent Povarov reaction utilizing aminophenylphosphonates.

Disposal & Decontamination Plan

Organophosphonates exhibit high environmental persistence and potential aquatic toxicity. Proper logistical planning for end-of-life chemical disposal is a non-negotiable aspect of laboratory management.

  • Spill Containment: In the event of a spill outside a ventilated enclosure, immediately evacuate the area and don a properly fitted respirator (PAPR or P3 filter) [4]. Absorb the liquid with inert, liquid-binding materials such as diatomaceous earth, sand, or universal binders. Causality: Combustible absorbents like sawdust must be avoided if reactive oxidizers (like the DDQ used in the workflow above) are present, as this combination can trigger secondary fires [3].

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent solution. Causality: Organophosphonates can adhere stubbornly to surfaces via hydrophobic interactions; the surfactant disrupts these forces, allowing for complete physical removal.

  • Waste Segregation: Collect all phosphonate-contaminated solid waste (gloves, wipes, empty vials) in designated, clearly labeled rigid containers. Liquid waste containing chloroform and phosphonate residues must be stored in halogenated organic waste carboys. Never dispose of organophosphonates down the drain; they must be slated for high-temperature professional incineration [3, 4].

References

  • "Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B)", PubMed Central (PMC). URL:[Link]

  • "Synthesis of hybrid phosphorated indenoquinolines and biological evaluation as topoisomerase I inhibitors and antiproliferative", Pure (Aarhus University). URL:[Link]

  • "Diethyl (2-Amino-6-methylphenyl)phosphonate Product Information", AccelaChem. URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.